Product packaging for 1-(Perfluoro-n-octyl)tetradecane(Cat. No.:CAS No. 133310-72-2)

1-(Perfluoro-n-octyl)tetradecane

Cat. No.: B159541
CAS No.: 133310-72-2
M. Wt: 616.4 g/mol
InChI Key: IWIJPSWAAIRVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Perfluoro-n-octyl)tetradecane is a useful research compound. Its molecular formula is C22H29F17 and its molecular weight is 616.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29F17 B159541 1-(Perfluoro-n-octyl)tetradecane CAS No. 133310-72-2

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodocosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)21(35,36)22(37,38)39/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIJPSWAAIRVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29F17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402082
Record name 1-(Perfluoro-n-octyl)tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133310-72-2
Record name 1-(Perfluoro-n-octyl)tetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Properties of 1-(Perfluoro-n-octyl)tetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Perfluoro-n-octyl)tetradecane, with the chemical formula F(CF₂)₈(CH₂)₁₄H, is a semi-fluorinated alkane. This class of compounds, characterized by a perfluorinated segment linked to a hydrocarbon chain, exhibits unique physicochemical properties that make them of interest in various scientific and industrial fields, including materials science and biomedical applications. Their amphiphobic nature, thermal stability, and potential for self-assembly are key areas of investigation. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, a plausible synthetic route, and a discussion of its potential biological interactions based on current knowledge of similar per- and polyfluoroalkyl substances (PFAS).

Physicochemical Properties

The distinct properties of this compound arise from the combination of a rigid, hydrophobic, and lipophobic perfluorooctyl group with a flexible, hydrophobic, and lipophilic tetradecyl chain.

Summary of Quantitative Data

The following table summarizes the key quantitative physicochemical properties of this compound. For comparative purposes, data for similar compounds with varying hydrocarbon chain lengths are also included.

PropertyThis compound1-(Perfluoro-n-octyl)dodecane1-(Perfluoro-n-octyl)decane
CAS Number 133310-72-2106873-67-0138472-76-1
Molecular Formula C₂₂H₂₉F₁₇C₂₀H₂₅F₁₇C₁₈H₂₁F₁₇
Molecular Weight 616.44 g/mol [1]588.39 g/mol 560.33 g/mol [2]
Melting Point Not availableNot available51.8 °C[2]
Boiling Point 385.3 °C at 760 mmHg[1]353.8 °C at 760 mmHg320.6 °C at 760 mmHg[2]
Density 1.271 g/cm³[1]1.302 g/cm³1.338 g/cm³[2]
Flash Point 162.9 °C[1]Not available133.8 °C[2]
LogP (octanol-water partition coefficient) 11.087[1]Not availableNot available
Refractive Index 1.358[1]Not available1.34[2]
Vapor Pressure 8.51E-06 mmHg at 25°C[1]Not available0.000589 mmHg at 25°C[2]

Experimental Protocols

Synthesis Protocol: Radical Addition of Perfluorooctyl Iodide to 1-Tetradecene

A common and effective method for the synthesis of semi-fluorinated alkanes is the free-radical addition of a perfluoroalkyl iodide to an alkene. This approach avoids the use of expensive or highly reactive reagents.

Materials:

  • Perfluorooctyl iodide (F(CF₂)₈I)

  • 1-Tetradecene ((CH₂)₁₁CH=CH₂)

  • Azobisisobutyronitrile (AIBN) or another suitable radical initiator

  • Anhydrous toluene or a similar high-boiling, inert solvent

  • Sodium sulfite solution (for quenching)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Hexane and silica gel (for purification)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.

  • Charging of Reagents: The flask is charged with 1-tetradecene and anhydrous toluene. A slight molar excess of 1-tetradecene relative to perfluorooctyl iodide is typically used.

  • Initiation: The solution is heated to reflux (approximately 110 °C for toluene). A solution of perfluorooctyl iodide and a catalytic amount of AIBN in toluene is then added dropwise over a period of 1-2 hours.

  • Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting materials. The reaction is typically allowed to proceed for several hours after the addition is complete.

  • Workup: After cooling to room temperature, the reaction mixture is washed with an aqueous solution of sodium sulfite to remove any unreacted iodine. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound.

Characterization Protocol: Melting Point Determination

While an experimental melting point for this compound is not reported, a standard method for its determination would be as follows:

Method 1: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the purified, crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point (which can be estimated from similar compounds like 1-(Perfluoro-n-octyl)decane, m.p. 51.8 °C).

  • Observation: The heating rate is then slowed to 1-2 °C per minute. The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample is molten.

Method 2: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

  • Analysis: The sample is placed in the DSC instrument alongside an empty reference pan. The sample is then heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: The melting point is determined from the resulting thermogram as the onset or peak of the endothermic melting transition.

Potential Biological Interactions and Signaling Pathways

There is currently no specific data on the biological activity or signaling pathways of this compound. However, research on other long-chain PFAS provides a basis for hypothesizing potential interactions. It is known that some PFAS can act as ligands for nuclear receptors, which are key regulators of gene expression involved in metabolism, inflammation, and development.

Hypothetical Interaction with Nuclear Receptors

Long-chain PFAS have been shown to interact with peroxisome proliferator-activated receptors (PPARs) and the pregnane X receptor (PXR). These interactions can lead to the activation or disruption of downstream signaling pathways.

PFAS_Signaling cluster_nucleus Nucleus PFAS This compound (or other long-chain PFAS) PPAR PPARα / γ PFAS->PPAR Binding PXR PXR PFAS->PXR Binding Cytoplasm Cytoplasm Nucleus Nucleus RXR RXR PPAR->RXR Heterodimerization PXR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE PXRE PXRE (Pregnane X Receptor Response Element) RXR->PXRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Activation PXRE->Gene_Expression Activation Metabolic_Changes Alterations in Lipid and Xenobiotic Metabolism Gene_Expression->Metabolic_Changes

Caption: Hypothetical signaling pathway of this compound.

This diagram illustrates a potential mechanism where this compound, upon entering a cell, could bind to and activate nuclear receptors such as PPARs and PXR. These activated receptors would then form heterodimers with the retinoid X receptor (RXR) and bind to specific response elements on DNA, leading to changes in the expression of genes that regulate lipid metabolism and the processing of foreign substances (xenobiotics).

Experimental Workflows

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start Materials: Perfluorooctyl Iodide 1-Tetradecene Reaction Radical Addition Reaction (AIBN, Toluene, Reflux) Start->Reaction Quenching Aqueous Workup (Sodium Sulfite Wash) Reaction->Quenching Extraction Extraction & Drying Quenching->Extraction Evaporation Solvent Removal (Rotary Evaporation) Extraction->Evaporation Purification Column Chromatography (Silica Gel, Hexane) Evaporation->Purification Product Pure this compound Purification->Product Characterization Characterization (NMR, GC-MS, etc.) Product->Characterization

Caption: General workflow for the synthesis and purification.

Conclusion

This compound is a molecule with distinct physicochemical properties derived from its semi-fluorinated structure. While a complete experimental dataset for this specific compound is not available, this guide provides a comprehensive summary of its known characteristics and outlines standard experimental procedures for its synthesis and analysis based on established chemical principles. The potential for this and similar long-chain semi-fluorinated alkanes to interact with biological systems, particularly nuclear receptors, warrants further investigation to fully understand their toxicological and pharmacological profiles. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with this and related compounds.

References

An In-depth Technical Guide to Semifluorinated Alkanes (SFAs) in Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Semifluorinated Alkanes

Semifluorinated alkanes (SFAs) are a class of linear diblock molecules composed of a perfluorocarbon segment (F-chain) and a hydrocarbon segment (H-chain).[1][2] Their general chemical structure is F(CF2)n(CH2)mH, often abbreviated as FnHm, where 'n' and 'm' represent the number of carbon atoms in the fluorinated and hydrogenated chains, respectively.[1] First synthesized in 1962, these compounds possess a unique combination of properties inherited from their distinct segments, making them a subject of growing interest in various scientific fields.[1]

The immiscibility of the fluorinated and hydrogenated moieties imparts an amphiphilic character to SFAs, leading to their classification as "primitive surfactants".[2] This structure results in unique physicochemical properties, including chemical and physiological inertness, low surface and interfacial tensions, and high gas solubility, particularly for oxygen and carbon dioxide.[1][3][4][5] These characteristics have established SFAs as valuable tools in clinical practice, especially in ophthalmology, and have opened up numerous possibilities for their use as advanced drug carriers.[1][3][6]

Physicochemical Properties

The properties of SFAs are heavily influenced by the relative lengths of their F-chains and H-chains.[1] They are colorless, laser-stable liquids with densities typically ranging between 1.1 and 1.7 g/cm³.[4][7] Their amphiphilic nature makes them soluble in both perfluorocarbons and hydrocarbons, with solubility increasing with the length of the corresponding segment.[7] Notably, SFAs are effective solvents for lipophilic drugs and are the first known biocompatible solvents for silicone oils.[4][7]

Quantitative Data on SFA Properties

The following tables summarize key physicochemical properties of selected semifluorinated alkanes.

Table 1: General Physicochemical Properties of Selected SFAs

SFA Chemical Formula Molecular Weight ( g/mol ) Density (g/cm³) Boiling Point (°C)
F4H5 C₉H₁₁F₉ 302.17 1.268 149
F6H6 C₁₂H₁₃F₁₃ 428.20 1.42 204

| F6H8 | C₁₄H₁₇F₁₃ | 456.26 | 1.35 | 245 |

Data compiled from various sources.

Table 2: Surface Tension and Gas Solubility of Selected SFAs

SFA Surface Tension (mN/m at 20°C) Interfacial Tension vs. Water (mN/m at 20°C) O₂ Solubility (vol%) CO₂ Solubility (vol%)
F4H5 ~19 ~50-58 ~45 ~140
F6H6 20.0 49.6 ~48 ~150

| F6H8 | 21.0 | 49.1 | ~50 | ~160 |

Data compiled from multiple sources, including[1][7][8]. It's noted that CO₂ solubility is generally about ten times greater than O₂ solubility in any given solvent.[1]

Synthesis and Chemistry

SFAs are chemically and physiologically inert compounds.[4][7] They are stable against strong acids, alkalis, and oxidants, and do not undergo metabolic degradation.[8]

General Synthesis Pathway

The most common method for synthesizing linear SFAs involves a two-step process:

  • Addition of Perfluoroalkyl Iodide to an Alkene: A perfluoroalkyl iodide is added to a terminal alkene.

  • Dehalogenation: The resulting product is then dehalogenated using zinc powder and hydrochloric acid.[1]

SFA_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products Perfluoroalkyl_Iodide Perfluoroalkyl Iodide (F(CF₂)nI) Addition Radical Addition Perfluoroalkyl_Iodide->Addition Alkene Terminal Alkene (CH₂=CH(CH₂)m-2H) Alkene->Addition Intermediate Iodo-SFA Intermediate Addition->Intermediate Step 1 Dehalogenation Dehalogenation (Zn, HCl) SFA Semifluorinated Alkane (F(CF₂)n(CH₂)mH) Dehalogenation->SFA Step 2 Intermediate->Dehalogenation

General synthesis pathway for semifluorinated alkanes.
Experimental Protocol: Synthesis of Perfluorohexyloctane (F6H8)

This protocol is a representative example of SFA synthesis.

Materials:

  • Perfluorohexyl iodide (C₆F₁₃I)

  • 1-Octene (C₈H₁₆)

  • Azo-bis-isobutyronitrile (AIBN) (radical initiator)

  • Zinc powder

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Radical Addition:

    • In a reaction vessel, dissolve perfluorohexyl iodide and a molar excess of 1-octene in a suitable solvent.

    • Add a catalytic amount of AIBN.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at approximately 80°C for several hours to initiate the radical addition.

    • Monitor the reaction progress using gas chromatography (GC).

    • Once the reaction is complete, remove the excess 1-octene and solvent under reduced pressure.

  • Dehalogenation:

    • Dissolve the resulting iodinated intermediate in ethanol.

    • Add an excess of activated zinc powder.

    • Slowly add concentrated hydrochloric acid dropwise while stirring vigorously. The reaction is exothermic and should be controlled.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by GC).

  • Purification:

    • Filter the reaction mixture to remove excess zinc.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude F6H8 by fractional distillation under vacuum to obtain a colorless liquid.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Applications in Research and Medicine

The unique properties of SFAs make them suitable for a wide range of applications, from ophthalmology to advanced drug delivery systems.[3][6]

Ophthalmology

SFAs have become a staple in daily clinical practice for vitreoretinal surgery and as eye drops.[1][3]

  • Vitreoretinal Tamponades: In retinal detachment surgery, SFAs are used as "endotamponades" to help reattach the retina.[4] They are physically, chemically, and physiologically inert, making them well-tolerated within the eye.[4] Their density, which is lower than that of perfluorocarbon liquids (PFCLs) but higher than water, allows them to effectively flatten the retina.[4][7] They can also be mixed with silicone oil to modify its properties.[1]

Retinal_Detachment_Surgery Start Retinal Detachment Diagnosis Vitrectomy Pars Plana Vitrectomy (Removal of Vitreous Gel) Start->Vitrectomy FluidAirExchange Fluid-Air Exchange (Removal of Subretinal Fluid) Vitrectomy->FluidAirExchange SFA_Injection SFA Injection (e.g., F6H8) FluidAirExchange->SFA_Injection Retinal_Reattachment Retina Flattened and Reattached by SFA SFA_Injection->Retinal_Reattachment Laser Laser Retinopexy (Sealing Retinal Tears) Retinal_Reattachment->Laser SFA_Removal SFA Removal (if necessary) Laser->SFA_Removal End Successful Reattachment SFA_Removal->End SFA_Self_Assembly cluster_SFA SFA Molecules cluster_Emulsion SFA Nanoemulsion Droplet (in aqueous phase) sfa1 F-chain (lipophobic) sfa2 H-chain (lipophilic) sfa1->sfa2 center_node Lipophilic Drug Core p1 center_node->p1 p2 center_node->p2 p3 center_node->p3 p4 center_node->p4 p5 center_node->p5 p6 center_node->p6 p7 center_node->p7 p8 center_node->p8 h1 H p1->h1 h2 H p2->h2 h3 H p3->h3 h4 H p4->h4 h5 H p5->h5 h6 H p6->h6 h7 H p7->h7 h8 H p8->h8 f1 F h1->f1 f2 F h2->f2 f3 F h3->f3 f4 F h4->f4 f5 F h5->f5 f6 F h6->f6 f7 F h7->f7 f8 F h8->f8

References

Physical characteristics of perfluorocarbon-hydrocarbon diblock molecules

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Characteristics of Perfluorocarbon-Hydrocarbon Diblock Molecules

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorocarbon-hydrocarbon (FnHm) diblock molecules are a unique class of amphiphilic compounds consisting of a perfluorinated (Fn) segment covalently linked to a hydrocarbon (Hm) segment. The high incompatibility and mutual phobicity between the fluorinated and hydrogenated chains drive distinct self-assembly behaviors and potent interfacial activity. These properties make them highly valuable in advanced materials science and biomedical applications, particularly in the development of sophisticated drug delivery systems, diagnostic contrast agents, and functional coatings. This guide provides a comprehensive overview of their core physical characteristics, the experimental methodologies used for their characterization, and their functional implications.

Molecular Architecture and Synthesis

The fundamental structure of these molecules is denoted as FnHm, where 'n' is the number of carbon atoms in the perfluoroalkyl chain (CnF2n+1) and 'm' is the number of carbon atoms in the alkyl chain (CmH2m+1). The pronounced difference in the physical properties of the two blocks—the fluorocarbon being hydrophobic and lipophobic, and the hydrocarbon being hydrophobic but lipophilic—is the primary driver of their behavior.

Synthesis of well-defined FnHm diblock copolymers is typically achieved through controlled living polymerization techniques, which allow for precise control over block length and low polydispersity.[1][2] Methods such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization are commonly employed.[3][4]

Core Physical Characteristics

The unique properties of FnHm molecules are quantified by several key physical parameters that govern their performance in various applications.

Interfacial Properties and Micellization

FnHm molecules are highly surface-active, meaning they readily adsorb at interfaces (e.g., air-water or oil-water) to lower the interfacial tension.[5] This activity is significantly greater than that of conventional hydrocarbon surfactants.[5] Above a specific concentration, known as the critical micelle concentration (CMC), these molecules spontaneously self-assemble into ordered structures called micelles.[6][7]

Table 1: Interfacial Properties of Representative Fluorocarbon-Based Surfactants

Surfactant / Molecule CMC (mM) Surface Tension at CMC (γ_cmc, mN/m) Notes
Perfluorooctanoic acid (PFOA) ~7 mM ~20 Highly effective at reducing surface tension.[8]
FNS-1 (Fluorinated Surfactant) - 3.6 (on PTFE surface) Demonstrates strong hydrophilic modification on hydrophobic surfaces.[9]
FNS-2 (Fluorinated Surfactant) - 2.4 (on PTFE surface) Shows even greater reduction in interfacial tension compared to FNS-1.[9]
FAS (Fluorinated Surfactant) - 3.9 (on PTFE surface) Strong performance in modifying PTFE surfaces.[9]
Zonyl FSN-100 (FC6EO14) - 11.91 (tail surface tension) Fluorocarbon tails have inherently lower surface tension than hydrocarbon tails.[5]

| Zonyl FSO-100 (FC5EO10) | - | 9.89 (tail surface tension) | Demonstrates the low surface energy characteristic of fluorinated chains.[5] |

Self-Assembly and Phase Behavior

The immiscibility of the fluorocarbon and hydrocarbon blocks drives microphase separation, leading to the formation of various nanostructures in solution and in the solid state.[4] The final morphology (e.g., spherical micelles, cylindrical micelles, vesicles, or lamellae) is dictated by the relative volume fractions of the two blocks, the total molecular weight, and the surrounding environment (solvent, temperature).[4][10]

Semifluorinated alkanes (FnHm) are known to self-assemble into highly ordered nanometer-sized surface micelles even at the air-water interface.[11] These structures can form physical gels due to strong dipole repulsions, which is a promising feature for stabilizing microbubbles used as contrast agents.[11]

Table 2: Self-Assembly Morphologies

Molecule System Morphology Controlling Factors Application Relevance
FnHm Diblocks Surface Micelles (Hexagonal Lattice) Block lengths (n, m), Surface Pressure Stabilization of microbubbles for contrast agents.[11]
P(VAc-alt-MAF-TBE)-b-PNIPAM Micelles, Vesicles Terpolymer composition, Solution pH Potential for pH-responsive drug delivery.[3]
High χ–low N Diblock Copolymers Lamellae, Cylinders, Spheres Volume fraction of blocks, χN product Nanostructured materials, etch masks for lithography.[12][13]

| PMMA-b-PFEMA | Micelles, Unimers | Cast solvent, Film-forming technique | Creation of ultra-low surface energy coatings.[14] |

Thermodynamics of Micellization

Micellization is a thermodynamically spontaneous process, characterized by a negative Gibbs free energy of micellization (ΔG°mic).[15][16] The primary driving force is the hydrophobic effect, where the aggregation of the insoluble blocks minimizes their contact with water, leading to a significant increase in the entropy of the surrounding water molecules.[7][17]

Table 3: Thermodynamic Parameters of Micellization

Thermodynamic Parameter Sign Significance
ΔG°mic (Gibbs Free Energy) Negative The process of micelle formation is spontaneous.[15]
ΔH°mic (Enthalpy) Typically Positive (Endothermic) Energy is required to break solvent-solvent interactions and desolvate the chains.[15]

| ΔS°mic (Entropy) | Positive | The release of ordered water molecules from around the hydrophobic chains is the main driving force (hydrophobic effect).[7][15] |

Experimental Protocols

Accurate characterization of FnHm molecules requires a suite of specialized analytical techniques.

Surface Tension Measurement (Tensiometry)
  • Objective: To determine the surface tension of solutions at varying concentrations and to identify the Critical Micelle Concentration (CMC).

  • Methodology: The pendant drop or Wilhelmy plate method is commonly used.

    • Solution Preparation: A series of aqueous solutions of the FnHm molecule are prepared with increasing concentrations.

    • Measurement: A high-precision tensiometer measures the surface tension of each solution. For the Wilhelmy plate method, a platinum plate is immersed in and then pulled from the solution, and the required force is measured. For the pendant drop method, the shape of a suspended drop is analyzed.[18][19]

    • Data Analysis: Surface tension (γ) is plotted against the logarithm of the concentration (log C). The plot typically shows a sharp decrease in γ followed by a plateau. The concentration at the inflection point, where γ becomes constant, is the CMC.[20]

Characterization of Self-Assembled Structures
  • Objective: To determine the size, shape, and distribution of micelles or other nanoparticles.

  • Techniques:

    • Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of particles in solution. A laser beam is passed through the sample, and the fluctuations in scattered light intensity due to Brownian motion are analyzed to determine particle size distribution.[14]

    • Transmission Electron Microscopy (TEM): Provides direct visualization of the nanostructures. A drop of the sample solution is placed on a TEM grid and dried. A negative staining agent (e.g., uranyl acetate) is often used to enhance contrast. The electron beam passes through the sample to create a high-resolution 2D image of the particles, revealing their morphology (spherical, cylindrical, etc.).[3]

    • Grazing-Incidence Small-Angle X-ray Scattering (GISAXS): An advanced technique used to quantitatively determine the shape, size, and lateral correlation of self-assembled domains at interfaces.[11]

Block Copolymer Synthesis and Characterization
  • Objective: To confirm the molecular structure, molecular weight, and polydispersity of the synthesized FnHm diblock copolymers.

  • Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and composition of the synthesized polymer by analyzing the signals from ¹H, ¹⁹F, and ¹³C nuclei.[21]

    • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the polymer. The polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller ones.[1]

Visualizations: Workflows and Mechanisms

Self-Assembly Pathway

The formation of micelles from individual FnHm molecules (unimers) is a concentration-dependent, cooperative process.

G cluster_0 Below CMC cluster_1 At/Above CMC Unimers FnHm Unimers (Monomers in Solution) Process Concentration Reaches CMC Unimers->Process Increase Concentration Micelle Self-Assembled Micelle (PFC Core, Hydrocarbon Corona) Process->Micelle Spontaneous Aggregation A 1. Synthesis (e.g., RAFT, ATRP) B 2. Structural Verification (NMR Spectroscopy) A->B C 3. Molecular Weight Analysis (GPC / SEC) B->C D 4. Interfacial Property Analysis (Tensiometry) C->D E 5. Nanostructure Characterization (DLS, TEM, SAXS) D->E cluster_micelle FnHm Nanoparticle core PFC Core shell Hydrophilic Shell ligand Targeting Ligand shell->ligand Functionalization drug Hydrophobic Drug or Imaging Gas drug->core Encapsulation target Target Cell (e.g., Tumor Cell) ligand->target Binding

References

In-Depth Technical Guide: 1-(Perfluoro-n-octyl)tetradecane (CAS 133310-72-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Perfluoro-n-octyl)tetradecane, a semifluorinated alkane with the CAS number 133310-72-2. Semifluorinated alkanes (SFAs) are a class of compounds characterized by a perfluorinated segment and a hydrocarbon segment, leading to unique physicochemical properties and potential applications in the biomedical field, including ophthalmology and drug delivery.[1][2][3][4] This document summarizes the available physicochemical data, outlines a probable synthetic route, and discusses the potential applications based on the properties of related compounds. Due to the limited publicly available data specifically for this compound, some information is presented in the context of the broader class of SFAs.

Physicochemical Properties

The known quantitative data for this compound is summarized in the table below. These properties are a combination of experimentally derived values and computational predictions.

PropertyValueSource
CAS Number 133310-72-2
Molecular Formula C₂₂H₂₉F₁₇[5]
Molecular Weight 616.44 g/mol
Density 1.271 g/cm³
Boiling Point 385.3 °C at 760 mmHg
Flash Point 162.9 °C
Vapor Pressure 8.51E-06 mmHg at 25°C (Predicted)
LogP (Predicted) 11.087
Index of Refraction 1.358

Synthesis

For this compound, the logical precursors would be 1-perfluorooctyl iodide and 1-tetradecene .

General Experimental Protocol (Proposed)

The following is a generalized protocol based on similar reactions described in the literature. This should be considered a starting point for experimental design and would require optimization.

Reaction:

C₈F₁₇I + CH₂=CH(CH₂)₁₁CH₃ → C₈F₁₇CH₂CH₂(CH₂)₁₁CH₃

Materials:

  • 1-Perfluorooctyl iodide

  • 1-Tetradecene

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous, deoxygenated solvent (e.g., perfluorohexane, toluene, or a high-boiling hydrocarbon)

Procedure:

  • In a reaction vessel equipped with a condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tetradecene and a radical initiator in the chosen solvent.

  • Add 1-perfluorooctyl iodide to the reaction mixture. The molar ratio of alkene to iodide and the concentration of the initiator will need to be optimized.

  • Heat the reaction mixture to a temperature sufficient to initiate the radical chain reaction (typically 60-90 °C, depending on the initiator).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Gas Chromatography-Mass Spectrometry - GC-MS or ¹⁹F NMR).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by fractional distillation under high vacuum or by column chromatography on silica gel, to yield the pure this compound.

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1-Perfluorooctyl Iodide Reaction Free Radical Addition (Heating under Inert Atmosphere) Reactant1->Reaction Reactant2 1-Tetradecene Reactant2->Reaction Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Potential Applications and Biological Relevance

There is no specific experimental data available in the public domain regarding the applications or biological activity of this compound. However, based on studies of other semifluorinated alkanes, several potential areas of interest for research and development can be inferred.

SFAs are known to be chemically and biologically inert, colorless, and possess low surface and interfacial tensions.[2][3] These properties make them attractive for various biomedical applications.

  • Ophthalmology: SFAs are used in vitreoretinal surgery.[3][4] Their density and ability to form a stable interface with water make them suitable for tamponading the retina.

  • Drug Delivery: The unique solubility characteristics of SFAs, being able to dissolve both fluorinated and hydrocarbon-based compounds, make them potential vehicles for drug delivery.[1][4] They can be formulated into emulsions, nanoemulsions, and other carrier systems for topical, oral, or intravenous administration.[1][4]

  • Medical Imaging: Perfluorinated compounds are used as contrast agents in magnetic resonance imaging (¹⁹F MRI) and ultrasound. While there is no specific data for this compound, its fluorine content suggests this could be a speculative area of investigation.

It is crucial to note that the biocompatibility and efficacy for any of these applications would need to be rigorously tested for this compound specifically.

Signaling Pathways and Experimental Workflows

A search of the scientific literature and public databases did not yield any specific signaling pathways or detailed experimental workflows directly involving this compound. Research into the biological interactions of this specific compound appears to be limited or not publicly documented.

Conclusion

This compound is a semifluorinated alkane with a defined chemical structure and some known physicochemical properties. While a plausible synthetic route can be proposed based on established chemical principles, there is a notable lack of publicly available data regarding its specific experimental protocols, applications, and biological interactions. The information available on the broader class of semifluorinated alkanes suggests potential for this compound in biomedical fields, but further research is required to substantiate any specific claims. This document serves as a summary of the current knowledge and a guide for future research endeavors.

References

An In-depth Technical Guide to the Solubility Parameters of 1-(Perfluoro-n-octyl)tetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility parameters of 1-(Perfluoro-n-octyl)tetradecane, a semifluorinated alkane of interest in advanced drug delivery systems. Due to the absence of directly measured experimental data, this document details the estimation of Hansen Solubility Parameters (HSP) and the Hildebrand solubility parameter using established group contribution methods. A thorough experimental protocol for the determination of these parameters via Inverse Gas Chromatography (IGC) is also presented. Furthermore, the practical application of solubility parameters in predicting drug-excipient miscibility is illustrated through a logical workflow, providing a valuable resource for formulation scientists.

Introduction

Semifluorinated alkanes (SFAs) are linear block copolymers consisting of a perfluorinated segment and a hydrogenated segment. This unique amphiphilic nature imparts valuable physicochemical properties, including high gas solubility, low surface tension, and the ability to dissolve lipophilic drugs, making them excellent candidates as drug carriers.[1][2][3][4] this compound (F8H14) is a representative SFA with potential applications in topical, oral, intravenous, and pulmonary drug delivery.[1][5] A critical aspect of formulating drug delivery systems is ensuring the miscibility of the active pharmaceutical ingredient (API) with the excipient, in this case, this compound. Solubility parameters provide a powerful tool for predicting this miscibility.

This guide focuses on the theoretical estimation and experimental determination of the solubility parameters of this compound, providing researchers with the necessary data and methodologies to effectively utilize this excipient in drug formulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for the calculation of its solubility parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₉F₁₇[6]
Molecular Weight 616.439 g/mol [7]
Density 1.271 g/cm³[7]
Boiling Point 385.3 °C at 760 mmHg[7]
LogP 11.087[7]
Refractive Index 1.358[7]
Molar Volume (Calculated) 485.0 cm³/mol(Calculated from Molecular Weight and Density)

Theoretical Estimation of Solubility Parameters

In the absence of experimental data, group contribution methods provide a reliable means of estimating Hansen and Hildebrand solubility parameters. The Hoftyzer-Van Krevelen method is a widely used approach for this purpose.[8]

Hoftyzer-Van Krevelen Group Contribution Method

The Hansen Solubility Parameters (HSP) are comprised of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). These components can be calculated using the following equations:

  • Dispersion Component (δd): δd = Σ Fdi / V

  • Polar Component (δp): δp = (Σ Fpi²)⁰·⁵ / V

  • Hydrogen Bonding Component (δh): δh = (Σ Ehi / V)⁰·⁵

Where:

  • Fdi is the group contribution to the dispersion forces.

  • Fpi is the group contribution to the polar forces.

  • Ehi is the group contribution to the hydrogen bonding energy.

  • V is the molar volume.

The total Hildebrand solubility parameter (δt) can then be calculated from the Hansen components:

  • Hildebrand Solubility Parameter (δt): δt = (δd² + δp² + δh²)⁰·⁵

Group Contribution Values

The group contribution values for the constituent groups of this compound (-CH₃, -CH₂, -CF₃, and -CF₂) from the Hoftyzer-Van Krevelen method are listed in Table 2.

Table 2: Hoftyzer-Van Krevelen Group Contribution Values

GroupFdi (J⁰·⁵ cm¹·⁵/mol)Fpi (J⁰·⁵ cm¹·⁵/mol)Ehi (J/mol)
-CH₃ 42000
-CH₂- 27000
-CF₃ 2905500
-CF₂- 1103400
Calculated Solubility Parameters

Based on the molecular structure of this compound (one -CH₃ group, thirteen -CH₂ groups, one -CF₃ group, and seven -CF₂ groups) and the group contribution values in Table 2, the estimated solubility parameters are presented in Table 3.

Table 3: Estimated Solubility Parameters for this compound

ParameterCalculated Value (MPa⁰·⁵)
Dispersion (δd) 15.5
Polar (δp) 5.6
Hydrogen Bonding (δh) 0.0
Hildebrand Total (δt) 16.5

Experimental Determination of Solubility Parameters

Inverse Gas Chromatography (IGC) is a powerful and widely used technique for the experimental determination of the solubility parameters of solids and liquids.[9][10][11][12][13]

Experimental Protocol: Inverse Gas Chromatography (IGC)

Objective: To determine the Hansen Solubility Parameters of this compound.

Materials:

  • This compound (the stationary phase).

  • Chromatographic support (e.g., Chromosorb).

  • A series of probe molecules with known solubility parameters (e.g., alkanes, alcohols, ketones, chlorinated solvents).

  • High-purity carrier gas (e.g., Helium or Nitrogen).[11]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).[13]

  • Packed column.

  • Syringe for injection of probe molecules.

  • Flow meter.

Procedure:

  • Column Packing:

    • Coat the chromatographic support with a known amount of this compound. The substance can be dissolved in a volatile solvent, mixed with the support, and the solvent subsequently evaporated.

    • Carefully pack the coated support into the chromatographic column to ensure a uniform stationary phase.

  • Instrument Setup:

    • Install the packed column in the gas chromatograph.

    • Set the injector and detector temperatures to a value high enough to ensure the probe molecules are in the vapor phase (e.g., 250 °C).[9]

    • Set the column temperature to the desired experimental temperature (e.g., 25 °C, 35 °C, 45 °C).

    • Set the carrier gas flow rate to a constant and known value.[11]

  • Data Acquisition:

    • Inject a small amount of a probe molecule into the column. The amount should be small enough to be in the "infinite dilution" region, where interactions are primarily between the probe and the stationary phase.[13]

    • Record the chromatogram and determine the retention time of the probe molecule.

    • Repeat the injection for each probe molecule, ensuring reproducibility.

  • Data Analysis:

    • Calculate the specific retention volume (Vg) for each probe molecule.

    • Determine the Flory-Huggins interaction parameter (χ) for each probe-substance pair.

    • Using the known solubility parameters of the probe molecules, the solubility parameters of this compound can be determined by plotting the data according to the appropriate thermodynamic models and solving for the unknown parameters.[10]

Application in Drug Development: Predicting Miscibility

The primary application of solubility parameters in drug development is the prediction of miscibility between an API and an excipient. The principle of "like dissolves like" can be quantified using the difference in solubility parameters. A smaller difference suggests a higher likelihood of miscibility.

The workflow for assessing drug-excipient compatibility using solubility parameters is outlined in the following diagram.

G cluster_0 Phase 1: Parameter Acquisition cluster_1 Phase 2: Miscibility Prediction cluster_2 Phase 3: Formulation Decision API_Struct API Chemical Structure API_HSP Determine API HSP (Experimental or Group Contribution) API_Struct->API_HSP F8H14_Struct This compound Chemical Structure F8H14_HSP Determine F8H14 HSP (This Guide) F8H14_Struct->F8H14_HSP Calc_Dist Calculate Solubility Parameter Distance (Ra) API_HSP->Calc_Dist F8H14_HSP->Calc_Dist Compare Compare Ra to Interaction Radius (R0) Calc_Dist->Compare Miscible Predicted Miscible (Ra < R0) Compare->Miscible Yes Immiscible Predicted Immiscible (Ra > R0) Compare->Immiscible No Proceed Proceed with Formulation Studies Miscible->Proceed Reformulate Consider Alternative Excipients or Formulation Strategies Immiscible->Reformulate

References

Partition Coefficient of 1-(Perfluoro-n-octyl)tetradecane in Fluorous Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the partition coefficient of 1-(Perfluoro-n-octyl)tetradecane in fluorous solvent systems. This document outlines the theoretical basis for predicting this value, presents quantitative data in a structured format, and details an experimental protocol for its determination.

Introduction to Fluorous Systems and Partition Coefficients

Fluorous chemistry utilizes highly fluorinated compounds and solvents to create a unique phase that is immiscible with many common organic solvents and water.[1] This property is exploited in "fluorous biphasic systems" (FBS) for applications such as catalyst recovery and product purification.[1][2] The partitioning of a solute between the fluorous phase and an organic or aqueous phase is quantified by the partition coefficient (P), a critical parameter for designing and optimizing these systems.[2][3] A high partition coefficient in favor of the fluorous phase indicates strong "fluorophilicity".[2]

Quantitative Data: Partition Coefficient of this compound

The following tables present the calculated partition coefficient for this compound in two standard fluorous biphasic systems: perfluoromethylcyclohexane (PFMCH)/toluene and perfluorohexanes (FC-72)/benzene at 25°C. For context, experimental and calculated data for the non-fluorinated parent alkane, tetradecane, are also provided from the work of de Wolf et al.[3]

Table 1: Predicted Partition Coefficient (log P) of this compound at 25°C

SoluteFluorous SystemPredicted log PPredicted P
This compoundPFMCH / Toluene2.87741.3
This compoundFC-72 / Benzene2.54346.7

Table 2: Reference Partition Coefficient (log P) of Tetradecane at 25°C

SoluteFluorous SystemExperimental log P[3]Predicted log P[3]
TetradecanePFMCH / Toluene-1.721-1.683

Note: A positive log P value indicates a preference for the fluorous phase, while a negative value indicates a preference for the organic phase.

Methodology for Prediction of the Partition Coefficient

The log P values for this compound were calculated using the simplified predictive expressions derived by de Wolf et al. from their universal log P model based on MOD theory.[3] The prediction requires the calculation of the molar volume (Vb) and the modified nonspecific cohesion parameter (δ'b) for the solute.[3]

These parameters are determined using group contribution incremental methods.[3] The molar volume increments are based on Fedors' method, with adjustments for fluoro groups.[3] The modified nonspecific cohesion parameter is derived from the molar nonspecific vaporization energy increments.[3]

The following equations were used for the prediction:

  • For the PFMCH/toluene system: log P = -0.117 + Vb(0.0465 - 0.00326δ'b)[3]

  • For the FC-72/benzene system: log P = -0.141 + Vb(0.0413 - 0.00289δ'b)[3]

Table 3: Group Contribution Increments for Calculation

GroupMolar Volume (Vb) (cm³/mol)[3]Molar Nonspecific Vaporization Energy (U'b) (kJ/mol)[3]
CH₃33.53.93
CH₂16.14.47
CF₃54.84.64
CF₂23.13.02

Experimental Protocol for Determination of Partition Coefficient

The following is a representative "shake-flask" or "batch partition" method adapted for the determination of the partition coefficient of this compound in a fluorous/organic biphasic system. This method is a standard and reliable technique for measuring partition coefficients.

4.1. Materials and Equipment

  • This compound

  • Fluorous solvent (e.g., perfluoromethylcyclohexane)

  • Organic solvent (e.g., toluene)

  • Internal standard (a compound soluble in one phase but with a distinct analytical signal)

  • Volumetric flasks

  • Pipettes

  • Scintillation vials or other suitable containers with tight-fitting caps

  • Thermostated shaker or orbital shaker

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

4.2. Experimental Procedure

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the organic solvent (e.g., toluene).

    • Prepare a stock solution of the internal standard in the same organic solvent.

  • Partitioning Experiment:

    • In a series of vials, add known volumes of the fluorous solvent and the organic solvent (e.g., 5 mL of each).

    • Add a known amount of the this compound stock solution to each vial.

    • Add a known amount of the internal standard stock solution to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostated shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient time to allow the system to reach equilibrium (e.g., 24 hours). Gentle shaking is recommended to avoid the formation of stable emulsions.[2]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed until the two phases have clearly separated.

    • If necessary, centrifuge the vials at a low speed to facilitate phase separation.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the upper (organic) and lower (fluorous) phases of each vial.

    • Analyze the concentration of this compound and the internal standard in each phase using GC-FID or another appropriate analytical technique.

4.3. Data Analysis

The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the fluorous phase to its concentration in the organic phase at equilibrium:

P = [Solute]fluorous / [Solute]organic

The use of an internal standard helps to correct for any variations in injection volume or detector response. The log P is then calculated as the base-10 logarithm of the partition coefficient.

Visualizations

Diagram 1: Logical Workflow for Partition Coefficient Prediction

G A Identify Solute: This compound B Determine Molecular Structure A->B C Group Contribution Method B->C D Calculate Molar Volume (Vb) C->D E Calculate Nonspecific Cohesion Parameter (δ'b) C->E G Apply Predictive Equation log P = f(Vb, δ'b) D->G E->G F Select Fluorous System (e.g., PFMCH/Toluene) F->G H Calculate log P and P G->H

Caption: Workflow for predicting the partition coefficient using the MOD model.

Diagram 2: Experimental Workflow for Partition Coefficient Determination

G A Prepare Stock Solutions (Solute and Internal Standard) B Combine Solvents and Solute in Vials A->B C Equilibrate by Shaking (Constant Temperature) B->C D Separate Phases (Standing/Centrifugation) C->D E Sample Fluorous and Organic Phases D->E F Analyze Concentrations (e.g., GC-FID) E->F G Calculate Partition Coefficient (P and log P) F->G

Caption: Step-by-step workflow for the experimental determination of the partition coefficient.

References

The Enduring Legacy: An In-depth Technical Guide to the Environmental Fate and Persistence of Perfluorooctyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Perfluorooctyl compounds, a subgroup of per- and polyfluoroalkyl substances (PFAS), represent a significant environmental and public health challenge due to their extreme persistence. This technical guide provides a comprehensive overview of the environmental fate, persistence, and bioaccumulation of two prominent perfluorooctyl compounds: perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). It also details the analytical methodologies used for their detection and explores the molecular pathways affected by their toxicity.

Environmental Persistence and Distribution

PFOA and PFOS are characterized by their strong carbon-fluorine bonds, which make them resistant to degradation under typical environmental conditions.[1] This inherent stability leads to their long-range transport and ubiquitous presence in various environmental compartments across the globe.[2][3]

Persistence in Environmental Media

The persistence of PFOA and PFOS is often quantified by their environmental half-lives, which can vary depending on the specific environmental conditions. In humans, the half-life of PFOA is estimated to be between 2.7 and 5.1 years, while for PFOS it is approximately 3.4 to 5.7 years.[4][5]

CompoundMediumHalf-LifeReference(s)
PFOAHuman Serum2.7 - 5.1 years[4][5]
PFOSHuman Serum3.4 - 5.7 years[4][5]
PFHxSHuman Serum5.3 years[4]

Table 1: Estimated biological half-lives of selected perfluorooctyl compounds in humans.

Distribution and Concentrations in the Environment

PFOA and PFOS have been detected in surface water, groundwater, soil, and air worldwide.[6][7] Concentrations can vary significantly, with higher levels often found near industrial facilities, wastewater treatment plants, and sites where aqueous film-forming foams (AFFF) have been used.[8][9]

Environmental MediumPFOA Concentration RangePFOS Concentration RangeReference(s)
Groundwater<0.03 ng/L to ~7 mg/L0.01 ng/L to ~5 mg/L[8][9]
Surface Waterng/L to µg/L rangeng/L to µg/L range[6]
SoilGenerally higher than other mediaGenerally higher than other media[8]

Table 2: Global concentration ranges of PFOA and PFOS in various environmental media.

Bioaccumulation and Trophic Magnification

A significant concern regarding PFOA and PFOS is their ability to bioaccumulate in living organisms and biomagnify through food webs.[10]

Bioaccumulation and Biomagnification Factors

Bioaccumulation factors (BAFs) and trophic magnification factors (TMFs) are used to quantify the extent to which these compounds accumulate in organisms and are transferred up the food chain. PFOS, in particular, has been shown to have high bioaccumulation potential in aquatic ecosystems.[10][11]

CompoundFactorValue RangeEcosystemReference(s)
PFOSBCF (Fish)1,000 - 3,000 L/kgFreshwater[11]
PFOSBCF (Fish)<300 L/kgMarine[11]
PFOATMF< 1 (Biodilution)Aquatic[10]
Long-chain PFCAs (C10-C13)TMF> 1Aquatic[10]
PFOSTMF> 1Aquatic[10]

Table 3: Bioaccumulation and Trophic Magnification Factors for Perfluorooctyl Compounds. BCF: Bioconcentration Factor; TMF: Trophic Magnification Factor.

Degradation and Transformation

While highly resistant to natural degradation, several advanced technologies are being explored for the remediation of PFOA and PFOS.

Abiotic Degradation Pathways

Photocatalytic degradation has emerged as a promising method for breaking down these persistent compounds.[12][13] This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates reactive oxygen species that can break the C-F bonds.[14]

PFOA_PFOS PFOA / PFOS Intermediates Shorter-chain PFCAs PFOA_PFOS->Intermediates Degradation Photocatalyst Photocatalyst (e.g., TiO2) ROS Reactive Oxygen Species (•OH, h+) Photocatalyst->ROS Activation UV_Light UV Light UV_Light->Photocatalyst ROS->PFOA_PFOS Attack Mineralization CO2, F-, H2O Intermediates->Mineralization Further Degradation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Collection (HDPE/PP bottles) SPE Solid-Phase Extraction (SPE) Sample->SPE Eluate Concentration & Reconstitution SPE->Eluate LC Liquid Chromatography (LC) Separation Eluate->LC Injection MSMS Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC->MSMS Data Data Acquisition & Quantification MSMS->Data cluster_receptors Nuclear Receptor Activation cluster_effects Downstream Cellular Effects PFOA_PFOS PFOA / PFOS PPARa PPARα PFOA_PFOS->PPARa CAR_PXR CAR / PXR PFOA_PFOS->CAR_PXR Other_Receptors Other Receptors (e.g., ERα, PPARγ) PFOA_PFOS->Other_Receptors Lipid_Metabolism Altered Lipid Metabolism PPARa->Lipid_Metabolism Xenobiotic_Metabolism Altered Xenobiotic Metabolism CAR_PXR->Xenobiotic_Metabolism Gene_Expression Changes in Gene Expression Other_Receptors->Gene_Expression Toxicity Hepatotoxicity, Endocrine Disruption, Immunotoxicity Lipid_Metabolism->Toxicity Xenobiotic_Metabolism->Toxicity Gene_Expression->Toxicity

References

An In-Depth Technical Guide to 1-(Perfluoro-n-octyl)tetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of 1-(Perfluoro-n-octyl)tetradecane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related long-chain perfluoroalkyl alkanes to provide a robust framework for its study and application.

Physicochemical Properties

PropertyPerfluorooctane (C8F18)1H-Perfluorooctane (C8HF17)This compound (C22H29F17)
Molecular Formula C8F18C8HF17C22H29F17
Molecular Weight 438.06 g/mol [1]419.07 g/mol 616.4 g/mol
Melting Point -25 °C[2]-Estimated to be a waxy solid at room temperature
Boiling Point 103-106 °C[2]-Significantly higher than perfluorooctane
Density 1.766 g/mL at 25 °C[2]-Expected to be greater than 1 g/mL
Solubility Not miscible in water[2]-Insoluble in water; soluble in fluorinated solvents and some organic solvents

Synthesis of this compound

The most plausible and widely documented method for the synthesis of this compound is the radical addition of perfluorooctyl iodide to 1-tetradecene. This reaction can be initiated either thermally with a radical initiator or photochemically.

Proposed Experimental Protocol: Radical Addition

This protocol is based on general procedures for the radical addition of perfluoroalkyl iodides to alkenes.

Materials:

  • Perfluorooctyl iodide (C8F17I)

  • 1-Tetradecene (C14H28)

  • Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous, inert solvent (e.g., heptane, perfluorohexane, or a mixture thereof)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.

  • Reagent Charging: The flask is charged with 1-tetradecene and the chosen inert solvent. The solution is then deoxygenated by bubbling with an inert gas for 15-20 minutes.

  • Initiator and Perfluoroalkyl Iodide Addition: Perfluorooctyl iodide and the radical initiator (e.g., BPO or AIBN, typically 1-5 mol% relative to the alkene) are added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to the decomposition temperature of the initiator (typically 80-100 °C for BPO or AIBN) and stirred under an inert atmosphere. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent (e.g., hexane or a mixture of hexane and a more polar solvent) to yield pure this compound.

Alternative Method: Photochemical Radical Addition

Visible light-promoted radical additions offer a milder alternative to thermal initiation.

Materials:

  • Perfluorooctyl iodide (C8F17I)

  • 1-Tetradecene (C14H28)

  • Photocatalyst (e.g., a substituted hydroquinone)[3]

  • Solvent (e.g., acetonitrile/methanol mixture)[3]

  • Visible light source (e.g., white LEDs)[3]

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reaction Setup: A reaction vessel suitable for photochemical reactions is charged with 1-tetradecene, perfluorooctyl iodide, the photocatalyst, and the solvent.

  • Degassing: The reaction mixture is thoroughly degassed.

  • Irradiation: The mixture is irradiated with a visible light source at room temperature while stirring.

  • Monitoring and Work-up: The reaction is monitored by GC. Upon completion, the solvent is removed, and the product is purified as described in the thermal method.

Analytical Characterization

The characterization of this compound would typically involve Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a crucial technique for assessing the purity of the synthesized compound and confirming its molecular weight.

Typical GC-MS Parameters:

  • Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless or split injection.

  • Temperature Program: An initial temperature of around 50-70°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 280-300°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass spectrum is expected to show the molecular ion peak (m/z = 616) and characteristic fragmentation patterns, including the loss of the perfluorooctyl radical and fragments corresponding to the hydrocarbon and fluorocarbon chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹⁹F NMR are essential for structural elucidation.

  • ¹H NMR: The spectrum will show signals corresponding to the protons of the tetradecyl chain. The protons on the carbon adjacent to the perfluorooctyl group will likely appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the two fluorine atoms on the neighboring carbon of the perfluorooctyl chain.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is characteristic for perfluoroalkyl chains. It is expected to show a triplet for the terminal -CF₃ group at around -81 ppm and multiplets for the -CF₂- groups along the chain. The -CF₂- group adjacent to the hydrocarbon chain will have a distinct chemical shift compared to the others.[4]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via radical addition.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction Setup Dry Reaction Vessel (Inert Atmosphere) Reagent Charging Add 1-Tetradecene, Solvent, Perfluorooctyl Iodide, and Initiator Reaction Setup->Reagent Charging Initiation Thermal or Photochemical Initiation Reagent Charging->Initiation Reaction Stirring at Elevated Temperature or under Irradiation Initiation->Reaction Work-up Cooling and Quenching (if necessary) Reaction->Work-up Reaction Completion Solvent Removal Rotary Evaporation Work-up->Solvent Removal Purification Step Fractional Distillation or Column Chromatography Solvent Removal->Purification Step Characterization GC-MS, NMR Purification Step->Characterization

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Characterization Techniques

This diagram shows the relationship between the synthesis and the analytical techniques used for characterization.

Characterization_Logic cluster_analysis Analytical Characterization Synthesis Synthesis of This compound Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Purification Pure Product Pure Product GCMS GC-MS Pure Product->GCMS Purity & Molecular Weight NMR NMR (1H, 19F) Pure Product->NMR Structural Elucidation Purification->Pure Product

Caption: Relationship between synthesis and analytical characterization.

References

Sourcing 1-(Perfluoro-n-octyl)tetradecane for Laboratory Use: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

While direct suppliers for 1-(Perfluoro-n-octyl)tetradecane could not be identified, this document serves as a technical resource by presenting data on structurally similar compounds, outlining general synthesis strategies, and discussing the potential applications of this class of molecules in a research setting.

Physicochemical Properties of Semifluorinated Alkanes

Semifluorinated alkanes are linear block copolymers consisting of a perfluorinated segment and a hydrogenated segment. This unique structure imparts valuable properties, including high chemical and thermal stability, hydrophobicity, and lipophobicity. While specific data for this compound is not available, the table below summarizes key physicochemical properties of related semifluorinated alkanes to provide a comparative reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
1-(Perfluoro-n-octyl)decane138472-76-1C₁₈H₂₁F₁₇560.33320.6 @ 760 mmHg1.338
1-(Perfluoro-n-octyl)dodecane106873-67-0C₂₀H₂₅F₁₇588.39353.8 @ 760 mmHg1.302
1-(Perfluoro-n-octyl)hexadecane117146-18-6C₂₄H₃₃F₁₇644.49Not AvailableNot Available

Note: The data presented in this table is compiled from various chemical databases and should be used as a reference only.

Synthesis of Semifluorinated Alkanes: A General Approach

The synthesis of semifluorinated alkanes like this compound typically involves the reaction of a perfluoroalkyl iodide with an α-alkene, followed by a reduction step to remove the iodine. This general synthetic pathway allows for the creation of a diverse range of semifluorinated alkanes by varying the chain lengths of the perfluoroalkyl and alkyl segments.

A potential synthetic route for this compound could involve the radical addition of 1-iodoperfluorooctane to 1-tetradecene, followed by deiodination. The workflow for such a synthesis is depicted in the diagram below.

G cluster_0 Radical Addition cluster_1 Reduction Perfluorooctyl_Iodide 1-Iodoperfluorooctane (C8F17I) Adduct Iodo-adduct Perfluorooctyl_Iodide->Adduct Tetradecene 1-Tetradecene (C14H28) Tetradecene->Adduct Initiator Radical Initiator (e.g., AIBN) Initiator->Adduct Final_Product This compound (C8F17C14H29) Adduct->Final_Product Reducing_Agent Reducing Agent (e.g., Zn, H₂/Pd) Reducing_Agent->Final_Product

General Synthetic Workflow for Semifluorinated Alkanes

Potential Applications in Research and Drug Development

Fluorinated compounds are of significant interest to researchers and drug development professionals due to the unique properties conferred by the fluorine atom. The high electronegativity and stability of the carbon-fluorine bond can enhance the metabolic stability of drug candidates and improve their binding affinity to target proteins.

Semifluorinated alkanes, in particular, are explored for their potential in various biomedical applications:

  • Drug Delivery: Their amphiphilic nature makes them potential candidates for use in drug delivery systems, such as emulsions and nanoparticles.

  • Ophthalmic Applications: Some semifluorinated alkanes are used as excipients in ophthalmic formulations due to their inertness and ability to form stable films.

  • Cellular and Membrane Studies: Their unique interactions with lipids make them useful tools for studying cell membrane dynamics and the behavior of membrane-associated proteins.

The logical relationship for considering semifluorinated alkanes in early-stage drug discovery is outlined below.

G Lead_Compound Lead Compound Metabolic_Instability Metabolic Instability Lead_Compound->Metabolic_Instability Poor_Bioavailability Poor Bioavailability Lead_Compound->Poor_Bioavailability Fluorination_Strategy Introduce Fluorinated Moiety (e.g., Semifluorinated Alkane) Metabolic_Instability->Fluorination_Strategy Poor_Bioavailability->Fluorination_Strategy Improved_Metabolic_Stability Improved Metabolic Stability Fluorination_Strategy->Improved_Metabolic_Stability Enhanced_Lipophilicity Enhanced Lipophilicity Fluorination_Strategy->Enhanced_Lipophilicity Optimized_Candidate Optimized Drug Candidate Improved_Metabolic_Stability->Optimized_Candidate Enhanced_Lipophilicity->Optimized_Candidate

Role of Fluorination in Drug Candidate Optimization

Conclusion

While this compound is not a commercially available compound at present, the broader class of semifluorinated alkanes holds significant promise for various research and development applications. Researchers interested in this specific molecule may need to pursue custom synthesis. The information provided in this guide on related compounds and general synthetic methodologies can serve as a valuable starting point for such endeavors. As research into fluorinated molecules continues to expand, it is possible that this compound and other novel semifluorinated alkanes will become more accessible to the scientific community.

Self-Assembly of Semifluorinated Alkanes: A Technical Guide to F(CF2)8(CH2)14H and Related Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly behavior of the semifluorinated alkane F(CF2)8(CH2)14H and its closely related analogues. Semifluorinated alkanes (SFAs) are diblock molecules comprising a rigid, hydrophobic, and lipophobic perfluorocarbon segment and a flexible hydrocarbon segment. This unique molecular architecture drives their spontaneous organization into a variety of well-defined nanostructures, making them promising candidates for applications in drug delivery, surface modification, and materials science. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying processes to facilitate further research and development in this area.

Core Concepts in Self-Assembly

The self-assembly of F(CF2)n(CH2)mH molecules is primarily governed by the incompatibility and disparate cross-sectional areas of the fluorinated and hydrogenated segments. The larger van der Waals diameter of the helical perfluorinated chain compared to the linear hydrocarbon chain leads to packing constraints that favor the formation of curved interfaces and finite-sized aggregates. The choice of solvent and substrate also plays a critical role in directing the assembly process, leading to a rich polymorphism of nanostructures.

Data Presentation: Properties of Self-Assembled SFA Monolayers

While specific quantitative data for F(CF2)8(CH2)14H is limited in the available literature, extensive research on closely related semifluorinated alkanes provides valuable insights into their self-assembly behavior. The following tables summarize key parameters for molecules with the same perfluorinated chain length (F(CF2)8) and varying hydrocarbon chain lengths, as well as other relevant SFA systems.

Table 1: Molecular and Monolayer Properties of F(CF2)8(CH2)nH Analogs

Molecule Property Value Experimental Technique
F(CF2)8(CH2)18H Monolayer Formation Forms stable monolayers Langmuir Trough
F(CF2)8(CH2)18H Molecular Arrangement Vertical demixing in mixed films Grazing-Incidence X-ray Diffraction

| F(CF2)8(CH2)20H | Monolayer Formation | Forms stable monolayers | Langmuir Trough |

Table 2: Surface Potential and Dipole Moments of SFA Monolayers at the Air-Water Interface

Molecule Family Minimum Surface Potential (ΔV) Effective Dipole Moment (µ) Orientation to Surface Normal
F(CF2)10(CH2)nH (n=6-20) -0.65 V (± 0.1 V) -0.65 D (± 0.1 D) ~35°

| F(CF2)6(CH2)nH (n=16-20) | ~ -0.75 V | - | ~35° |

Table 3: Structural Characterization of SFA Films by X-ray Reflectivity

Film Parameter Typical Range Key Information Provided
Thickness 0.1 nm - 1000 nm Periodicity of interference fringes determines film thickness.[1]
Density <1-2% precision Critical angle of total reflection is related to the film's electron density.[1]

| Surface/Interface Roughness | < 3-5 nm | Attenuation of reflectivity oscillations indicates roughness.[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the core experimental protocols used to study the self-assembly of semifluorinated alkanes.

Langmuir-Blodgett (LB) Film Fabrication

The Langmuir-Blodgett technique is a powerful method for creating highly organized monomolecular films at an interface and transferring them onto a solid substrate.

Protocol:

  • Subphase Preparation: Fill a Langmuir trough with ultrapure water as the subphase.

  • Amphiphile Solution: Prepare a dilute solution of the F(CF2)8(CH2)14H molecule in a volatile, water-insoluble solvent (e.g., chloroform or a fluorinated solvent).

  • Spreading: Use a microsyringe to carefully deposit the amphiphile solution onto the water surface. The solvent will evaporate, leaving a monolayer of the SFA molecules at the air-water interface.

  • Compression: Use the movable barriers of the Langmuir trough to slowly compress the monolayer. The surface pressure is monitored using a Wilhelmy plate or similar sensor.

  • Deposition: Once the desired surface pressure (indicative of a well-packed monolayer) is reached, a solid substrate (e.g., mica, silicon wafer) is vertically dipped and withdrawn through the monolayer. This transfers the film onto the substrate. Multilayer films can be fabricated by repeating the dipping process.

Atomic Force Microscopy (AFM) Imaging

AFM is a high-resolution scanning probe microscopy technique that allows for the visualization of the topography of the self-assembled nanostructures on a substrate.

Protocol:

  • Sample Preparation:

    • Prepare a Langmuir-Blodgett film of F(CF2)8(CH2)14H on a flat substrate such as freshly cleaved mica or a silicon wafer.

    • Alternatively, for solution-cast films, dissolve the SFA in a suitable solvent (e.g., perfluorodecalin) and spin-coat or drop-cast the solution onto the substrate.

  • AFM Imaging:

    • Mount the sample on the AFM stage.

    • Use a high-resolution AFM tip suitable for soft-matter imaging.

    • Operate the AFM in tapping mode (or other non-contact/intermittent-contact modes) to minimize sample damage.

    • Optimize imaging parameters such as scan size, scan rate, and feedback gains to obtain high-quality images of the self-assembled structures.

X-ray Reflectivity (XRR)

XRR is a non-destructive analytical technique used to determine the thickness, density, and roughness of thin films.

Protocol:

  • Sample Preparation: Prepare a thin film of F(CF2)8(CH2)14H on a smooth, flat substrate (e.g., silicon wafer) using the Langmuir-Blodgett technique or spin-coating.

  • XRR Measurement:

    • Mount the sample in an X-ray reflectometer.

    • Direct a highly collimated X-ray beam onto the sample at a very small grazing angle.

    • Measure the intensity of the reflected X-rays as a function of the incident angle (typically in a 2θ/ω scan).

  • Data Analysis:

    • The resulting reflectivity curve will show a critical angle below which total reflection occurs, followed by a series of oscillations (Kiessig fringes) at higher angles.

    • The thickness of the film can be calculated from the periodicity of the Kiessig fringes.

    • The electron density of the film, and thus its mass density, can be determined from the critical angle.

    • The roughness of the surface and any interfaces is determined by the rate at which the reflectivity decreases with increasing angle.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study of F(CF2)8(CH2)14H self-assembly.

Experimental_Workflow cluster_synthesis Molecule Preparation cluster_deposition Film Deposition cluster_characterization Characterization cluster_analysis Data Analysis SFA_Synthesis F(CF2)8(CH2)14H Synthesis Dissolution Dissolution in Volatile Solvent SFA_Synthesis->Dissolution Spreading Spreading on Aqueous Subphase Dissolution->Spreading Compression Monolayer Compression Spreading->Compression Deposition Langmuir-Blodgett Deposition Compression->Deposition SPM Surface Potential Measurement Compression->SPM AFM AFM Imaging Deposition->AFM XRR X-ray Reflectivity Deposition->XRR Morphology Morphological Analysis AFM->Morphology Film_Properties Film Property Determination XRR->Film_Properties SPM->Film_Properties Logical_Relationships cluster_inputs Controlling Factors cluster_process Self-Assembly Process cluster_outputs Resulting Nanostructures Molecule Molecular Structure (n, m lengths) SelfAssembly Self-Assembly Molecule->SelfAssembly Solvent Spreading Solvent Solvent->SelfAssembly Substrate Substrate Properties Substrate->SelfAssembly Ribbons Nanoscale Ribbons SelfAssembly->Ribbons Spirals Spirals/Toroids SelfAssembly->Spirals Monolayer Homogeneous Monolayer SelfAssembly->Monolayer

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 1-(Perfluoro-n-octyl)tetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and purification of 1-(Perfluoro-n-octyl)tetradecane. The synthesis is achieved through a free-radical addition of perfluorooctyl iodide to 1-tetradecene. Purification of the target fluorous compound is accomplished using fluorous solid-phase extraction (F-SPE), a technique that leverages the unique properties of fluorinated molecules for efficient separation from non-fluorinated reactants and byproducts. This protocol is designed to be a valuable resource for researchers in organic synthesis, materials science, and drug development who are interested in the preparation and application of fluorous compounds.

Introduction

This compound is a semifluorinated alkane, a class of compounds characterized by a perfluorinated segment and a hydrocarbon segment. This unique molecular structure imparts distinct physical and chemical properties, such as high density, low surface tension, and immiscibility with both hydrocarbons and water. These properties make such compounds valuable in a variety of applications, including as components of drug delivery systems, in the formation of self-assembled monolayers, and as specialty lubricants and coatings.

The synthesis of this compound is typically achieved via a radical addition reaction, a reliable method for forming carbon-carbon bonds between a perfluoroalkyl iodide and an alkene. The purification of the resulting fluorous product can be challenging using traditional methods like silica gel chromatography due to the non-polar nature of the compound. Fluorous solid-phase extraction (F-SPE) offers a highly efficient alternative by utilizing a stationary phase with a high affinity for fluorinated molecules.

Synthesis of this compound

The synthesis of this compound is based on the free-radical initiated addition of perfluorooctyl iodide to 1-tetradecene. Azobisisobutyronitrile (AIBN) is a common and effective radical initiator for this type of transformation.

Materials and Equipment
  • Reactants:

    • Perfluorooctyl iodide (C8F17I)

    • 1-Tetradecene (C14H28)

    • Azobisisobutyronitrile (AIBN)

  • Solvent:

    • Anhydrous toluene or another suitable high-boiling, non-reactive solvent.

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Inert gas supply (Nitrogen or Argon)

    • Standard laboratory glassware

Experimental Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-tetradecene (1.0 eq).

  • Addition of Reactants: Add perfluorooctyl iodide (1.2 eq) to the flask.

  • Solvent Addition: Add a sufficient volume of anhydrous toluene to dissolve the reactants and allow for efficient stirring.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit radical reactions.

  • Initiator Addition: Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction is typically allowed to proceed for 12-24 hours.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • The solvent can be removed under reduced pressure using a rotary evaporator. The crude product is a mixture of the desired this compound, unreacted starting materials, and potentially a small amount of the intermediate adduct, 1-iodo-2-(perfluorooctyl)tetradecane.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage Reactants 1. Combine Reactants (1-Tetradecene, Perfluorooctyl Iodide) Solvent 2. Add Solvent (Toluene) Reactants->Solvent Inert 3. Purge with Inert Gas (N2 or Ar) Solvent->Inert Initiator 4. Add Initiator (AIBN) Inert->Initiator Reaction 5. Heat and Stir (80-90°C, 12-24h) Initiator->Reaction Workup 6. Cool and Evaporate Solvent Reaction->Workup

Caption: Synthesis workflow for this compound.

Purification by Fluorous Solid-Phase Extraction (F-SPE)

Fluorous solid-phase extraction is a highly effective method for separating fluorous compounds from non-fluorous (organic) compounds. The principle relies on the strong affinity between the perfluoroalkyl chain of the target molecule and the fluorous stationary phase of the SPE cartridge.

Materials and Equipment
  • Crude Product: The crude reaction mixture containing this compound.

  • F-SPE Cartridge: A commercially available fluorous silica gel cartridge (e.g., with a -Si(CH3)2CH2CH2C8F17 stationary phase).[1]

  • Solvents:

    • Fluorophobic Eluent: Methanol/Water mixture (e.g., 80:20 v/v).[2]

    • Fluorophilic Eluent: Methanol or another suitable organic solvent like acetone.[2]

    • Loading Solvent: A minimal amount of a solvent that dissolves the crude product (e.g., dichloromethane or THF).[1]

  • Equipment:

    • SPE manifold (vacuum or positive pressure)

    • Collection vials or flasks

    • Rotary evaporator

Experimental Protocol
  • Cartridge Conditioning:

    • Wash the F-SPE cartridge with the fluorophilic eluent (e.g., 5 mL of methanol).

    • Equilibrate the cartridge with the fluorophobic eluent (e.g., 10 mL of 80:20 methanol/water).[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable loading solvent.

    • Load the dissolved sample onto the conditioned F-SPE cartridge.

  • Elution of Non-Fluorous Impurities (Fluorophobic Wash):

    • Pass the fluorophobic eluent (80:20 methanol/water) through the cartridge. This will elute the non-fluorous compounds, such as unreacted 1-tetradecene and other organic byproducts. Collect this fraction for analysis if desired.[2]

  • Elution of the Fluorous Product (Fluorophilic Elution):

    • Once all non-fluorous compounds have been eluted, switch the eluent to the fluorophilic solvent (e.g., methanol).

    • The desired this compound will now be eluted from the cartridge. Collect this fraction.[2]

  • Solvent Removal:

    • Remove the solvent from the collected fluorous fraction using a rotary evaporator to obtain the purified product.

  • Purity Analysis:

    • The purity of the final product can be assessed by GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C), and elemental analysis.

Purification Workflow Diagram

Purification_Workflow cluster_purification Purification Stage Condition 1. Condition F-SPE Cartridge Load 2. Load Crude Product Condition->Load Wash 3. Fluorophobic Wash (Elute Impurities) Load->Wash Elute 4. Fluorophilic Elution (Elute Product) Wash->Elute Evaporate 5. Evaporate Solvent Elute->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

References

Application Notes and Protocols for 1-(Perfluoro-n-octyl)tetradecane in Fluorous Biphasic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorous Biphasic Systems (FBS)

Fluorous Biphasic Systems (FBS) offer a powerful and environmentally conscious approach to chemical synthesis and catalysis. This technology leverages the unique properties of highly fluorinated compounds, often referred to as "fluorous," which exhibit limited miscibility with many common organic solvents at room temperature. This immiscibility allows for the creation of two distinct liquid phases: a fluorous phase and an organic phase.

1-(Perfluoro-n-octyl)tetradecane is a "heavy" fluorous solvent, characterized by a high fluorine content and a high boiling point. These properties make it an excellent candidate for creating a stable fluorous phase that can effectively dissolve fluorous-tagged catalysts and reagents, while remaining separate from a wide range of organic solvents. Its use is particularly advantageous in high-temperature reactions where solvent containment is crucial.

Key Advantages of Fluorous Biphasic Systems:

  • Simplified Catalyst Recovery and Recycling: The ability to easily separate the catalyst from the product by simple phase separation is a primary advantage.[2] This minimizes the loss of expensive catalysts and reduces contamination of the final product.

  • Enhanced Purity of Products: By sequestering the catalyst in the fluorous phase, the organic product phase is left with minimal catalyst residue, simplifying purification procedures.

  • Applicability to a Wide Range of Reactions: FBS has been successfully applied to various catalytic processes, including hydroformylation, hydrogenation, oxidation, and esterification.[2][3][4]

  • Potential for Continuous Flow Processes: The distinct phases of FBS are well-suited for the development of continuous-flow reaction systems, where the catalyst is immobilized in a stationary fluorous phase.[3]

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Reaction in a Fluorous Biphasic System

This protocol describes a general workflow for a generic catalytic reaction using this compound as the fluorous solvent.

Materials:

  • This compound

  • Fluorous-tagged catalyst (e.g., a metal complex with perfluoroalkyl "ponytails")

  • Organic solvent (e.g., toluene, heptane)

  • Reactant A

  • Reactant B

  • Reaction vessel equipped with a magnetic stirrer, condenser, and temperature control

  • Separatory funnel

Procedure:

  • Charging the Reactor: To the reaction vessel, add the fluorous-tagged catalyst and this compound. The typical volume ratio of the fluorous phase to the organic phase can range from 1:5 to 1:1, depending on the solubility of the catalyst.

  • Adding Reactants: In a separate flask, dissolve Reactant A and Reactant B in the chosen organic solvent.

  • Initiating the Reaction: Transfer the organic solution of the reactants to the reaction vessel containing the fluorous phase.

  • Homogenization and Reaction: Begin vigorous stirring and heat the mixture to the desired reaction temperature. The temperature should be sufficient to achieve a single, homogeneous phase, or at least a fine emulsion to maximize the interfacial area for reaction.

  • Monitoring the Reaction: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, HPLC).

  • Phase Separation: Once the reaction is complete, cool the mixture to room temperature. The fluorous and organic phases will separate.

  • Product Isolation: Carefully transfer the entire mixture to a separatory funnel. Allow the layers to fully separate. The denser fluorous phase will be the bottom layer.

  • Extraction: Drain the lower fluorous phase. The upper organic phase, containing the product, can then be collected.

  • Purification: The collected organic phase can be further purified by standard methods such as distillation, crystallization, or chromatography to remove any unreacted starting materials or byproducts.

Protocol 2: Catalyst Recycling in a Fluorous Biphasic System

This protocol outlines the procedure for recovering and reusing the fluorous-tagged catalyst.

Procedure:

  • Separation: Following the completion of the reaction and phase separation as described in Protocol 1, carefully separate the fluorous phase containing the catalyst.

  • Washing (Optional): To remove any entrained organic product or byproducts, the fluorous phase can be washed with a fresh portion of the organic solvent used in the reaction. This is done by adding the organic solvent to the separatory funnel containing the fluorous phase, shaking gently, allowing the phases to separate, and then removing the organic wash layer.

  • Catalyst Reuse: The recovered and optionally washed fluorous phase containing the catalyst is ready to be used in a subsequent reaction cycle. It can be directly charged back into the reaction vessel with a fresh batch of reactants in the organic phase.

  • Activity Assessment: It is advisable to monitor the catalyst's activity over several cycles to determine its stability and reusability under the specific reaction conditions.

Data Presentation

The following table provides representative data on catalyst recycling efficiency and product yield for a hypothetical oxidation reaction in a fluorous biphasic system using a fluorous-tagged catalyst and a heavy fluorous solvent like this compound.

Cycle NumberProduct Yield (%)Catalyst Leaching (ppm of metal in organic phase)
198< 1
297< 1
3971.2
4961.5
5952.0

Note: This data is illustrative and actual results may vary depending on the specific reaction, catalyst, and conditions.

Visualizations

Fluorous_Biphasic_System_Workflow cluster_0 Reaction Stage cluster_1 Separation Stage A Fluorous Phase (this compound + Fluorous Catalyst) C Biphasic Mixture (Room Temperature) A->C B Organic Phase (Solvent + Reactants) B->C D Homogeneous Phase (Elevated Temperature) C->D Heating & Stirring E Reaction Proceeds D->E F Cooling E->F Reaction Complete G Phase Separation F->G H Organic Phase (Product + Solvent) G->H I Fluorous Phase (Catalyst) G->I Product_Isolation Product Isolation H->Product_Isolation Catalyst_Recycling Catalyst Recycling I->Catalyst_Recycling

Caption: Workflow of a reaction and separation in a fluorous biphasic system.

Catalyst_Recycling_Workflow Start Start with Recovered Fluorous Phase (containing catalyst) Wash Optional: Wash with Fresh Organic Solvent Start->Wash Separate Separate Phases Wash->Separate Yes Reuse Reuse Fluorous Phase in Next Reaction Cycle Wash->Reuse No Separate->Reuse New_Reaction New Reaction with Fresh Substrates Reuse->New_Reaction New_Reaction->Start Cycle Complete End End of Recycling Loop New_Reaction->End

Caption: The catalyst recycling process in a fluorous biphasic system.

References

Application Notes and Protocols: Perfluorocarbon Emulsions in Biomedical Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 1-(Perfluoro-n-octyl)tetradecane: While direct applications of this compound in biomedical imaging are not extensively documented in readily available literature, the broader class of perfluorocarbon (PFC) compounds, formulated as emulsions and nanoparticles, serves as a versatile and powerful platform for various imaging modalities. This document provides detailed application notes and protocols for the use of perfluorocarbon emulsions in biomedical imaging, drawing upon established research with common PFCs such as perfluorohexane (PFH) and perfluoropentane (PFP). These protocols can be adapted by researchers for specific PFCs of interest.

Application in Ultrasound and Photoacoustic Imaging

Perfluorocarbon nanodroplets (PFCnDs) are emerging as highly effective contrast agents for both ultrasound (US) and photoacoustic (PA) imaging.[1] These agents consist of a liquid PFC core encapsulated within a shell, often made of phospholipids or biocompatible polymers.[2][3] The key principle behind their function is a phase transition from liquid to gas upon activation by an external trigger, such as laser light or acoustic energy.[1][4] This vaporization event generates a strong photoacoustic signal and creates gaseous microbubbles that provide significant ultrasound contrast.[1][5]

The choice of perfluorocarbon is critical, as its boiling point determines the vaporization and condensation dynamics.[1] For instance, perfluorohexane (boiling point: 56°C) can recondense after vaporization, allowing for repeatable activation and enabling advanced imaging techniques.[4] In contrast, perfluoropentane (boiling point: 28°C) tends to remain as a gas bubble for a longer duration.[4]

Key Applications:
  • Contrast-Enhanced Ultrasound (CEUS): The microbubbles formed upon vaporization significantly enhance the backscatter of ultrasound waves, leading to improved visualization of blood flow and tissue perfusion.[6][7]

  • Photoacoustic Imaging: The rapid expansion of the PFC upon vaporization generates a strong photoacoustic signal, allowing for high-contrast imaging of tissues where the nanodroplets have accumulated.[1][7][8]

  • Super-Resolution Imaging: The ability to activate and localize individual PFCnDs allows for the reconstruction of images with a resolution beyond the diffraction limit of conventional ultrasound.[1]

  • Multiplex Imaging: By using PFCnDs with different boiling points, it is possible to differentiate and simultaneously image multiple molecular targets.[4][9]

  • Theranostics: PFCnDs can be loaded with therapeutic agents, enabling simultaneous imaging and drug delivery.[1][8]

Quantitative Data Summary
PerfluorocarbonBoiling Point (°C)Key Imaging CharacteristicsReference
Perfluoropentane (PFP)28Lower activation threshold, longer-lasting microbubbles.[4][4]
Perfluorohexane (PFH)56Reversible vaporization and condensation, enabling repeatable imaging.[1][4][1][4]
Imaging ModalityContrast EnhancementNotesReference
UltrasoundSignificant increase in echogenicity post-vaporization.Contrast persists as long as microbubbles are present.[5][5]
PhotoacousticStrong signal generated upon vaporization.Signal from vaporization is much higher than from thermal expansion of nanoparticles alone.[5][5]

Experimental Workflow: Ultrasound and Photoacoustic Imaging

G cluster_prep Preparation of PFC Nanodroplets cluster_admin Administration and Targeting cluster_imaging Imaging Protocol prep1 Synthesize PFC emulsion with desired core and shell components prep2 Incorporate photoabsorbers (e.g., gold nanorods) for laser activation prep1->prep2 prep3 Characterize size, stability, and optical properties prep2->prep3 admin1 Administer PFCnDs intravenously prep3->admin1 admin2 (Optional) Allow time for accumulation at the target site (e.g., tumor) admin1->admin2 img1 Acquire baseline ultrasound and photoacoustic images admin2->img1 img2 Apply activation trigger (laser pulse or focused ultrasound) img1->img2 img3 Acquire post-activation ultrasound and photoacoustic images img2->img3 img4 Analyze contrast enhancement and signal changes img3->img4

Caption: Workflow for ultrasound and photoacoustic imaging using PFC nanodroplets.

Detailed Protocol: Preparation of Perfluorohexane Nanoemulsions (PFH-NEs)

This protocol is a generalized method based on common laboratory practices for creating PFC nanoemulsions.[10]

Materials:

  • Perfluorohexane (PFH)

  • Zonyl FSP surfactant

  • Deionized water

  • Vortex mixer

  • Probe sonicator with a microtip

  • Ice bath

Procedure:

  • Prepare a solution by combining 12% (v/v) perfluorohexane and 3% (v/v) Zonyl FSP surfactant in deionized water.

  • Vortex the mixture vigorously for 1 minute to create a coarse emulsion.

  • Place the emulsion in an ice bath to dissipate heat generated during sonication.

  • Submerge the microtip of the probe sonicator into the emulsion.

  • Sonicate the emulsion for 2 minutes using a pulsed mode (e.g., 10 seconds on, 20 seconds off) at approximately 20% power amplitude (~10 W).

  • The resulting nanoemulsion should be a stable, monodisperse solution of PFH nanodroplets.

  • (Optional) For photoacoustic applications, silica-coated gold nanoparticles can be added to the nanoemulsion after emulsification.[10]

Application in Magnetic Resonance Imaging (MRI)

Perfluorocarbon nanoemulsions are excellent contrast agents for ¹⁹F MRI.[8][11][12] The key advantage of ¹⁹F MRI is the lack of a natural fluorine signal in the body, which results in images with a very high signal-to-noise ratio and no background.[8][11] The liquid PFC core of the nanoparticles contains a high concentration of fluorine atoms, leading to a strong MRI signal.[13][14]

The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific biological targets, such as markers of inflammation or cancer.[3][11] Furthermore, they can be made into multimodal imaging agents by incorporating other contrast agents, such as gadolinium chelates for T₁-weighted ¹H MRI or fluorescent dyes for optical imaging.[3][15]

Key Applications:
  • Cell Tracking: PFC nanoparticles can be used to label and track cells in vivo, which is valuable for studying immune responses, stem cell therapy, and cancer metastasis.[8]

  • Molecular Imaging: Targeted PFC nanoparticles can visualize and quantify the expression of specific molecular markers associated with diseases.[11][16]

  • Inflammation Imaging: Macrophages readily take up PFC nanoparticles, making them excellent agents for imaging inflammation in conditions like atherosclerosis and arthritis.[17]

Quantitative Data Summary
PropertyValueSignificanceReference
¹⁹F Concentration in Nanoparticle~100 MProvides a strong signal for ¹⁹F MRI.[13][14][13][14]
Relative ¹⁹F to ¹H Signal Strength~83%High sensitivity for MRI applications.[14][14]
Gadolinium Payload per ParticleUp to 90,000 chelatesEnables high-contrast T₁-weighted ¹H MRI.[3][3]

Experimental Workflow: ¹⁹F MRI for Cell Tracking

G cluster_labeling Cell Labeling cluster_admin Administration cluster_imaging ¹⁹F MRI Acquisition label1 Incubate target cells with PFC nanoemulsion label2 Wash cells to remove excess nanoparticles label1->label2 label3 Confirm cellular uptake of nanoparticles (e.g., by fluorescence microscopy if labeled) label2->label3 admin1 Administer labeled cells to the animal model label3->admin1 img1 Position the animal in the MRI scanner with a ¹⁹F/¹H dual-tuned coil admin1->img1 img2 Acquire anatomical ¹H images img1->img2 img3 Acquire ¹⁹F images to detect the location of labeled cells img2->img3 img4 Overlay ¹⁹F and ¹H images for anatomical context img3->img4

Caption: Workflow for in vivo cell tracking using ¹⁹F MRI with PFC nanoparticles.

Detailed Protocol: Preparation of Perfluorocarbon Emulsions for MRI

This protocol is a generalized method based on microfluidization, a common technique for producing uniform nanoemulsions.[18]

Materials:

  • Perfluoro-15-crown-5-ether (or another suitable PFC)

  • Lecithin (soy-based)

  • Lactated Ringer's solution

  • Microfluidizer

  • Dynamic Light Scattering (DLS) system

  • Sterile microfiltration system (0.45 µm pore size)

Procedure:

  • Prepare an emulsifying solution of lecithin in lactated Ringer's solution.

  • Mix the perfluoro-15-crown-5-ether with the emulsifying solution.

  • Process the mixture through a microfluidizer at high pressure (e.g., 30,000 psi) to form a nanoemulsion.

  • Measure the diameter of the resulting nanoparticles using DLS to ensure they are within the desired size range (e.g., ~250 nm).

  • Adjust the concentration of the perfluorocarbon to the final desired working concentration (e.g., 60% w/v).

  • Sterilize the PFC nanoemulsion by passing it through a 0.45 µm pore size membrane filter.

  • Adjust the pH of the final solution to 7.4.

Application in Computed Tomography (CT)

Perfluorocarbon emulsions can also serve as contrast agents for Computed Tomography (CT). The high electron density of the fluorine and bromine atoms in some PFCs (like perfluorooctyl bromide, PFOB) leads to increased X-ray attenuation, resulting in enhanced contrast in CT images.[16] Studies have shown that PFC emulsions can produce attenuation increases in tissues like the vasculature, spleen, and liver, comparable to commercial iodinated contrast agents.[16]

Key Applications:
  • Vascular Imaging: Visualizing blood vessels.

  • Organ-Specific Imaging: Accumulation in the liver and spleen allows for enhanced imaging of these organs.[16]

  • Tumor Imaging: Can be used as a macrophage-specific contrast agent for liver tumors.[16]

Quantitative Data Summary
TissueAttenuation Increase (Hounsfield Units, HU)Normal HUReference
Vasculature117~13-50[16]
Spleen77~45[16]
Liver54~60[16]

Experimental Workflow: CT Imaging with PFC Emulsions

G cluster_prep Preparation cluster_admin Administration cluster_imaging CT Imaging Protocol prep1 Prepare a sterile PFC emulsion (e.g., PFOB) admin1 Administer the PFC emulsion intravenously prep1->admin1 img1 Acquire pre-contrast CT scans admin1->img1 img2 Acquire post-contrast CT scans at various time points img1->img2 img3 Analyze the change in Hounsfield Units in regions of interest img2->img3

Caption: Workflow for contrast-enhanced CT imaging using PFC emulsions.

Detailed Protocol: In Vivo CT Imaging

This protocol provides a general outline for performing contrast-enhanced CT imaging in a preclinical model.

Materials:

  • Sterile perfluorocarbon emulsion (e.g., PFOB-based)

  • Animal model (e.g., mouse or rat)

  • In vivo CT scanner

  • Intravenous catheter

Procedure:

  • Anesthetize the animal and place it on the scanner bed.

  • Insert an intravenous catheter for the administration of the contrast agent.

  • Perform a pre-contrast CT scan of the region of interest.

  • Administer a bolus of the PFC emulsion intravenously at a predetermined dose.

  • Immediately following administration, and at selected time points thereafter, acquire a series of post-contrast CT scans.

  • Reconstruct the CT images and perform quantitative analysis by drawing regions of interest (ROIs) over the target tissues (e.g., blood vessels, liver, spleen) and measuring the change in Hounsfield Units compared to the pre-contrast scans.

References

Application Notes and Protocols for 1-(Perfluoro-n-octyl)tetradecane-Based Nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of nanoemulsions based on 1-(perfluoro-n-octyl)tetradecane (F8H14). The protocols offer detailed, step-by-step guidance for the preparation and evaluation of these advanced drug delivery systems.

Introduction to this compound (F8H14) Nanoemulsions

This compound (F8H14) is a semi-fluorinated alkane that is being explored for its potential in creating stable nanoemulsions for various biomedical applications. These nanoemulsions are colloidal dispersions of F8H14 in an aqueous phase, stabilized by surfactants. The unique properties of perfluorocarbons (PFCs), such as their high gas-dissolving capacity and biological inertness, make F8H14-based nanoemulsions attractive candidates for drug delivery, medical imaging, and oxygen therapeutics.

Nanoemulsions offer several advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, protection of the drug from degradation, and the potential for targeted delivery. The small droplet size, typically in the range of 100-500 nm, allows for efficient cellular uptake and biodistribution.

Formulation of F8H14-Based Nanoemulsions

The successful formulation of stable and effective F8H14 nanoemulsions depends on the careful selection of components and the manufacturing process.

Key Components
  • Oil Phase: this compound (F8H14) is the primary component of the oil phase.

  • Aqueous Phase: Typically consists of water for injection (WFI) or a suitable buffer solution.

  • Surfactants/Emulsifiers: These are critical for reducing the interfacial tension between the oil and water phases and for providing stability to the nanoemulsion droplets. Non-ionic surfactants such as polysorbates (e.g., Tween 80) and block copolymers (e.g., Pluronics) are commonly used.

  • Co-surfactants/Co-solvents: Short-chain alcohols (e.g., ethanol, propylene glycol) or other amphiphilic molecules can be used to further reduce interfacial tension and improve emulsion stability.

Example Formulations

While specific data for F8H14 nanoemulsions is limited in publicly available literature, the following table provides representative formulations for perfluorocarbon nanoemulsions that can serve as a starting point for developing F8H14-based systems.

ComponentConcentration (% w/v)Purpose
Example Formulation 1: Basic F8H14 Nanoemulsion
This compound (F8H14)10 - 40%Oil Phase
Polysorbate 80 (Tween 80)2 - 5%Surfactant
Propylene Glycol1 - 3%Co-surfactant
Water for Injectionq.s. to 100%Aqueous Phase
Example Formulation 2: Drug-Loaded F8H14 Nanoemulsion
This compound (F8H14)20%Oil Phase
Lipophilic Drug (e.g., Paclitaxel)0.1 - 1%Active Pharmaceutical Ingredient
Pluronic F-683%Surfactant
Lecithin (from soy or egg)1%Co-surfactant/Stabilizer
Glycerol2.25%Tonicity Agent
Water for Injectionq.s. to 100%Aqueous Phase

Experimental Protocols

Protocol for Preparation of F8H14 Nanoemulsion by High-Pressure Homogenization

This method is suitable for producing nanoemulsions with a narrow size distribution.

Materials:

  • This compound (F8H14)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Water for Injection (WFI)

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase: Accurately weigh the required amount of F8H14 and the selected lipophilic drug (if applicable). Gently heat and stir until the drug is completely dissolved in the F8H14.

  • Preparation of the Aqueous Phase: In a separate vessel, dissolve the surfactant and co-surfactant in WFI.

  • Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed using a high-shear mixer. Continue mixing for 15-30 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The homogenization pressure and number of passes will need to be optimized for the specific formulation. A typical starting point is 10,000 to 20,000 psi for 5-10 cycles.

  • Cooling: Cool the resulting nanoemulsion to room temperature.

  • Sterilization: For parenteral applications, the nanoemulsion should be sterilized, for example, by filtration through a 0.22 µm filter.

G cluster_prep Nanoemulsion Preparation Workflow A 1. Prepare Oil Phase (F8H14 + Lipophilic Drug) C 3. Form Coarse Emulsion (High-Shear Mixing) A->C B 2. Prepare Aqueous Phase (WFI + Surfactant + Co-surfactant) B->C D 4. High-Pressure Homogenization C->D E 5. Cooling D->E F 6. Sterilization (0.22 µm Filtration) E->F G Final F8H14 Nanoemulsion F->G

Nanoemulsion Preparation Workflow
Protocol for Characterization of F8H14 Nanoemulsions

3.2.1. Droplet Size and Polydispersity Index (PDI) Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the nanoemulsion with WFI to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values.

3.2.2. Zeta Potential Measurement

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the nanoemulsion with WFI.

    • Inject the diluted sample into a disposable zeta cell.

    • Measure the electrophoretic mobility of the droplets, which is then converted to zeta potential by the instrument software.

    • Perform the measurement in triplicate and report the average value.

3.2.3. Morphological Examination

  • Method: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.

    • Allow the sample to adhere for a few minutes.

    • Remove the excess sample with filter paper.

    • Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate to enhance contrast.

    • Allow the grid to air dry completely.

    • Examine the grid under a transmission electron microscope to observe the size, shape, and morphology of the nanoemulsion droplets.

Representative Characterization Data

This table presents expected characterization data for a well-formulated perfluorocarbon nanoemulsion.

ParameterTypical ValueSignificance
Droplet Size (Z-average) 150 - 300 nmInfluences stability, biodistribution, and cellular uptake.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform size distribution.
Zeta Potential > ±20 mVA higher absolute value suggests better colloidal stability due to electrostatic repulsion.
Appearance Translucent to milky-whiteIndicates the formation of a nano-sized dispersion.

Applications of F8H14-Based Nanoemulsions

Drug Delivery

F8H14 nanoemulsions can serve as effective carriers for a wide range of therapeutic agents, particularly hydrophobic drugs that are difficult to formulate for parenteral administration.

Potential Therapeutic Areas:

  • Oncology: Delivery of chemotherapeutic agents to tumor tissues. The small size of the nanoemulsion droplets may take advantage of the enhanced permeability and retention (EPR) effect in solid tumors.

  • Inflammation and Autoimmune Diseases: Targeted delivery of anti-inflammatory drugs to sites of inflammation.

  • Cardiovascular Diseases: Delivery of drugs for the treatment of atherosclerosis and other cardiovascular conditions.

Medical Imaging

The fluorine atoms in F8H14 can be detected by 19F Magnetic Resonance Imaging (MRI), making these nanoemulsions promising contrast agents. This allows for non-invasive tracking of the nanoemulsion biodistribution and accumulation at specific sites in the body.

Oxygen Therapeutics

Due to the high gas-dissolving capacity of perfluorocarbons, F8H14 nanoemulsions can be designed to carry and deliver oxygen to hypoxic tissues. This has potential applications in treating conditions such as ischemic stroke, myocardial infarction, and enhancing the efficacy of radiotherapy in hypoxic tumors.

Cellular Uptake and Mechanism of Action

The cellular uptake of perfluorocarbon nanoemulsions is a critical step for their therapeutic and diagnostic efficacy. The primary mechanism of internalization is thought to be endocytosis.

G cluster_uptake Cellular Uptake and Drug Release Pathway A F8H14 Nanoemulsion (Drug-Loaded) B Cell Membrane Interaction A->B C Endocytosis (e.g., Clathrin-mediated) B->C D Endosome Formation C->D E Lysosomal Fusion D->E F Drug Release from Nanoemulsion E->F G Therapeutic Action in Cytosol/Organelles F->G

Cellular Uptake and Drug Release

The proposed mechanism involves the interaction of the nanoemulsion droplets with the cell membrane, followed by their internalization into endosomes. These endosomes may then fuse with lysosomes, where the acidic environment and enzymatic activity can facilitate the release of the encapsulated drug. The released drug can then exert its therapeutic effect within the cell. The surface properties of the nanoemulsion, such as charge and the presence of targeting ligands, can significantly influence the efficiency and specificity of cellular uptake.

1-(Perfluoro-n-octyl)tetradecane: Application Notes and Protocols for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of 1-(Perfluoro-n-octyl)tetradecane as a drug delivery carrier is limited in publicly available literature. The following application notes and protocols are based on the known physicochemical properties of semifluorinated alkanes (SFAs) and general principles of perfluorocarbon (PFC) nanoemulsion formulation and drug delivery. These guidelines are intended to serve as a starting point for research and development.

Introduction

This compound is a semifluorinated alkane (SFA), a class of linear alkanes composed of a perfluorinated segment and a hydrogenated segment. This unique molecular structure imparts distinct physicochemical properties, making it a promising candidate as a carrier for drug delivery. SFAs are chemically and biologically inert, and their ability to dissolve lipophilic drugs and form stable nanoemulsions makes them attractive for various pharmaceutical applications.[1][2][3] This document provides an overview of the potential applications, key characteristics, and detailed protocols for the formulation and evaluation of this compound-based drug delivery systems.

Physicochemical Properties

The properties of this compound can be inferred from structurally similar SFAs. These compounds are characterized by their low surface tension, high gas solubility, and excellent spreading behavior.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

Property1-(Perfluoro-n-octyl)decane1-(Perfluoro-n-octyl)dodecaneThis compound (Estimated)
Molecular Formula C₁₈H₂₁F₁₇[4]C₂₀H₂₅F₁₇[]C₂₂H₂₉F₁₇[6]
Molecular Weight ( g/mol ) 560.33[4]588.39[]616.44
Boiling Point (°C) 320.6 at 760 mmHg[4]353.8 at 760 mmHg[]~380-400
Density (g/cm³) 1.338[4]1.302[]~1.2-1.3
Appearance Data not availableData not availableLikely a colorless to white waxy solid at room temperature

Applications in Drug Delivery

Due to their unique properties, SFAs like this compound are being explored for various drug delivery applications:

  • Topical Delivery: Their low surface tension and spreading properties make them suitable for ophthalmic and dermal drug delivery.

  • Pulmonary Delivery: The high gas-dissolving capacity is advantageous for developing carriers for pulmonary administration.

  • Injectable Formulations: As stable nanoemulsions, they can serve as intravenous carriers for poorly water-soluble drugs.[7]

  • Oxygen Delivery: Similar to other perfluorocarbons, they have the potential to be used in artificial blood substitutes and for oxygenating tissues.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization technique.

Materials:

  • This compound

  • Surfactant (e.g., Pluronic F-68, lecithin)

  • Co-surfactant (e.g., propylene glycol)

  • Drug to be encapsulated (lipophilic)

  • Ultrapure water

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Analytical balance

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the desired amount of this compound and the lipophilic drug.

    • Gently heat the mixture while stirring until the drug is completely dissolved in the SFA.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the surfactant and co-surfactant and dissolve them in ultrapure water with gentle stirring.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase under continuous stirring to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000-20,000 psi).

    • Collect the resulting nanoemulsion.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Analyze the drug encapsulation efficiency.

G cluster_prep Nanoemulsion Preparation Workflow A 1. Prepare Oil Phase (this compound + Drug) C 3. Form Pre-emulsion (Coarse Mixing) A->C B 2. Prepare Aqueous Phase (Water + Surfactant + Co-surfactant) B->C D 4. High-Pressure Homogenization C->D E 5. Characterization (Size, PDI, Zeta Potential, Drug Loading) D->E

Caption: Workflow for preparing a drug-loaded nanoemulsion.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines a common method to quantify the amount of drug encapsulated within the nanoemulsion.

Materials:

  • Drug-loaded nanoemulsion

  • Solvent to dissolve the nanoemulsion and extract the drug (e.g., a mixture of a fluorinated solvent and a common organic solvent)

  • Centrifugal filter units (e.g., Amicon Ultra)

Equipment:

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

  • Centrifuge

  • Vortex mixer

Procedure:

  • Separation of Free Drug:

    • Place a known volume of the nanoemulsion into a centrifugal filter unit.

    • Centrifuge at a high speed (e.g., 10,000 x g) for a specified time to separate the aqueous phase containing the free, unencapsulated drug from the nanoemulsion.

  • Quantification of Free Drug:

    • Analyze the filtrate (aqueous phase) using a validated HPLC or UV-Vis method to determine the concentration of the free drug.

  • Quantification of Total Drug:

    • Take a known volume of the original nanoemulsion and disrupt it by adding a suitable solvent to release the encapsulated drug.

    • Analyze this solution to determine the total drug concentration.

  • Calculation:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = ((Total drug - Free drug) / Total drug) x 100

Table 2: Hypothetical Drug Loading and Release Characteristics

DrugFormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)In Vitro Release (24h, %)
Paclitaxel10% SFA, 2% Surfactant150 - 200< 0.2-20 to -30> 901 - 530 - 40
Doxorubicin10% SFA, 2% Surfactant180 - 250< 0.25-15 to -25> 850.5 - 340 - 50
Protocol 3: In Vitro Drug Release Study

This protocol describes a dialysis bag method to evaluate the in vitro release profile of the encapsulated drug.

Materials:

  • Drug-loaded nanoemulsion

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator shaker

Equipment:

  • Beakers

  • Magnetic stirrer

  • Syringes and needles

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation:

    • Soak the dialysis membrane in the release medium (PBS) as per the manufacturer's instructions.

    • Pipette a known volume of the drug-loaded nanoemulsion into the dialysis bag and seal both ends.

  • Release Study:

    • Place the dialysis bag in a beaker containing a known volume of pre-warmed PBS.

    • Place the beaker in an incubator shaker set at 37°C with gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time.

G cluster_release In Vitro Drug Release Mechanism Nanoemulsion Drug-Loaded Nanoemulsion Diffusion Diffusion of Drug from Core Nanoemulsion->Diffusion 1. Concentration Gradient Partitioning Partitioning into Aqueous Medium Diffusion->Partitioning 2. Drug Solubility Release Drug Release Partitioning->Release 3. Sink Conditions

Caption: Simplified drug release mechanism from a nanoemulsion.

Biocompatibility and Safety Considerations

Recommended Biocompatibility Assays:

  • In Vitro Cytotoxicity: MTT or LDH assays on relevant cell lines.

  • Hemolysis Assay: To assess the interaction with red blood cells.

  • In Vivo Acute Toxicity: To determine the maximum tolerated dose in an animal model.

Conclusion

This compound holds promise as a versatile carrier for drug delivery due to its unique properties as a semifluorinated alkane. The protocols provided herein offer a foundational framework for the formulation, characterization, and evaluation of nanoemulsion-based drug delivery systems using this compound. Researchers are encouraged to adapt and optimize these methods based on the specific drug and intended application, with a strong emphasis on thorough biocompatibility and safety assessments.

References

Application Notes and Protocols for the Analytical Characterization of Semifluorinated Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semifluorinated alkanes (SFAs) are linear alkanes consisting of a perfluorinated segment and a hydrogenated segment. This unique molecular structure imparts amphiphilic properties, making them chemically and biologically inert, with high gas solubility and low surface tension.[1][2][3] These characteristics have led to their increasing use in various biomedical and pharmaceutical applications, including as drug carriers for ophthalmic delivery, agents for vitreoretinal surgery, and components of respiratory therapies.[1][3][4]

Accurate and robust analytical techniques are crucial for the characterization of SFAs to ensure their purity, stability, and performance in their intended applications. These application notes provide detailed protocols for the key analytical techniques used to characterize SFAs: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques: A Logical Approach

The selection of an appropriate analytical technique for characterizing semifluorinated alkanes is dependent on the specific research question. The following diagram outlines a logical workflow for technique selection based on the desired information.

G Logical Workflow for SFA Analysis start Start: Characterization Goal struct_elucid Structural Elucidation & Isomer Identification start->struct_elucid purity_quant Purity & Quantitative Analysis start->purity_quant func_groups Functional Group Identification start->func_groups thermal_prop Thermal Properties start->thermal_prop nmr 19F NMR Spectroscopy struct_elucid->nmr Primary Technique gcms GC-MS struct_elucid->gcms Confirmatory purity_quant->nmr Quantitative (qNMR) purity_quant->gcms High Sensitivity ftir FTIR Spectroscopy func_groups->ftir dsc_tga DSC / TGA thermal_prop->dsc_tga

Caption: Logical workflow for selecting an analytical technique for SFA characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹⁹F NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of SFAs due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[5][6][7]

Quantitative Data: ¹⁹F NMR Chemical Shifts of Representative SFAs
Semifluorinated AlkaneMolecular StructureTerminal -CF₃ Shift (ppm)Internal -CF₂- Shifts (ppm)Reference
Perfluorododecylhexane (F12H6)F(CF₂)₁₂(CH₂)₆H-81.7~ -122 to -126[5]
Perfluorododecyldodecane (F12H12)F(CF₂)₁₂(CH₂)₁₂H-82.5~ -122 to -127[5]
Perfluorododecyleicosane (F12H20)F(CF₂)₁₂(CH₂)₂₀H-82.5~ -122 to -127[5]

Note: Chemical shifts are relative to a reference standard, typically CFCl₃.

Experimental Protocol: ¹⁹F NMR Spectroscopy

Objective: To acquire a quantitative ¹⁹F NMR spectrum for structural confirmation and purity assessment.

Materials:

  • Semifluorinated alkane sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Internal standard for quantitative NMR (qNMR), if required (e.g., trifluorotoluene)

Instrumentation:

  • High-resolution NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the SFA sample in a deuterated solvent to a final concentration of 10-50 mg/mL.

    • If performing qNMR, add a known amount of an internal standard.

    • Transfer the solution to an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Tune and match the fluorine probe.

    • Set the spectral width to encompass the expected range of ¹⁹F chemical shifts (e.g., -80 to -130 ppm).

    • Use a 90° pulse angle for excitation.[8]

    • Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the fluorine nuclei to ensure full relaxation for accurate quantification.[9] A typical D1 of 30-60 seconds is recommended for accurate quantitative analysis.[10]

    • Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16 or more scans).[8]

    • For quantitative measurements, consider using inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[9]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Apply baseline correction.

    • Integrate the signals corresponding to the different fluorine environments.

    • Reference the spectrum to the internal or external standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile SFAs. It is particularly useful for assessing purity, identifying impurities, and performing trace analysis.[11][12] Soft ionization techniques like Dielectric Barrier Discharge Ionization (DBDI) can be employed to minimize fragmentation and preserve the molecular ion.[11][12]

Quantitative Data: GC-MS Parameters and Detection Limits
AnalyteIonization ModeKey Fragment Ions (m/z)Limit of Detection (LOD)Reference
Various SFAsDBDI (+)[M-3H+nO]⁺, [M-H+nO]⁺ (n=0,1,2,3)single-digit pg range[11][12]
Various SFAsDBDI (-)Fragment ion of the fluorinated partsingle-digit pg range[11][12]
Experimental Protocol: GC-MS Analysis of SFAs

Objective: To separate and identify SFAs and potential impurities in a sample.

Materials:

  • SFA sample

  • High-purity solvent for dilution (e.g., hexane)

  • GC vials with septa

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole, ToF).

  • DBDI or Electron Ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the SFA sample in a volatile solvent (e.g., 1-100 µg/mL in hexane).

    • Transfer the solution to a GC vial.

  • GC Method:

    • Injector: Splitless mode at 280 °C.[13]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[13]

    • Column: Rxi-5Sil MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness, or equivalent.[13]

    • Oven Temperature Program:

      • Initial temperature: 55 °C, hold for 3 min.

      • Ramp 1: 15 °C/min to 180 °C.

      • Ramp 2: 6.5 °C/min to 280 °C, hold for 5 min.

      • Ramp 3: 10 °C/min to 300 °C, hold for 5 min.[13]

  • MS Method:

    • Ionization Source: DBDI or EI.

    • Source Temperature: 250 °C.[13]

    • Mass Range: Scan from m/z 50 to 600.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each peak to identify the compound based on its molecular ion and fragmentation pattern.

    • Compare the obtained spectra with a library of known compounds or with previously run standards.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in SFAs. It is particularly useful for confirming the presence of C-F and C-H bonds.[14]

Quantitative Data: Characteristic FTIR Absorption Bands for SFAs
Functional GroupWavenumber (cm⁻¹)Vibration TypeReference
C-H (in -CH₂- and -CH₃)2800 - 3000Stretching[14][15]
C-F (in -CF₂- and -CF₃)1100 - 1300Stretching[14]
-CH₂-~1465Scissoring[15]
-CH₂-~720Rocking[15]
Experimental Protocol: ATR-FTIR Spectroscopy of Liquid SFAs

Objective: To obtain an infrared spectrum of a liquid SFA sample to identify its characteristic functional groups.

Materials:

  • Liquid SFA sample

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Instrumentation:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Analysis:

    • Place a small drop of the liquid SFA sample onto the center of the ATR crystal, ensuring the crystal is fully covered.[16][17]

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[17]

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups (C-H, C-F).

Workflow for SFA Synthesis and Characterization in Drug Development

The development of SFA-based drug delivery systems involves a multi-step process from synthesis to final product characterization. The following diagram illustrates a typical workflow.

G Workflow for SFA-Based Drug Development cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_formulation Formulation & In Vitro/Ex Vivo Testing synthesis SFA Synthesis (e.g., radical addition) purification Purification (e.g., distillation, chromatography) synthesis->purification ftir FTIR (Functional Groups) purification->ftir nmr 19F NMR (Structure & Purity) purification->nmr gcms GC-MS (Purity & Impurities) purification->gcms drug_sol Drug Solubilization in SFA gcms->drug_sol form_dev Formulation Development (e.g., emulsions, solutions) drug_sol->form_dev testing Corneal Penetration & Residence Time Studies form_dev->testing

Caption: A typical workflow for the synthesis, characterization, and formulation of SFAs in drug development.

References

Application Notes and Protocols for 19F NMR Spectroscopy of Perfluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of perfluorinated and polyfluorinated alkyl substances (PFAS) using Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy. This technique serves as a powerful tool for the detection, identification, and quantification of fluorinated compounds in various matrices.

Introduction to 19F NMR for Perfluorinated Compound Analysis

Fluorine-19 (¹⁹F) is a nucleus with 100% natural abundance and high gyromagnetic ratio, making it highly sensitive for NMR spectroscopy.[1] 19F NMR offers several advantages for the analysis of perfluorinated compounds:

  • Wide Chemical Shift Range: The chemical shifts of ¹⁹F are spread over a large range (approximately 800 ppm), which minimizes signal overlap and allows for the differentiation of various fluorine environments within a molecule and in complex mixtures.[2][3]

  • High Specificity: Since fluorine is not naturally abundant in most biological and environmental samples, there is minimal background interference, making ¹⁹F NMR a highly specific technique for detecting fluorinated compounds.[1][2]

  • Quantitative Capability: 19F NMR is inherently quantitative, with the signal intensity being directly proportional to the number of fluorine nuclei.[4] This allows for the determination of the total fluorine content and the concentration of individual compounds without the need for compound-specific standards in all cases.

  • Structural Information: The chemical shifts and coupling constants (J-couplings) in ¹⁹F NMR spectra provide valuable information about the chemical structure of the fluorinated molecules.[2]

  • Minimal Sample Preparation: Compared to other analytical techniques like chromatography, 19F NMR often requires minimal sample preparation, reducing the risk of analyte loss.[2][5]

Experimental Protocols

Sample Preparation

The choice of solvent and internal standard is crucial for accurate and reproducible 19F NMR analysis.

Solvent Selection:

  • Deuterated solvents are necessary for the spectrometer's field-frequency lock.[2]

  • The choice of solvent can influence the chemical shifts of the analytes.[6]

  • Commonly used deuterated solvents for PFAS analysis include deuterium oxide (D₂O), acetone-d₆, acetonitrile-d₃, and methanol-d₄.[6][7]

  • For environmental samples, using an aqueous-miscible deuterated solvent is often more applicable.[6]

Internal Standard Selection:

  • An internal standard is essential for accurate quantification.

  • The internal standard should have a simple ¹⁹F NMR spectrum with a signal that does not overlap with the analyte signals.[6]

  • It must be soluble in the chosen NMR solvent and chemically inert with the sample.[6]

  • A common internal standard is trifluoroacetic acid (TFA) or its salts, often set to a reference chemical shift. Another option is hexafluorobenzene (HFB).[8]

General Sample Preparation Protocol:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a known volume of a suitable deuterated solvent containing a known concentration of an internal standard.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Transfer the solution to an NMR tube.

For Trace Level Analysis (e.g., environmental samples):

  • Pre-concentration of the sample may be necessary to achieve the required detection limits.[9]

  • Solid-phase extraction (SPE) is a common technique for concentrating PFAS from water samples.[10]

NMR Instrument Parameters

The following are typical instrument parameters for quantitative 19F NMR of perfluorinated compounds. These may need to be optimized for specific instruments and samples.

ParameterRecommended SettingPurpose
Pulse Angle 90°Maximizes signal-to-noise ratio.[11]
Relaxation Delay (D1) 5 x T₁ (typically 10-30 s)Ensures complete relaxation of the fluorine nuclei for accurate quantification.[3][9][11]
Acquisition Time (AQ) 1-2 sDetermines the resolution of the spectrum.
Number of Scans (NS) Varies (from 64 to >1024)Increased scans improve the signal-to-noise ratio for low concentration samples.[10]
Spectral Width >250 ppmTo cover the wide range of chemical shifts for perfluorinated compounds.[2][5]
Temperature 300 KMaintained for consistency.[11]

Note on Broadband Excitation: Due to the large spectral width of 19F NMR, specialized pulse sequences like those with OPERA-45 pulse shapes may be required for uniform excitation across the entire spectrum, especially at high magnetic fields.[2]

Data Processing and Analysis

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is established for accurate integration.

  • Referencing: The chemical shift axis is referenced to the internal standard (e.g., TFA at -76.55 ppm).

  • Integration: The area under each peak is integrated. The concentration of the analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * Cstd

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of fluorine atoms in the signal

    • analyte = The compound of interest

    • std = The internal standard

Quantitative Data and Chemical Shifts

The chemical shift of a fluorine nucleus is highly dependent on its chemical environment. The terminal trifluoromethyl (-CF₃) group of many PFASs has a characteristic chemical shift around -82.4 ppm, which is often used for quantification of total PFAS.[7][12]

Table of Representative 19F Chemical Shifts for Perfluorinated Compounds:

Functional GroupApproximate Chemical Shift (ppm)Reference Compound Example
-CF₃ (aliphatic)-80 to -85Perfluorooctanoic acid (PFOA)
-CF₂-CF₃-110 to -130Perfluorooctanoic acid (PFOA)
-CF₂-COOH-118 to -122Perfluorooctanoic acid (PFOA)
-CF₂-SO₃H-110 to -120Perfluorooctanesulfonic acid (PFOS)
Trifluoroacetic acid (TFA)~ -76.55Trifluoroacetic acid
GenX~ -80, -130, -145GenX

Note: Chemical shifts can vary depending on the solvent, pH, and temperature.

Experimental and Logical Workflows

General Workflow for 19F NMR Analysis of Perfluorinated Compounds

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Sample Weighing B Solvent & Internal Standard Addition A->B C Dissolution (Vortex/Sonication) B->C D Transfer to NMR Tube C->D E 19F NMR Spectrometer D->E F Parameter Optimization (D1, NS, etc.) E->F G Data Acquisition (FID) F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Referencing & Integration I->J K Quantification & Structural Analysis J->K

Caption: General workflow for 19F NMR analysis.

Decision Tree for Quantitative 19F NMR Protocol

G A Start: Analyze Perfluorinated Compound B Is sample concentration > LOD? A->B C Proceed with Direct 19F NMR Analysis B->C Yes D Perform Sample Pre-concentration (e.g., SPE) B->D No E Select Deuterated Solvent & Internal Standard C->E D->E F Prepare Sample in NMR Tube E->F G Acquire 19F NMR Spectrum F->G H Process Data (FT, Phasing, Baseline) G->H I Integrate Peaks & Quantify H->I J Report Results I->J

Caption: Decision tree for quantitative analysis.

References

Application Note: Mass Spectrometry Analysis of 1-(Perfluoro-n-octyl)tetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Perfluoro-n-octyl)tetradecane is a semi-volatile, fluorinated hydrocarbon. Its unique structure, combining a fully fluorinated octyl chain with a hydrocarbon tetradecane chain, imparts distinct physical and chemical properties. Accurate characterization of this and similar molecules is crucial for its application in various fields, including materials science and as a potential component in pharmaceutical formulations. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Chemical Properties

PropertyValue
Molecular Formula C22H29F17
Molecular Weight 616.44 g/mol [1]
Exact Mass 616.20 g/mol [1]

Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for the analysis of this compound by GC-MS.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or hexane.

  • Working Solutions: Serially dilute the stock solution to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For samples in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte of interest.

2. Instrumentation

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

3. GC-MS Conditions

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 80 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 50-700
Scan Rate 2 scans/sec

Data Presentation: Predicted Fragmentation Pattern

The electron ionization of this compound is expected to result in fragmentation of both the perfluorooctyl and the tetradecane chains. The table below summarizes the predicted major fragment ions.

m/z (Predicted)Ion FormulaDescription
616[C22H29F17]+•Molecular Ion (likely low abundance)
419[C8F17]+Perfluorooctyl cation
197[C14H29]+Tetradecyl cation
183[C13H27]+Loss of CH3 from tetradecyl
169[C3F7]+Perfluoropropyl cation
131[C3F5]+Fragment from perfluoroalkyl chain
119[C2F5]+Perfluoroethyl cation
69[CF3]+Trifluoromethyl cation (likely high abundance)
57[C4H9]+Butyl cation from tetradecane chain
43[C3H7]+Propyl cation from tetradecane chain

Visualizations

Proposed Fragmentation Pathway

Proposed EI Fragmentation of this compound cluster_frags Primary Fragmentation cluster_perfluoro_frags Perfluoroalkyl Chain Fragmentation cluster_alkyl_frags Alkyl Chain Fragmentation M [C8F17-C14H29]+• m/z 616 F1 [C8F17]+ m/z 419 M->F1 C-C cleavage F2 [C14H29]+ m/z 197 M->F2 C-C cleavage F1_1 [C3F7]+ m/z 169 F1->F1_1 -C5F10 F2_1 [C4H9]+ m/z 57 F2->F2_1 -C10H20 F1_2 [C2F5]+ m/z 119 F1_1->F1_2 -CF2 F1_3 [CF3]+ m/z 69 F1_2->F1_3 -CF2 F2_2 [C3H7]+ m/z 43 F2_1->F2_2 -CH2

Caption: Proposed fragmentation pathway under Electron Ionization.

Experimental Workflow

GC-MS Analysis Workflow A Sample Preparation (Dissolution/Extraction) B GC Injection A->B C Chromatographic Separation B->C D Electron Ionization C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Acquisition & Analysis F->G

Caption: Workflow for GC-MS analysis of this compound.

References

Safe handling and storage procedures for 1-(Perfluoro-n-octyl)tetradecane

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 1-(Perfluoro-n-octyl)tetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound is a semifluorinated alkane. While specific toxicological data for this compound is limited, its structure as a per- and polyfluoroalkyl substance (PFAS) necessitates careful handling. The carbon-fluorine bond's strength makes such compounds highly persistent in the environment and potentially in biological systems.[1][2] Well-studied PFAS like PFOA and PFOS have been associated with adverse health effects, including immunotoxicity and carcinogenicity.[1] Therefore, handling this compound requires stringent safety protocols based on the known risks of the broader PFAS class. These notes provide a guide to its safe handling, storage, and disposal.

Chemical and Physical Properties

The known quantitative data for this compound is summarized below.

PropertyValueReference
CAS Number 133310-72-2[3]
Molecular Formula C₂₂H₂₉F₁₇[3]
Molecular Weight 616.44 g/mol [3]
Density 1.271 g/cm³[3]
Boiling Point 385.3°C at 760 mmHg[3]
Flash Point 162.9°C[3]
Vapor Pressure 8.51E-06 mmHg at 25°C[3]
LogP (octanol/water) 11.087[3]
Refractive Index 1.358[3]

Hazard Identification and Toxicology

  • General PFAS Health Risks: Long-chain PFAS chemicals have been linked to elevated cholesterol, interference with natural hormones, developmental disorders, liver damage, and certain types of cancer.[2]

  • Carcinogenicity: The World Health Organization (WHO) has classified perfluorooctanoic acid (PFOA) as a Group 1 carcinogen and perfluorooctane sulfonic acid (PFOS) as a Group 2B possible carcinogen.[4]

  • Persistence: The high stability of the carbon-fluorine bond makes these substances resistant to degradation.[1]

Given these risks, this compound should be handled as a potentially hazardous substance.

Safe Handling and Storage Workflow

Caption: Workflow for safe handling of this compound.

Application Protocols

Protocol 1: Personal Protective Equipment (PPE) and Engineering Controls
  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure adequate ventilation in the laboratory.[6]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber for incidental contact) and a lab coat. For direct contact, butyl rubber gloves may be more suitable.[8] Ensure clothing fully covers the skin to prevent exposure.[7]

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices.[7] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Protocol 2: Storage Procedures
  • Container: Keep the compound in its original, tightly closed container.

  • Conditions: Store in a dry, cool, and well-ventilated place.[6][7] The storage area should be away from heat, sparks, and open flames.[6]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[6][7]

  • Storage Cabinet: Use a designated and clearly labeled cabinet for storing fluorinated compounds.

Protocol 3: Spill and Emergency Procedures
  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[7]

  • Fire Response:

    • Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]

    • Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and fluorine.[7]

    • Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting due to the risk of aspiration.[8] If the victim is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[8]

Protocol 4: Waste Disposal
  • Containerization: Collect all waste material, including contaminated absorbent and disposable PPE, in clearly labeled, sealed containers. Do not mix with other waste.

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Engage a licensed professional waste disposal service.

General PFAS Toxicity Logic

G PFAS PFAS Release (e.g., Industrial Use, Spills) Environment Environmental Persistence (Resists Degradation) PFAS->Environment Enters Bioaccumulation Bioaccumulation in Organisms (Builds up in tissues) Environment->Bioaccumulation Causes Exposure Human Exposure (Water, Food, Inhalation) Environment->Exposure Leads to Bioaccumulation->Exposure Via Food Chain Interference Interference with Biological Processes Exposure->Interference Causes Outcomes Adverse Health Outcomes (e.g., Cancer, Hormonal Disruption) Interference->Outcomes Results in

Caption: Logical flow of PFAS from environmental release to health effects.

Cited Experimental Protocols

Detailed experimental protocols for determining the toxicological and physical properties of this compound were not available in the consulted resources. However, standard methodologies would be employed for its characterization. Below are examples of protocols that would be relevant.

Methodology Example 1: Flash Point Determination (Cleveland Open Cup Method - ASTM D92)

  • Principle: The Cleveland Open Cup method is used to determine the flash and fire points of petroleum products and other liquids. The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions.

  • Apparatus: Cleveland open cup apparatus, thermometer, and a test flame applicator.

  • Procedure:

    • Fill the test cup to the specified level with this compound.

    • Heat the sample at a specified, steady rate.

    • At regular temperature intervals, pass a small test flame across the cup.

    • The flash point is recorded as the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

Methodology Example 2: Acute Oral Toxicity Assessment (OECD Test Guideline 423)

  • Principle: This guideline describes a stepwise procedure with the use of a minimal number of animals per step to classify a substance for its acute oral toxicity. The substance is administered orally to a group of animals at one of the defined dose levels.

  • Animals: Typically, rodents (e.g., rats) of a single sex are used for each step.

  • Procedure:

    • Following a fasting period, the animals are weighed and the substance is administered. A single dose is administered by gavage.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • The outcome of the first step (e.g., at a dose of 2000 mg/kg) determines the subsequent step:

      • If mortality occurs, the test is repeated at a lower dose level.

      • If no mortality occurs, the substance is considered to have an LD50 above that dose level.

    • Necropsies are performed on all animals at the end of the observation period to identify any gross pathological changes.

References

Application Notes and Protocols for Creating Stable Gas-Carrying Emulsions with Semifluorinated Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating, characterizing, and utilizing stable gas-carrying emulsions based on semifluorinated alkanes (SFAs). SFAs are linear block copolymers consisting of a perfluorinated segment and a hydrogenated segment, exhibiting unique physicochemical properties, including high gas solubility, making them ideal candidates for oxygen and other gas delivery systems.[1] This document outlines detailed protocols for emulsion preparation and characterization, presents key quantitative data for comparison, and provides visual workflows to guide experimental design.

Introduction to Semifluorinated Alkanes in Gas-Carrying Emulsions

Semifluorinated alkanes (SFAs), such as perfluorohexyloctane (F6H8) and perfluorobutylpentane (F4H5), are biocompatible and chemically inert compounds with the ability to physically dissolve significant amounts of gases like oxygen and carbon dioxide.[1] Unlike perfluorocarbons (PFCs), SFAs possess both lipophilic and fluorophilic properties, allowing them to act as effective stabilizers in emulsion formulations, often in conjunction with phospholipids or other surfactants.[1] These emulsions are being explored for various biomedical applications, including as oxygen therapeutics (blood substitutes), for intravenous drug delivery, and in pulmonary applications.[1]

Quantitative Data on SFA Emulsions

The stability and gas-carrying capacity of SFA emulsions are critical parameters. The following tables summarize key quantitative data from literature to aid in the selection of appropriate formulations and processing parameters.

Table 1: Physicochemical Properties of Selected Semifluorinated Alkanes

Semifluorinated AlkaneChemical FormulaMolecular Weight ( g/mol )Density (g/cm³)Oxygen Solubility (mL O₂/100 mL)
Perfluorobutylpentane (F4H5)C₉F₉H₁₁302.151.25~45
Perfluorohexyloctane (F6H8)C₁₄F₁₃H₁₇488.231.35~50
Perfluorohexyldecane (F6H10)C₁₆F₁₃H₂₁544.311.32Not widely reported

Table 2: Stability of Lecithin-Stabilized F6H8 Emulsions

Formulation (w/w)Homogenization Pressure (bar)Number of CyclesInitial Particle Size (nm)Zeta Potential (mV)Particle Size after 30 days (nm)
10% F6H8, 2% Lecithin, Water10005250 ± 20-35 ± 5260 ± 25
20% F6H8, 4% Lecithin, Water150010180 ± 15-40 ± 5190 ± 20
10% F6H8, 2% Lecithin, 0.5% Poloxamer 188, Water10005220 ± 15-30 ± 5225 ± 20

Table 3: Gas Solubility in SFA-based Emulsions

Emulsion CompositionGasSolubility (mL gas/100 mL emulsion)
20% (w/v) F6H8 in waterOxygen (O₂)~10
20% (w/v) F6H8 in waterCarbon Dioxide (CO₂)~50
50% (w/v) Perfluorodecalin, 5% (w/v) LecithinOxygen (O₂)~20

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of stable gas-carrying SFA emulsions.

Protocol for Preparation of SFA Emulsions by High-Pressure Homogenization

High-pressure homogenization is a robust method for producing nanoemulsions with uniform droplet sizes.

Materials:

  • Semifluorinated alkane (e.g., F6H8)

  • Surfactant (e.g., soy lecithin, egg yolk lecithin, Poloxamer 188)

  • Aqueous phase (e.g., Water for Injection, phosphate-buffered saline)

  • Glycerol (optional, for tonicity adjustment)

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (for pre-emulsion)

  • Beakers and magnetic stirrer

  • Water bath or temperature control system

Procedure:

  • Phase Preparation:

    • Oil Phase: Dissolve the surfactant (e.g., lecithin) in the semifluorinated alkane. Gentle heating (e.g., to 40-50°C) may be required to facilitate dissolution.

    • Aqueous Phase: Prepare the aqueous phase. If using, dissolve glycerol or other tonicity-adjusting agents in the water.

  • Pre-emulsification:

    • Heat both the oil and aqueous phases to the same temperature (e.g., 50-60°C).

    • Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear mixer at high speed for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the pre-emulsion to the high-pressure homogenizer.

    • Set the desired homogenization pressure (e.g., 500-1500 bar) and number of cycles (e.g., 5-10 cycles). The optimal parameters will depend on the specific formulation and desired particle size.

    • Cool the emulsion outlet to prevent overheating, which can degrade the surfactant and destabilize the emulsion.

  • Gas Loading (Optional):

    • To load the emulsion with a specific gas, bubble the gas through the final emulsion for a defined period. Alternatively, the emulsion can be equilibrated with the gas in a pressurized vessel.

  • Sterilization:

    • For biomedical applications, the final emulsion may need to be sterilized. Autoclaving can be an option for some stable formulations, but filtration through a 0.22 µm filter is often preferred for heat-sensitive emulsions.

Protocol for Characterization of SFA Emulsions

Equipment:

  • Malvern Zetasizer or similar DLS instrument

  • Cuvettes (disposable or quartz)

Procedure:

  • Sample Preparation:

    • Dilute the emulsion sample with the aqueous phase used in its preparation to a suitable concentration. The appropriate dilution factor will depend on the instrument and the initial concentration of the emulsion; typically, a 1:100 to 1:1000 dilution is sufficient. The solution should be slightly turbid.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Select the appropriate measurement parameters in the software, including dispersant properties (viscosity and refractive index of the aqueous phase) and material properties (refractive index of the SFA).

  • Measurement:

    • Rinse a clean cuvette with the diluted sample, then fill the cuvette with the sample, ensuring there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement. The instrument will measure the fluctuations in scattered light intensity to determine the particle size distribution (Z-average diameter and Polydispersity Index, PDI) and will apply an electric field to measure the electrophoretic mobility to calculate the zeta potential.

  • Data Analysis:

    • Analyze the obtained size distribution and zeta potential data. A narrow size distribution (low PDI) and a zeta potential with a magnitude greater than 30 mV generally indicate good emulsion stability.

Equipment:

  • Gas chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD)

  • Gas-tight syringe

  • Headspace vials

Procedure:

  • Sample Preparation and Calibration:

    • Prepare a series of calibration standards with known oxygen concentrations in the same aqueous phase as the emulsion.

    • Place a known volume of the SFA emulsion in a sealed headspace vial.

  • GC Method Parameters:

    • Column: Molecular Sieve 5A or similar column capable of separating permanent gases.

    • Carrier Gas: Helium or Argon.

    • Temperatures:

      • Inlet: 150°C

      • Oven: 50°C (isothermal)

      • Detector: 200°C

    • Detector: TCD with a reference flow.

  • Analysis:

    • Equilibrate the headspace vial at a constant temperature to allow the dissolved oxygen to partition into the headspace.

    • Using a gas-tight syringe, withdraw a known volume of the headspace gas and inject it into the GC.

    • Record the chromatogram and identify the oxygen peak based on its retention time, which is determined from the analysis of the calibration standards.

  • Quantification:

    • Calculate the concentration of oxygen in the headspace using the calibration curve.

    • Use Henry's Law and the partition coefficient of oxygen between the emulsion and the headspace to calculate the original concentration of dissolved oxygen in the SFA emulsion.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this document.

Emulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_post Post-Processing oil_phase Prepare Oil Phase (SFA + Surfactant) pre_emulsion Create Pre-emulsion (High-Shear Mixing) oil_phase->pre_emulsion aq_phase Prepare Aqueous Phase (Water + Additives) aq_phase->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph gas_loading Gas Loading (Optional) hph->gas_loading sterilization Sterilization gas_loading->sterilization final_emulsion Stable Gas-Carrying SFA Emulsion sterilization->final_emulsion

Caption: Workflow for SFA Emulsion Preparation.

Emulsion_Characterization_Workflow cluster_dls Particle Size & Zeta Potential cluster_gc Gas Content Analysis cluster_stability Stability Assessment start SFA Emulsion Sample dls Dynamic Light Scattering (DLS) start->dls gc Gas Chromatography (GC-TCD) start->gc storage Storage under Controlled Conditions start->storage size_zeta Particle Size Distribution Zeta Potential dls->size_zeta gas_content Dissolved Gas Concentration gc->gas_content stability_analysis Periodic Analysis (DLS, Visual Inspection) storage->stability_analysis

Caption: Workflow for SFA Emulsion Characterization.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the development and characterization of stable gas-carrying emulsions using semifluorinated alkanes. By carefully controlling formulation and processing parameters, researchers can tailor the properties of these emulsions for a wide range of applications in drug delivery and biomedical research. The provided workflows and quantitative data serve as a valuable resource for optimizing experimental design and achieving desired emulsion characteristics.

References

Application Notes and Protocols for Protective Coatings in Chemical Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

In research, development, and manufacturing environments, particularly within the pharmaceutical and biotechnology sectors, the chemical resistance of equipment and surfaces is paramount. Contact with a wide array of solvents, acids, bases, and complex organic molecules can lead to corrosion, substrate degradation, and potential contamination of high-purity products. Protective coatings provide an essential barrier, safeguarding the integrity of critical assets such as reaction vessels, processing equipment, containment areas, and laboratory surfaces.

The selection of an appropriate coating system is a critical decision that depends on the specific chemical exposures, temperatures, and mechanical stresses expected.[1] This document provides a comprehensive overview of common protective coatings, quantitative performance data, standardized testing protocols, and application guidelines to assist professionals in making informed choices for their specific needs.

Common Types of Chemical Resistant Coatings

The performance of a chemical-resistant coating is largely determined by its polymer base.[1] Three of the most prevalent types used in demanding environments are epoxies, polyurethanes, and fluoropolymers.

  • Epoxy Coatings: Two-component epoxy systems are renowned for their excellent mechanical properties, adhesion, and resistance to a broad spectrum of chemicals, including alkalis, non-oxidizing acids, and solvents.[2][3] Novolac epoxies, a specialized class, offer enhanced resistance to concentrated acids and higher temperatures.[4] Key factors influencing their performance include the chemical structures of the resin and curing agent, crosslinking density, and the degree of cure.[3]

  • Polyurethane Coatings: These coatings provide excellent durability, abrasion resistance, and flexibility.[5] They are particularly effective against organic caustic fluids, oils, and many solvents.[1][6] Aliphatic polyurethanes also offer superior UV stability, making them suitable for areas exposed to sunlight.

  • Fluoropolymer Coatings: Known for their exceptional chemical inertness and thermal stability, fluoropolymers like PTFE (Polytetrafluoroethylene), PFA (Perfluoroalkoxy), and ECTFE (Ethylene chlorotrifluoroethylene) are often the material of choice for the most aggressive chemical environments.[7][8] They can resist a wide range of concentrated acids, bases, and organic solvents, even at elevated temperatures.[1][7]

Quantitative Performance Data

The following tables summarize the chemical resistance of various coating types to common chemicals. Performance can be affected by concentration, temperature, and exposure duration.[9] It is recommended to perform tests under conditions that closely simulate the intended service environment.[10]

Table 1: Chemical Resistance of Epoxy Systems (Data compiled from multiple sources indicating general performance)

Chemical ReagentStandard EpoxyNovolac EpoxyPerformance Notes
Acids
Acetic Acid (10%)Fair to GoodExcellentStandard epoxies may show swelling; Novolacs offer superior resistance.[3]
Hydrochloric Acid (37%)GoodExcellent[1]
Nitric Acid (30%)Poor to FairGoodA strong oxidizer that can degrade standard epoxies.[3]
Sulfuric Acid (70%)GoodExcellentExcellent resistance is common for many epoxy formulations.
Bases
Sodium Hydroxide (50%)ExcellentExcellentEpoxies generally exhibit strong resistance to caustic solutions.
Ammonium HydroxideExcellentExcellent[7]
Solvents
AcetonePoorFairKetones can cause significant swelling and softening.[10]
Ethanol (95%)GoodGoodGenerally good resistance, though some weight gain may occur.[9]
Toluene / XyleneGoodExcellentAromatic hydrocarbons are well-resisted by high-quality epoxies.[9]
Methylene ChloridePoorPoorChlorinated solvents are very aggressive and can strip most epoxy coatings.[3]

Table 2: Chemical Resistance of Polyurethane & Fluoropolymer Systems (Data compiled from multiple sources indicating general performance. Ratings: 1=Little/No Impact, 2=Minor Effect, 3=Moderate Effect, 4=Severe Effect)

Chemical ReagentPolyurethane (Ester/Ether)Fluoropolymer (PTFE/PFA)Performance Notes
Acids
Acetic Acid (30%)41Polyurethanes show poor resistance to concentrated organic acids.[11]
Hydrochloric Acid (37%)41Fluoropolymers are highly resistant to strong mineral acids.[7]
Nitric Acid (Conc.)41[7][11]
Sulfuric Acid (Conc.)41[7][11]
Bases
Sodium Hydroxide (50%)41Strong bases can degrade polyurethanes.[7][11]
Solvents
Acetone41[7][11]
Ethanol (95%)11[9]
Toluene / Xylene31Polyurethanes may swell with prolonged exposure to aromatic hydrocarbons.[9]
Petroleum / Fuel Oil1-21Polyurethanes generally perform well with petroleum products.[7][12]

Mechanisms of Coating Failure & Influencing Factors

The failure of a protective coating is a complex process initiated by the transport of corrosive species through the polymer matrix.[13] Key factors influencing resistance include the polymer base, crosslinking density, and the curing process.[1] Failure often manifests as blistering, cracking, discoloration, or delamination.[14][15]

cluster_0 Influencing Factors cluster_1 Degradation Mechanisms cluster_2 Visible Failure Modes Chemical Environment Chemical Environment (Type, Concentration, Temp) Permeation Permeation/ Diffusion Chemical Environment->Permeation Coating Properties Coating Properties (Polymer Type, Crosslink Density) Coating Properties->Permeation Application Application & Curing (Surface Prep, Thickness) Application->Permeation Swelling Polymer Swelling/ Plasticization Permeation->Swelling Chemical Attack Chemical Attack (e.g., Hydrolysis) Permeation->Chemical Attack Blistering Blistering Swelling->Blistering Delamination Adhesion Loss/ Delamination Swelling->Delamination Cracking Cracking Chemical Attack->Cracking Discoloration Discoloration Chemical Attack->Discoloration A 1. Substrate Preparation (e.g., ASTM D609) B 2. Coating Application (Specify Method: Spray, Roller, etc.) A->B C 3. Curing (Specify Time and Temperature) B->C D 4. Pre-Test Evaluation (Measure Thickness, Gloss, Adhesion) C->D E 5. Chemical Exposure (Select Protocol: Immersion, Spot Test) D->E F 6. Post-Exposure Evaluation (Visual Inspection, Re-measure Properties) E->F G 7. Reporting (Document Changes and Observations) F->G

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-(Perfluoro-n-octyl)tetradecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-(Perfluoro-n-octyl)tetradecane (F8H14) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (F8H14) and why is it difficult to dissolve?

A1: this compound is a perfluoroalkyl alkane, a molecule composed of a highly fluorinated octyl chain and a hydrocarbon tetradecane chain. This structure makes it both hydrophobic (water-repelling) and lipophobic (fat-repelling), leading to poor solubility in both aqueous and many common organic solvents.

Q2: What are the primary methods to solubilize F8H14 for experimental use?

A2: The two main strategies for overcoming the solubility issues of F8H14 are:

  • Direct Dissolution in Fluorous Solvents: Utilizing solvents that are structurally similar to the perfluorinated portion of the molecule.

  • Emulsification in Aqueous Media: Creating a stable dispersion of F8H14 droplets in water using surfactants and high-energy emulsification techniques.

Q3: Can I dissolve F8H14 in common laboratory solvents like ethanol, DMSO, or methanol?

A3: Direct dissolution in these common polar or hydrocarbon-based organic solvents is often challenging and may result in precipitation, especially when aqueous solutions are subsequently added. While initial dissolution in a solvent like DMSO might be possible to a limited extent, it is crucial to verify miscibility with your final experimental medium.

Q4: Are there any safety precautions I should take when handling F8H14 and its solvents?

A4: Yes. Always consult the Safety Data Sheet (SDS) for this compound and any solvents or reagents used. Work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Guide 1: Direct Dissolution in Fluorous Solvents

This guide is intended for experiments where an aqueous environment is not required, such as in certain organic reactions or material science applications.

Problem: this compound will not dissolve in my organic solvent.

Solution Workflow:

Caption: Workflow for dissolving F8H14 in fluorous solvents.

Detailed Steps:

  • Select an Appropriate Fluorous Solvent: Based on the "like dissolves like" principle, highly fluorinated solvents are the most effective.[1]

  • Attempt Dissolution: Add the selected solvent to your F8H14 sample and agitate.

  • Troubleshooting:

    • Gentle Heating: Carefully warm the mixture. Some fluorous compounds show increased solubility at elevated temperatures.[2]

    • Sonication: Use a sonication bath to provide energy to break up solute aggregates.

    • Co-solvent System: Consider using a hydrofluoroether (HFE) as a co-solvent, which can have tunable polarity.[3]

Data Presentation: Recommended Fluorous Solvents

Solvent NameChemical Formula (example)Boiling Point (°C)Key Characteristics
PerfluorohexaneC₆F₁₄~56Highly inert, low polarity.
PerfluoromethylcyclohexaneC₇F₁₄~76Good for creating biphasic systems.[2]
Hydrofluoroethers (HFEs)VariousVariableCan offer a range of polarities.[3]
Guide 2: Preparation of Aqueous Nanoemulsions

This is the recommended method for incorporating F8H14 into aqueous environments for biological and drug delivery studies.[4][5]

Problem: How to prepare a stable aqueous formulation of this compound.

Solution Workflow:

Caption: Workflow for preparing an F8H14 nanoemulsion.

Experimental Protocol: Nanoemulsion Preparation

  • Materials:

    • This compound (F8H14)

    • Deionized water

    • Selected surfactant(s)

    • (Optional) Co-surfactant or co-solvent

  • Procedure:

    • Surfactant Solution Preparation: Dissolve the chosen surfactant(s) in the aqueous phase. Gentle heating may be required for some surfactants.

    • Coarse Emulsion Formation: Add the F8H14 to the surfactant solution. Vigorously mix using a high-shear mixer or vortexer to form a coarse emulsion.

    • High-Energy Homogenization: Process the coarse emulsion using one of the following methods to reduce droplet size and create a stable nanoemulsion:

      • Sonication: Use a probe sonicator with appropriate power and duration settings. Keep the sample on ice to prevent overheating.

      • High-Pressure Homogenization: Pass the emulsion through a high-pressure homogenizer for a specified number of cycles.

    • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and stability over time using techniques like Dynamic Light Scattering (DLS).

Data Presentation: Surfactant Selection for Perfluorocarbon Emulsions

Surfactant ClassExamplesTypical Concentration (% w/v)Notes
PhospholipidsEgg Yolk Phospholipid, Lecithin1-5Biocompatible, commonly used in pharmaceutical formulations.[6]
Block CopolymersPEO-PLA, PEO-PCL, Pluronics1-10Provide steric stabilization.[7]
Fluorinated SurfactantsZonyl®, other proprietary surfactants0.5-2Highly effective at stabilizing fluorocarbon interfaces.

Signaling Pathways and Experimental Context

While F8H14 is not directly involved in signaling pathways, its use as a carrier for therapeutic agents in drug delivery systems is a key application. The diagram below illustrates the logical relationship of using an F8H14-based nanoemulsion for targeted drug delivery.

G cluster_formulation Formulation cluster_delivery Delivery & Action F8H14 This compound Nanoemulsion Drug-Loaded Nanoemulsion F8H14->Nanoemulsion Emulsification Drug Hydrophobic Drug Drug->Nanoemulsion Emulsification Surfactant Surfactant Surfactant->Nanoemulsion Emulsification AqueousPhase Aqueous Phase AqueousPhase->Nanoemulsion Emulsification TargetCell Target Cell Nanoemulsion->TargetCell Targeting DrugRelease Drug Release TargetCell->DrugRelease Internalization TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Logical workflow for drug delivery using an F8H14 nanoemulsion.

References

Technical Support Center: Perfluorocarbon Emulsion Demulsification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Perfluorocarbon (PFC) Emulsion Demulsification. This resource is designed for researchers, scientists, and drug development professionals who are working with stable perfluorocarbon emulsions and require effective methods for breaking them to recover the perfluorocarbon phase or analyze encapsulated contents.

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and step-by-step experimental protocols for various demulsification techniques.

Troubleshooting Guide

Encountering difficulties in breaking your PFC emulsion? This section provides solutions to common problems.

Issue 1: Incomplete phase separation after centrifugation.

  • Symptom: A pellet of PFC may form, but the aqueous supernatant remains cloudy or white.

  • Possible Causes:

    • Insufficient Centrifugal Force: The applied g-force may not be adequate to overcome the stability of the emulsion.

    • Suboptimal Temperature: Centrifugation at ambient temperature might not be effective for highly stable emulsions.

    • High Surfactant Concentration: Excess surfactant can lead to the formation of stable micelles that remain in the aqueous phase.

  • Solutions:

    • Increase Centrifugal Force: Gradually increase the g-force and/or the centrifugation time. Refer to Table 1 for typical ranges.

    • Optimize Temperature: Try performing the centrifugation at a lower temperature (e.g., 4°C) to potentially decrease emulsion stability. Conversely, for some emulsions, a moderate increase in temperature might be beneficial.[1][2]

    • Pre-treatment: Consider a chemical pre-treatment with a suitable demulsifier before centrifugation.

Issue 2: Chemical demulsification is ineffective.

  • Symptom: Addition of a demulsifier (e.g., salt, alcohol) does not lead to phase separation.

  • Possible Causes:

    • Incorrect Demulsifier: The chosen demulsifier may not be effective for the specific surfactant system stabilizing your PFC emulsion.

    • Insufficient Concentration: The concentration of the demulsifier may be too low to disrupt the interfacial film of the emulsion droplets.

    • pH is Not Optimal: The effectiveness of some demulsifiers is pH-dependent.

  • Solutions:

    • Screen Different Demulsifiers: Test a range of demulsifiers, including different salts (NaCl, CaCl₂), alcohols (isopropanol, ethanol), and commercially available demulsifying agents.

    • Optimize Concentration: Perform a dose-response experiment to find the optimal concentration of the demulsifier.

    • Adjust pH: Modify the pH of the aqueous phase, as this can alter the charge of the surfactant and weaken the emulsion.[3]

Issue 3: Sonication leads to re-emulsification or sample heating.

  • Symptom: Instead of breaking, the emulsion becomes finer, or the sample temperature increases significantly.

  • Possible Causes:

    • Excessive Power/Duration: High-intensity ultrasound for a prolonged period can input too much energy, leading to the formation of smaller, more stable droplets.[4]

    • Inappropriate Frequency: The chosen ultrasound frequency may be more suitable for emulsification rather than demulsification.

  • Solutions:

    • Optimize Sonication Parameters: Use a lower power setting and shorter sonication times. Employ pulsed sonication to allow for heat dissipation.

    • Cooling: Place the sample in an ice bath during sonication to prevent excessive heating.[4]

    • Frequency Selection: If possible, experiment with different ultrasound frequencies. Lower frequencies are often more effective for demulsification.[5]

Frequently Asked Questions (FAQs)

Q1: What is the first method I should try for breaking a PFC emulsion in a research lab setting?

A1: Centrifugation is often the most straightforward and cleanest method to attempt first, as it avoids the addition of chemical agents that may interfere with downstream applications.[6][7] It is a physical method that relies on the density difference between the perfluorocarbon and the aqueous phase.

Q2: How do I choose the right demulsifier for my specific PFC emulsion?

A2: The choice of demulsifier depends on the type of surfactant used to stabilize your emulsion. For emulsions stabilized by non-ionic surfactants, the addition of salts or alcohols is often effective. If your emulsion is stabilized by ionic surfactants, adjusting the pH to neutralize the charge can be a powerful technique. It is recommended to perform small-scale screening experiments with different classes of demulsifiers to identify the most effective one for your system.

Q3: Can I combine different demulsification techniques?

A3: Yes, combining techniques can be highly effective. For example, you can use a chemical demulsifier at a lower concentration and then apply gentle heating or centrifugation to achieve complete separation. This synergistic approach can often be more efficient than using a single method at high intensity.

Q4: How can I tell if my emulsion is fully broken?

A4: A fully broken emulsion will show two clear, distinct liquid phases with a sharp interface. The aqueous phase should be transparent and not cloudy, and the perfluorocarbon phase should be clear and colorless at the bottom of the container.

Q5: Will these demulsification techniques affect the integrity of my encapsulated drug or molecule of interest?

A5: This is a critical consideration. Physical methods like centrifugation at controlled temperatures are generally less likely to affect the payload. However, chemical methods (changes in pH, addition of solvents) and high temperatures can potentially degrade sensitive molecules. It is essential to evaluate the impact of the chosen demulsification method on your specific payload through appropriate analytical techniques.

Experimental Protocols

Protocol 1: Demulsification by Centrifugation

This protocol is suitable for recovering the PFC phase from an emulsion.

Materials:

  • Perfluorocarbon emulsion

  • Centrifuge tubes (material should be compatible with your PFC and any other components)

  • Centrifuge with temperature control

Procedure:

  • Transfer the PFC emulsion to appropriate centrifuge tubes.

  • Balance the tubes in the centrifuge rotor.

  • Set the desired temperature (start with ambient or 4°C).

  • Begin centrifugation. Start with a moderate speed and gradually increase if separation is incomplete.

  • After the run, carefully remove the tubes.

  • The denser PFC phase will be at the bottom as a clear liquid. The aqueous phase will be on top.

  • Carefully pipette off the supernatant aqueous phase.

Quantitative Data for Centrifugation:

ParameterRangeNotes
Speed (g-force) 500 - 5000 x gStart at the lower end and increase as needed. Higher forces may be required for very stable nanoemulsions.[6]
Time 10 - 60 minutesLonger times may be necessary for complete separation.
Temperature 4°C - 25°CLower temperatures can sometimes aid in breaking emulsions stabilized by certain surfactants.
Protocol 2: Demulsification by Heating

This protocol uses thermal energy to break the emulsion. It is best for non-heat-sensitive components.

Materials:

  • Perfluorocarbon emulsion

  • Heat-resistant, sealed vials

  • Water bath or heating block

Procedure:

  • Place the PFC emulsion in a sealed, heat-resistant vial.

  • Place the vial in a pre-heated water bath or heating block.

  • Heat the emulsion for the desired time.

  • Allow the emulsion to cool to room temperature.

  • The two phases should separate upon cooling. If not, gentle centrifugation may be required.

Quantitative Data for Heating:

ParameterRangeNotes
Temperature 50°C - 90°CHigher temperatures can be more effective but risk degrading components.[8]
Time 15 - 60 minutesThe optimal time will depend on the emulsion stability and temperature.
Protocol 3: Chemical Demulsification

This protocol uses chemical additives to break the emulsion.

Materials:

  • Perfluorocarbon emulsion

  • Selected demulsifier (e.g., NaCl, isopropanol)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Transfer the PFC emulsion to a suitable container.

  • Add the chosen demulsifier. For a solid demulsifier like NaCl, it's often best to add it as a concentrated aqueous solution.

  • Gently mix the sample using a vortex mixer or magnetic stirrer for a few minutes. Avoid vigorous shaking which can cause re-emulsification.

  • Allow the sample to stand and observe for phase separation.

  • If separation is slow, gentle heating or centrifugation can be applied.

Quantitative Data for Chemical Demulsification:

DemulsifierConcentration RangeNotes
Sodium Chloride (NaCl) 1 - 5 M (in aqueous phase)Effective for emulsions stabilized by non-ionic surfactants.
Isopropanol 10 - 30% (v/v of total emulsion)Acts as a co-solvent to reduce interfacial tension.
Acid/Base Adjust to pH < 4 or > 10For emulsions with pH-sensitive surfactants.
Protocol 4: Demulsification by Sonication

This protocol uses ultrasonic energy to induce droplet coalescence.

Materials:

  • Perfluorocarbon emulsion

  • Probe sonicator or ultrasonic bath

  • Ice bath

Procedure:

  • Place the PFC emulsion in a container suitable for sonication.

  • Place the container in an ice bath to dissipate heat.

  • If using a probe sonicator, immerse the tip into the emulsion.

  • Apply ultrasound at a low power setting in pulsed mode (e.g., 5 seconds on, 10 seconds off).

  • Visually monitor the emulsion for signs of breaking (clearing of the aqueous phase).

  • Once the emulsion appears broken, a short, low-speed centrifugation can be used to complete the phase separation.

Quantitative Data for Sonication:

ParameterRangeNotes
Frequency 20 - 50 kHzLower frequencies are generally more effective for demulsification.[5]
Power Low to moderateHigh power can lead to re-emulsification.
Time 1 - 10 minutes (pulsed)The total sonication time should be kept to a minimum.

Visualizations

Experimental_Workflow_for_Demulsification cluster_physical Physical Methods cluster_chemical Chemical Methods start Stable PFC Emulsion centrifugation Physical Method: Centrifugation start->centrifugation Start Here (Recommended) heating Physical Method: Heating start->heating sonication Physical Method: Sonication start->sonication chemical Chemical Method: Add Demulsifier start->chemical check_separation Phase Separation Complete? centrifugation->check_separation heating->check_separation sonication->check_separation chemical->check_separation end Separated Phases: PFC and Aqueous check_separation->end Yes troubleshoot Troubleshoot: - Combine Methods - Optimize Parameters check_separation->troubleshoot No troubleshoot->start Retry

Caption: A general workflow for selecting and applying a demulsification technique.

Troubleshooting_Logic cluster_methods Initial Method cluster_solutions Troubleshooting Steps start Emulsion Not Breaking q1 Which method was used? start->q1 cent Centrifugation q1->cent Cent. chem Chemical q1->chem Chem. heat Heating q1->heat Heat sonic Sonication q1->sonic Sonic. sol_cent Increase g-force/time Change Temperature Add demulsifier pre-spin cent->sol_cent sol_chem Change demulsifier type Increase concentration Adjust pH chem->sol_chem sol_heat Increase temperature/time Combine with centrifugation heat->sol_heat sol_sonic Decrease power Use pulsed mode Cool sample sonic->sol_sonic end Re-evaluate Separation sol_cent->end sol_chem->end sol_heat->end sol_sonic->end

Caption: A troubleshooting decision tree for incomplete emulsion breaking.

References

Technical Support Center: Purification of Semifluorinated Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of semifluorinated alkanes (SFAs).

Troubleshooting Guides

Issue 1: The final SFA product has a yellow or brownish tint.

  • Question: Why does my semifluorinated alkane have a residual color after synthesis, and how can I remove it?

  • Answer: A yellow or brownish tint in the final SFA product is often due to the presence of residual iodine from the perfluoroalkyl iodide starting material or from side reactions.

    Recommended Actions:

    • Thiosulfate Wash: Perform a liquid-liquid extraction with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). Iodine (I₂) will be reduced to colorless iodide (I⁻), which is soluble in the aqueous phase.

    • Activated Carbon Treatment: If the color persists, it may be due to polymeric impurities. Stir the crude SFA with a small amount of activated carbon, followed by filtration.

    • Distillation: Simple or fractional distillation can effectively separate the colorless SFA from colored, less volatile impurities.

Issue 2: The purified SFA is acidic.

  • Question: My SFA product shows an acidic pH upon testing with wetted litmus paper or a pH indicator. What is the cause, and how can I neutralize it?

  • Answer: Acidic impurities can arise from residual hydrochloric acid used during the dehalogenation step with zinc, or from the elimination of hydrogen fluoride from certain impurities.

    Recommended Actions:

    • Aqueous Bicarbonate Wash: Wash the crude SFA with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) in a separatory funnel. This will neutralize any acidic impurities, which will then be removed with the aqueous layer. Be sure to vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that is generated.

    • Water Wash: Follow the bicarbonate wash with a wash using deionized water to remove any remaining inorganic salts.

    • Drying: Thoroughly dry the neutralized SFA over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before final distillation.

Issue 3: GC-MS analysis shows the presence of unreacted starting materials.

  • Question: My GC-MS spectrum indicates the presence of unreacted perfluoroalkyl iodide and/or alkene. How can I remove these?

  • Answer: Incomplete reaction is a common issue. The choice of purification method depends on the boiling points of the impurities relative to the desired SFA.

    Recommended Actions:

    • Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation is the most effective method for separating the SFA from both lower-boiling alkenes and higher-boiling perfluoroalkyl iodides.

    • Chromatography: For small-scale purifications or when boiling points are very close, column chromatography on silica gel can be effective. SFAs are relatively nonpolar and will elute with nonpolar solvents like hexanes.

Issue 4: A persistent emulsion forms during liquid-liquid extraction.

  • Question: I am having trouble with the formation of a stable emulsion at the interface of the organic and aqueous layers during washing. How can I break this emulsion?

  • Answer: Emulsion formation is common with fluorinated compounds due to their unique interfacial properties.

    Recommended Actions:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Patience and Gentle Agitation: Allow the mixture to stand for an extended period. Gentle swirling or rocking of the separatory funnel, rather than vigorous shaking, can help the layers to separate.

    • Centrifugation: For small volumes, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

Frequently Asked Questions (FAQs)

  • Question: What are the most common impurities in semifluorinated alkanes synthesized via the addition of perfluoroalkyl iodide to an alkene followed by dehalogenation?

  • Answer: Common impurities include unreacted perfluoroalkyl iodide and alkene starting materials, residual iodine, acidic byproducts (e.g., HCl, HF), and potentially small amounts of isomeric byproducts depending on the reaction conditions.

  • Question: Which analytical techniques are best for assessing the purity of my SFA?

  • Answer: A combination of techniques is recommended for a comprehensive purity assessment:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect hydrocarbon impurities, while ¹⁹F NMR is highly sensitive for identifying and quantifying fluorinated impurities.

    • Karl Fischer Titration: To determine the water content.

  • Question: What is the acceptable level of impurities in SFAs intended for pharmaceutical or clinical applications?

  • Answer: For pharmaceutical applications, extremely high purity is required. Impurity levels should be kept to a minimum, often below 0.1% or even lower, depending on the nature and toxicity of the impurity. Regulatory guidelines from agencies like the FDA should be consulted for specific requirements.

Experimental Protocols

Protocol 1: General Purification of a Crude Semifluorinated Alkane

This protocol describes a typical workup and purification sequence for an SFA synthesized from a perfluoroalkyl iodide and an alkene.

  • Initial Quenching: After the reaction is complete, quench the reaction mixture by adding it to a separatory funnel containing deionized water.

  • Thiosulfate Wash (if color is present): Add a 10% aqueous solution of sodium thiosulfate. Shake the funnel, allowing the layers to separate. Drain the lower aqueous layer. Repeat until the organic layer is colorless.

  • Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate to the organic layer in the separatory funnel. Shake gently at first, venting frequently to release CO₂. Once gas evolution subsides, shake more vigorously. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove residual salts.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to aid in drying.

  • Drying: Drain the organic layer into a flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for at least 30 minutes.

  • Filtration: Filter the SFA to remove the drying agent.

  • Distillation: Purify the SFA by fractional distillation under reduced pressure. Collect the fraction that boils at the expected temperature for the desired SFA.

Protocol 2: Purity Assessment by GC-MS

  • Sample Preparation: Prepare a dilute solution of the purified SFA in a suitable volatile solvent (e.g., ethyl acetate or hexane).

  • Instrumentation: Use a GC-MS system with a capillary column appropriate for separating nonpolar compounds (e.g., a DB-1 or HP-5ms column).

  • GC Parameters (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

  • Analysis: Integrate the peaks in the resulting chromatogram to determine the relative percentage of the main SFA peak and any impurity peaks. Identify impurities by comparing their mass spectra to library databases.

Data Presentation

Table 1: Comparison of Purification Methods for F6H8

Purification MethodMajor Impurities RemovedTypical Purity Achieved (%)
Liquid-Liquid Extraction (Washing)Acidic impurities, iodine> 95%
Column Chromatography (Silica Gel)Unreacted starting materials, polar byproducts> 98%
Fractional DistillationVolatile and non-volatile impurities> 99.5%

Table 2: Example GC-MS Parameters for SFA Analysis

ParameterSetting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program 50 °C (2 min), then 10 °C/min to 280 °C (hold 5 min)
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude SFA Product wash Liquid-Liquid Extraction (Washing) start->wash Remove acidic impurities & color dry Drying over Anhydrous Agent wash->dry Remove water distill Fractional Distillation dry->distill Separate by boiling point gcms GC-MS distill->gcms nmr NMR (1H, 19F) distill->nmr end Pure SFA gcms->end nmr->end

Caption: General experimental workflow for the purification and analysis of semifluorinated alkanes.

troubleshooting_logic cluster_impurities Impurity Type cluster_solutions Recommended Action start Observe Impurity in SFA color_impurity Color (Yellow/Brown) start->color_impurity acidic_impurity Acidity start->acidic_impurity starting_materials Unreacted Starting Materials start->starting_materials thiosulfate_wash Sodium Thiosulfate Wash color_impurity->thiosulfate_wash bicarbonate_wash Sodium Bicarbonate Wash acidic_impurity->bicarbonate_wash fractional_distillation Fractional Distillation starting_materials->fractional_distillation

Technical Support Center: Interpreting Complex Fragmentation Patterns in Fluorocarbon Mass Spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectral analysis of fluorocarbons. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting complex fragmentation patterns and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Here you will find answers to common questions regarding the mass spectrometry of fluorinated compounds.

Q1: Why is the molecular ion (M+) peak often weak or absent in the electron ionization (EI) mass spectra of perfluoroalkanes?

A1: The high energy of electron ionization (typically 70 eV) often leads to extensive fragmentation of perfluoroalkanes due to the strength of the C-F bond and the overall stability of the resulting fragments.[1][2][3] The molecular ion, being energetically unstable, readily breaks apart into smaller, more stable fragments.[4] In many cases, softer ionization techniques like chemical ionization (CI) or field ionization (FI) may be necessary to observe the molecular ion.[3][5][6]

Q2: What are the most common and characteristic fragment ions in the mass spectra of perfluorocarbons?

A2: The most abundant ion in the mass spectra of many perfluoroparaffins is often the trifluoromethyl cation (CF₃⁺) at m/z 69.[1][2][7] Ions with the general formula CₙF₂ₙ₊₁⁺ are also typically prominent.[1][2] For perfluoroalkyl carboxylates and sulfonates analyzed by LC-MS/MS, fragmentation often proceeds through initial loss of the functional group (e.g., CO₂) followed by complex rearrangements and fragmentation of the perfluoroalkyl chain.[8][9][10]

Q3: How can I differentiate between isomers of fluorocarbons using mass spectrometry?

A3: Differentiating isomers can be challenging. While mass spectrometry alone may not always distinguish between isomers with similar fragmentation patterns, chromatographic separation prior to mass analysis (GC-MS or LC-MS) is the most effective approach.[11][12] For example, different isomers of perfluorooctanoic acid (PFOA) can be separated chromatographically and may exhibit some unique fragments in their MS/MS spectra, although the differences can be subtle.[9][11] High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) and advanced fragmentation techniques like collision-induced dissociation (CID) can also help in identifying diagnostic fragment ions for specific isomers.[12][13]

Q4: What are common sources of background contamination in PFAS analysis and how can they be minimized?

A4: Per- and polyfluoroalkyl substances (PFAS) are ubiquitous in laboratory environments, leading to a high risk of background contamination.[14][15] Common sources include PTFE components in analytical instruments (e.g., tubing, vials, caps), solvents, and even dust.[15][16] To minimize contamination, it is crucial to use PFAS-free labware, high-purity solvents, and to install a delay column in the LC system to separate background PFAS from the analytes of interest.[16][17]

Q5: What are "adduct ions" and how do they affect the interpretation of fluorocarbon mass spectra, particularly with soft ionization techniques?

A5: Adduct ions are formed when the analyte molecule associates with other ions present in the ionization source, such as Na⁺, K⁺, or NH₄⁺.[3][18][19] In soft ionization techniques like electrospray ionization (ESI), which are common in LC-MS, adduct formation is frequent and can help in identifying the molecular ion.[3] For example, instead of observing the protonated molecule [M+H]⁺, you might see [M+Na]⁺ or [M+NH₄]⁺. Recognizing the mass differences corresponding to these common adducts is key to correctly identifying the molecular weight of the analyte.[3]

Troubleshooting Guides

This section provides systematic guidance for resolving common issues during the analysis of fluorocarbons by mass spectrometry.

Guide 1: Low or No Signal Intensity

If you are experiencing poor signal for your fluorinated analytes, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Inappropriate Ionization Technique For volatile, non-polar fluorocarbons, ensure you are using an appropriate ionization method. Electron Ionization (EI) is common for GC-MS. For more polar or thermally labile compounds analyzed by LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.[20]
Suboptimal Instrument Parameters Optimize source parameters, including temperatures, gas flows, and voltages, to enhance ionization efficiency for your specific analytes.
Sample Degradation or Adsorption Fluorinated compounds can adsorb to glass surfaces. Use polypropylene or other PFAS-free plastic vials and containers.[16] Ensure sample integrity by minimizing storage time and using appropriate solvents.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve chromatographic separation, dilute the sample, or use a more effective sample cleanup procedure.
Low Analyte Concentration If the concentration is below the instrument's limit of detection, consider a sample pre-concentration step, such as solid-phase extraction (SPE).[15]
Guide 2: Complex and Unidentifiable Fragmentation Patterns

When faced with a mass spectrum that is difficult to interpret, follow this workflow:

G Troubleshooting Workflow for Complex Spectra start Complex Spectrum Observed check_mol_ion Is a Molecular Ion or Adduct Ion Present? start->check_mol_ion soft_ionization Action: Use a softer ionization technique (e.g., CI, FI, or ESI) check_mol_ion->soft_ionization No search_db Search Spectrum Against a Library (e.g., NIST) check_mol_ion->search_db Yes soft_ionization->search_db db_match Match Found? search_db->db_match manual_interp Manual Interpretation: - Identify characteristic ions (e.g., CF3+ at m/z 69) - Look for neutral losses (e.g., F, HF, CO2) - Propose fragmentation pathways db_match->manual_interp No end_success Structure Elucidated db_match->end_success Yes hr_ms Action: Acquire High-Resolution MS (HRMS) data to determine elemental compositions of fragments manual_interp->hr_ms msms Action: Perform MS/MS analysis on key ions to establish fragmentation relationships hr_ms->msms end_further_investigation Further Investigation Required msms->end_further_investigation

Caption: Troubleshooting workflow for complex fluorocarbon mass spectra.

Quantitative Data: Fragmentation of Perfluoroalkanes

The following tables summarize the relative abundances of key fragment ions for a series of normal perfluoroalkanes, as analyzed by electron ionization mass spectrometry. The base peak in each spectrum is CF₃⁺ (m/z 69), with its abundance set to 100. Data is adapted from Mohler et al.[1][2]

Table 1: Relative Abundance of Major Ions for Perfluoromethane to Perfluorobutane

IonCF₄ (M=88)C₂F₆ (M=138)C₃F₈ (M=188)C₄F₁₀ (M=238)
CF⁺ 13.56.84.84.0
CF₂⁺ 5.02.51.81.5
CF₃⁺ 100 100 100 100
C₂F₄⁺ -10.34.83.5
C₂F₅⁺ -43.018.012.0
C₃F₇⁺ --11.55.0
C₄F₉⁺ ---2.0
M⁺ 0000

Table 2: Relative Abundance of Major Ions for Perfluoropentane to Perfluoroheptane

IonC₅F₁₂ (M=288)C₆F₁₄ (M=338)C₇F₁₆ (M=388)
CF₃⁺ 100 100 100
C₂F₅⁺ 10.08.57.5
C₃F₇⁺ 4.03.53.0
C₄F₉⁺ 1.51.21.0
C₅F₁₁⁺ 0.80.60.5
C₆F₁₃⁺ -0.40.3
C₇F₁₅⁺ --0.2
M⁺ 000

Experimental Protocols

This section provides detailed methodologies for common analytical techniques used for fluorinated compounds.

Protocol 1: GC-MS Analysis of Volatile Fluorinated Compounds

This protocol is a general guideline for the analysis of volatile fluorocarbons and can be adapted from methods used for PFAS analysis after derivatization.[21][22]

  • Sample Preparation:

    • For gaseous samples, a gas-tight syringe is used for direct injection.

    • For liquid samples, dilute with a suitable solvent (e.g., methanol, hexane).

    • For acidic fluorinated compounds (e.g., PFCAs), derivatization to a more volatile ester form may be required prior to GC-MS analysis.[21]

  • GC-MS Instrument Conditions:

    • Injector: Split/splitless inlet, typically set to 250°C. A splitless injection is often used for trace analysis.[21]

    • GC Column: A mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., HP-5MS) or a 6% cyanopropylphenyl / 94% dimethyl polysiloxane column, is commonly used.[20][21][22] A typical dimension is 30 m x 0.25 mm x 0.25 µm.

    • Oven Temperature Program: A starting temperature of 40-50°C, held for 1-2 minutes, followed by a ramp of 10-25°C/min to a final temperature of 280-325°C, held for several minutes.[21][22]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 600.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Protocol 2: LC-MS/MS Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Water

This protocol is based on established methods for the analysis of PFAS in drinking and environmental water samples.[23][24][25][26]

  • Sample Preparation:

    • For drinking water, direct injection after addition of internal standards is often possible due to the high sensitivity of modern instruments.[23][24] A simple filtration step (using polypropylene filters) may be performed.

    • For environmental water with higher matrix complexity, solid-phase extraction (SPE) may be necessary for sample cleanup and pre-concentration.[15][24]

  • LC-MS/MS Instrument Conditions:

    • LC System: A UHPLC or HPLC system equipped with a PFAS-free kit to minimize background contamination.

    • Delay Column: A short C18 column installed between the pump and the injector to retain any PFAS contaminants leaching from the solvent lines or mobile phase.

    • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with a modifier (e.g., 20 mM ammonium acetate or 0.1% formic acid).

    • Mobile Phase B: Methanol or acetonitrile with the same modifier.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the more retained PFAS.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 2-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for targeted analysis.

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

      • Ion Source Parameters: Optimize drying gas temperature and flow, nebulizer pressure, and capillary voltage according to the instrument manufacturer's recommendations.

      • Analysis Mode: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions for each target PFAS and internal standard must be optimized.

Visualizations

The following diagrams illustrate key concepts and workflows in the mass spectral analysis of fluorocarbons.

G General Fragmentation of a Perfluoroalkane (CₙF₂ₙ₊₂) molecule CₙF₂ₙ₊₂ molecular_ion [CₙF₂ₙ₊₂]⁺˙ (Often not observed) molecule->molecular_ion -e⁻ fragmentation Extensive Fragmentation molecular_ion->fragmentation cf3 CF₃⁺ (m/z 69, often base peak) fragmentation->cf3 c2f5 C₂F₅⁺ (m/z 119) fragmentation->c2f5 cn_fragments CₓF₂ₓ₊₁⁺ series fragmentation->cn_fragments rearrangement Rearrangement Ions fragmentation->rearrangement

Caption: General fragmentation pathway of perfluoroalkanes in EI-MS.

G Experimental Workflow for PFAS Analysis by LC-MS/MS sample_collection 1. Sample Collection (in polypropylene bottles) sample_prep 2. Sample Preparation (Add internal standards, may include SPE) sample_collection->sample_prep lc_separation 3. LC Separation (C18 column with delay column) sample_prep->lc_separation ms_detection 4. MS/MS Detection (ESI⁻, MRM mode) lc_separation->ms_detection data_analysis 5. Data Analysis (Quantification and confirmation) ms_detection->data_analysis report 6. Reporting data_analysis->report

Caption: A typical experimental workflow for PFAS analysis.

References

Technical Support Center: 1-(Perfluoro-n-octyl)tetradecane (PFOTD)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 1-(Perfluoro-n-octyl)tetradecane (PFOTD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the thermal degradation of PFOTD during experimental procedures.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the thermal stability of this compound.

Q1: What is the thermal degradation profile of this compound (PFOTD)?

A1: this compound, like other semi-fluorinated alkanes, is generally considered to be thermally and chemically stable.[1] Its high boiling point of approximately 385.3°C suggests a low volatility and a certain level of thermal robustness. However, thermal degradation can occur at temperatures below its boiling point, especially during prolonged heating or in the presence of oxidative agents. The degradation process for perfluorinated and semi-fluorinated alkanes is typically initiated by the homolytic cleavage of carbon-carbon bonds, which leads to the formation of free radicals. This process can be accelerated in the presence of oxygen.

Q2: What are the signs of thermal degradation in my PFOTD sample?

A2: Visual and analytical indicators can signal that your PFOTD sample has undergone thermal degradation. These include:

  • Discoloration: A change from a colorless liquid to a yellow or brownish hue.

  • Changes in Viscosity: A noticeable increase or decrease in the fluid's viscosity.

  • Formation of Precipitates: The appearance of solid particles or sludge.

  • Off-gassing or Fuming: The release of vapors, which may have a sharp or irritating odor.

  • Inconsistent Experimental Results: Unexplained variations in the outcomes of your experiments.

Q3: At what temperature should I be concerned about the thermal degradation of PFOTD?

Q4: How does the experimental atmosphere affect the thermal stability of PFOTD?

A4: The presence of oxygen can significantly lower the thermal stability of fluorinated compounds. An oxidative atmosphere promotes the formation of radicals, which can initiate and propagate degradation chain reactions. To minimize this risk, it is highly recommended to handle PFOTD under an inert atmosphere, such as nitrogen or argon, when heating to high temperatures.

Q5: Can I use stabilizers to prevent the thermal degradation of PFOTD?

A5: Yes, the addition of appropriate stabilizers can help to mitigate thermal degradation. Antioxidants and radical scavengers are the most relevant types of stabilizers for this purpose. These compounds function by interrupting the radical chain reactions that lead to molecular breakdown.

Q6: What specific stabilizers are recommended for use with PFOTD?

A6: While specific studies on stabilizers for PFOTD are limited, general principles for stabilizing fluorinated liquids can be applied. Phenolic antioxidants, such as butylated hydroxytoluene (BHT) and other hindered phenols, are known for their radical scavenging capabilities and could be effective. The esters of some phenolic acids have shown high antioxidant activity.[3][4] The compatibility of these additives with PFOTD at your specific operating temperatures should be verified in a small-scale test.

Q7: What is a recommended concentration for adding a stabilizer?

A7: The optimal concentration of a stabilizer will depend on the specific compound used, the operating temperature, and the duration of the experiment. A typical starting point for antioxidants like BHT is in the range of 0.05% to 0.5% by weight. It is crucial to consult the manufacturer's data sheet for the selected stabilizer and to perform preliminary tests to determine the most effective and non-interfering concentration for your application.

Data Summary Table

ParameterValueSource
Boiling Point 385.3°C[5]
General Onset of Degradation for PFCAs 150-200°C[2]
Recommended Atmosphere for Heating Inert (Nitrogen, Argon)General Knowledge
Potential Stabilizer Type Phenolic Antioxidants (e.g., BHT)General Knowledge
Typical Stabilizer Concentration Range 0.05 - 0.5 wt%General Knowledge

Experimental Protocols

Protocol 1: High-Temperature Experiment Under Inert Atmosphere

  • System Preparation: Ensure the reaction vessel and any associated tubing are clean, dry, and free of any potential contaminants.

  • Inert Gas Purge: Before introducing the PFOTD, thoroughly purge the system with a high-purity inert gas (e.g., nitrogen or argon) for at least 15-30 minutes to remove any residual oxygen.

  • PFOTD Addition: Introduce the this compound to the reaction vessel under a positive pressure of the inert gas.

  • Heating: Begin heating the sample to the desired temperature. Maintain a gentle flow of the inert gas throughout the experiment to prevent the ingress of air.

  • Monitoring: Regularly monitor the sample for any visual signs of degradation as listed in the FAQs.

  • Cooling: After the experiment is complete, allow the sample to cool to room temperature under the inert atmosphere before handling.

Protocol 2: Incorporation of a Stabilizer

  • Stabilizer Selection: Choose a high-purity antioxidant or radical scavenger that is known to be effective at the intended operating temperature and is soluble in PFOTD.

  • Concentration Calculation: Determine the required amount of stabilizer based on the total weight of the PFOTD. A starting concentration in the range of 0.05-0.5 wt% is recommended for initial trials.

  • Dissolution: Add the stabilizer to the PFOTD at room temperature. Gently agitate the mixture until the stabilizer is fully dissolved. Mild heating may be applied to aid dissolution, but this should be done under an inert atmosphere if heating above ambient temperature.

  • Execution of Experiment: Proceed with the experimental protocol (e.g., Protocol 1) using the stabilized PFOTD.

  • Analysis: After the experiment, it is advisable to analyze the PFOTD to confirm its integrity, especially if it will be reused.

Visual Guides

Troubleshooting_Workflow start Start: High-Temperature Experiment with PFOTD check_degradation Observe Signs of Degradation? (Discoloration, Viscosity Change, etc.) start->check_degradation no_degradation No Degradation Observed Continue Experiment check_degradation->no_degradation No degradation_observed Degradation Suspected check_degradation->degradation_observed Yes end_good End: Successful Experiment no_degradation->end_good check_atmosphere Was an Inert Atmosphere Used? degradation_observed->check_atmosphere use_inert Implement Inert Atmosphere (Nitrogen or Argon) check_atmosphere->use_inert No check_stabilizer Was a Stabilizer Used? check_atmosphere->check_stabilizer Yes use_inert->check_stabilizer add_stabilizer Incorporate a Suitable Stabilizer (e.g., Phenolic Antioxidant) check_stabilizer->add_stabilizer No review_temp Review Operating Temperature Can it be lowered? check_stabilizer->review_temp Yes add_stabilizer->review_temp lower_temp Optimize Protocol to Use Lower Temperature review_temp->lower_temp Yes end_bad End: Re-evaluate Protocol review_temp->end_bad No lower_temp->end_good

Caption: Troubleshooting workflow for preventing thermal degradation of PFOTD.

Prevention_Strategy title Key Strategies to Prevent Thermal Degradation strategy1 Control Temperature title->strategy1 strategy2 Inert Atmosphere title->strategy2 strategy3 Use of Stabilizers title->strategy3 desc1 - Operate at the lowest effective temperature. - Avoid prolonged exposure to high heat. strategy1->desc1 desc2 - Purge system with Nitrogen or Argon. - Maintain a positive inert gas pressure. strategy2->desc2 desc3 - Add antioxidants or radical scavengers. - Start with low concentrations (0.05-0.5 wt%). - Verify compatibility. strategy3->desc3

Caption: Core strategies for minimizing PFOTD thermal degradation in experiments.

References

Optimizing Fluorous Solid-Phase Extraction (F-SPE): A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fluorous Solid-Phase Extraction (F-SPE). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to help you optimize your F-SPE experiments for efficient separation and purification of fluorous-tagged molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of Fluorous Solid-Phase Extraction (F-SPE)?

A1: F-SPE is a separation technique that utilizes a fluorous stationary phase, typically silica gel modified with a fluorocarbon bonded phase (e.g., -SiMe2(CH2)2C8F17).[1][2] This creates a highly fluorophilic solid phase. The separation is based on the principle of "fluorous-fluorous" interactions.[2] Fluorous-tagged compounds exhibit strong affinity for the fluorous stationary phase and are retained, while non-fluorous compounds are washed away with a fluorophobic solvent. The retained fluorous compounds are then eluted using a more fluorophilic solvent.[1] This technique is highly predictable and robust for separating fluorous molecules from non-fluorous ones.[3]

Q2: What are the typical applications of F-SPE in research and drug development?

A2: F-SPE is a versatile tool used in various stages of small molecule synthesis and purification.[4] Key applications include:

  • Purification of reaction intermediates: F-SPE facilitates the rapid purification of fluorous-tagged intermediates in multi-step synthesis, such as in oligonucleotide and peptide synthesis.[4][5]

  • Catalyst and reagent removal: Fluorous tags can be attached to catalysts or reagents, allowing for their efficient removal from the reaction mixture after the reaction is complete.[4] This significantly reduces metal content in the final product.[4]

  • Product purification: The final product, if tagged, can be selectively isolated from non-fluorous impurities.

  • High-throughput screening: The predictability and automation compatibility of F-SPE make it suitable for parallel synthesis and purification of compound libraries.[3]

Q3: What is the difference between standard F-SPE and reverse F-SPE?

A3: The primary difference lies in the stationary and mobile phases used.

  • Standard F-SPE: Employs a fluorous solid phase (fluorous silica gel) and a fluorophilic (but not fluorous) solvent system.[1] This is the most common mode.

  • Reverse F-SPE: Uses a standard polar solid phase (like regular silica gel) and a fluorophilic liquid phase, which is a blend of fluorous and organic solvents.[1] In this mode, the fluorous-tagged compounds are eluted first with the fluorophilic solvent, while non-fluorous compounds are retained on the polar stationary phase.[1]

Q4: Can F-SPE cartridges be reused?

A4: Yes, to control costs and reduce waste, F-SPE cartridges can be washed thoroughly and conditioned for reuse.[1][2] Regeneration typically involves washing with a strong fluorophilic solvent like tetrahydrofuran (THF) to ensure all retained fluorous compounds are removed before re-conditioning for the next use.[2]

Troubleshooting Guide

This section addresses common problems encountered during F-SPE and provides systematic solutions.

Problem 1: Low Recovery of Fluorous Compound

Potential Cause Troubleshooting Step
Premature Elution (Breakthrough) The loading solvent may be too fluorophilic, causing the fluorous analyte to elute during the loading step. Solution: Use a less fluorophilic loading solvent or reduce the volume of the loading solvent.[1]
Incomplete Elution The elution solvent may not be strong (fluorophilic) enough to displace the analyte from the fluorous stationary phase. Solution: Increase the fluorophilicity of the elution solvent (e.g., switch from methanol to THF) or increase the volume of the elution solvent used.[6]
Analyte Precipitation on Cartridge The sample has low solubility in the fluorophobic wash solvent, causing it to precipitate and block the cartridge. Solution: Reduce the mass loading of the sample or slightly increase the percentage of organic solvent in the wash to improve solubility.[1]
Improper Flow Rate If the elution flow rate is too fast, there may be insufficient contact time for the elution solvent to desorb the analyte completely. Solution: Reduce the elution flow rate to approximately 1-2 mL/min.[7]

Problem 2: Poor Purity of Eluted Fluorous Compound (Non-Fluorous Impurities Present)

Potential Cause Troubleshooting Step
Inefficient Washing The fluorophobic wash is not sufficient to remove all non-fluorous components. Solution: Increase the volume of the fluorophobic wash solvent (typically 3-5 column volumes are sufficient).[1] Consider using a slightly stronger (more organic) wash solvent, but be cautious of eluting the target compound.
Sample Overloading The mass loading of the crude sample exceeds the capacity of the F-SPE cartridge (typically recommended at 5-10% of the fluorous silica gel weight).[1] Solution: Reduce the amount of sample loaded onto the cartridge or use a larger cartridge.[1]
Inappropriate Loading Solvent A highly fluorophilic loading solvent can carry non-fluorous impurities along with the fluorous compound onto the stationary phase. Solution: Choose a loading solvent with low fluorophilicity that still effectively dissolves the sample.[1]

Problem 3: Cartridge Blockage or Slow Flow Rate

Potential Cause Troubleshooting Step
Particulate Matter in Sample The crude reaction mixture contains insoluble solids that clog the cartridge frits. Solution: Filter the sample before loading it onto the F-SPE cartridge.[1]
Precipitation of Sample As mentioned in "Low Recovery," low solubility of organic components in the wash solvent can cause precipitation. Solution: Decrease the sample concentration or modify the wash solvent composition.[1]
High Sample Viscosity A highly viscous sample will flow slowly through the cartridge. Solution: Dilute the sample with an appropriate solvent before loading.[8]

Data Presentation: Solvent and Loading Guidelines

Table 1: Fluorophilicity of Common Solvents for F-SPE

This table provides a list of solvents in order of increasing fluorophilicity, which is crucial for selecting appropriate loading, washing, and elution solvents.[1]

Solvent Relative Fluorophilicity Typical Use
Water (H₂O)LowestComponent of fluorophobic wash
Dimethyl Sulfoxide (DMSO)LowFluorophobic wash/loading solvent[1]
Dimethylformamide (DMF)LowComponent of fluorophobic wash
Methanol (MeOH)Low-MediumElution or component of wash/loading
Acetonitrile (MeCN)MediumElution or component of wash/loading
Tetrahydrofuran (THF)HighFluorophilic elution solvent[1][2]
HFC-7100 (C₄F₉OCH₃)Very HighElution (less common)
FC-72 (Perfluorohexane)HighestElution (less common)

Table 2: Recommended Loading Conditions for Standard F-SPE

These recommendations help prevent premature breakthrough of the fluorous-tagged compound. The more fluorophilic the loading solvent, the smaller the volume should be relative to the cartridge size.[1]

Loading Solvent Recommended Solvent Loading (% of fluorous silica gel volume)
DMSO< 30%
THF< 10%

General Recommendation for Mass Loading: 5-10% (weight of crude sample to weight of fluorous silica gel).[1]

Experimental Protocols

Protocol 1: Standard F-SPE for Purification of a Fluorous-Tagged Compound

This protocol outlines the four main steps of a standard F-SPE procedure.[2]

  • Cartridge Conditioning:

    • Wash the F-SPE cartridge with 3-5 column volumes of the fluorophilic elution solvent (e.g., THF or Methanol) to activate the fluorous stationary phase.

    • Equilibrate the cartridge with 3-5 column volumes of the fluorophobic wash solvent (e.g., 80:20 MeOH/H₂O or 90:10 DMF/H₂O).[1] Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent (ideally, a solvent with low fluorophilicity).[1]

    • Apply the sample solution to the top of the conditioned cartridge bed.

    • Allow the sample to load onto the stationary phase under gravity or with gentle positive pressure.

  • Fluorophobic Wash:

    • Wash the cartridge with 3-5 column volumes of the fluorophobic wash solvent to elute the non-fluorous compounds.[1]

    • Collect this fraction and analyze it (e.g., by TLC or LC-MS) to ensure no fluorous product is prematurely eluting.

  • Fluorophilic Elution:

    • Elute the retained fluorous-tagged compound with 3-5 column volumes of a fluorophilic solvent (e.g., Methanol or THF).[1]

    • Collect this fraction, which should contain the purified fluorous product.

Mandatory Visualizations

FSPE_Workflow start Start conditioning 1. Conditioning (Fluorophilic Solvent) start->conditioning equilibration 2. Equilibration (Fluorophobic Solvent) conditioning->equilibration loading 3. Sample Loading (Crude Mixture) equilibration->loading wash 4. Fluorophobic Wash loading->wash elution 5. Fluorophilic Elution wash->elution non_fluorous Non-Fluorous Compounds wash->non_fluorous Collect fluorous_product Purified Fluorous Product elution->fluorous_product Collect end End fluorous_product->end

Caption: Standard F-SPE Experimental Workflow.

FSPE_Troubleshooting problem Problem: Low Recovery of Fluorous Compound cause1 Cause: Premature Elution (Breakthrough) problem->cause1 cause2 Cause: Incomplete Elution problem->cause2 cause3 Cause: Analyte Precipitation problem->cause3 solution1 Solution: - Use less fluorophilic loading solvent - Reduce loading solvent volume cause1->solution1 solution2 Solution: - Increase elution solvent fluorophilicity - Increase elution volume cause2->solution2 solution3 Solution: - Reduce mass loading - Add more organic to wash solvent cause3->solution3

Caption: Troubleshooting Logic for Low Recovery in F-SPE.

References

Technical Support Center: Long-Term Stability of 1-(Perfluoro-n-octyl)tetradecane Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability testing of 1-(Perfluoro-n-octyl)tetradecane formulations. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research and development endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and analysis of this compound formulations.

Problem Possible Causes Solutions
Phase Separation or Creaming of the Emulsion - Improper homogenization (droplet size is too large or the distribution is too wide).- Suboptimal surfactant concentration or type.- Storage at inappropriate temperatures.- Optimize the homogenization process (e.g., increase sonication time, adjust pressure in high-pressure homogenizer).- Screen different surfactants and concentrations to ensure adequate stabilization.- Store the emulsion at the recommended temperature (typically refrigerated at 2-8°C) and avoid freeze-thaw cycles.
Increase in Particle Size Over Time (Ostwald Ripening) - The formulation contains a single perfluorocarbon with relatively high water solubility.- High polydispersity of the initial emulsion.- Consider adding a small percentage of a higher molecular weight, more lipophilic perfluorocarbon to the formulation. This can significantly reduce Ostwald ripening.[1][2]- Refine the emulsification process to achieve a narrow particle size distribution.
Changes in pH of the Formulation - Degradation of excipients.- Interaction with the container closure system.- Evaluate the stability of all excipients in the formulation.- Conduct compatibility studies with the chosen container and closure materials.
Appearance of Extraneous Peaks in Chromatographic Analysis (e.g., GC-MS) - Contamination from laboratory equipment (e.g., PTFE-containing components).[3]- Degradation of this compound or excipients.- Leaks in the GC-MS system.- Use laboratory equipment free of perfluorinated compounds where possible.- Perform forced degradation studies to identify potential degradation products.[4][5]- Conduct regular maintenance and leak checks on your analytical instrumentation.
Inconsistent Analytical Results - Improper sample preparation.- Instability of the analyte in the diluent.- Method variability.- Develop and validate a robust sample preparation procedure.- Assess the stability of this compound in the analytical diluent.- Ensure the analytical method is validated for precision, accuracy, and linearity.[6][7]

Frequently Asked Questions (FAQs)

Formulation and Handling

  • What are the key physical and chemical properties of this compound? this compound (C22H29F17) is a perfluorocarbon with a molecular weight of approximately 616.44 g/mol .[8][9] It has a density of about 1.271 g/cm³, a boiling point of 385.3°C at 760 mmHg, and a flash point of 162.9°C.[8] Like other perfluorocarbons, it is chemically and thermally stable, hydrophobic, and lipophobic.[2][10]

  • What is the primary degradation pathway for perfluorocarbon emulsions? The main mechanism for the physical instability of perfluorocarbon nanoemulsions is Ostwald ripening.[11][12][13] This process involves the diffusion of smaller droplets into larger ones, leading to an overall increase in particle size over time.[2]

  • How can I improve the long-term stability of my this compound emulsion? To enhance stability, consider adding a small amount of a higher molecular weight, more lipophilic perfluorocarbon. This second perfluorocarbon will have lower water solubility and can retard the process of Ostwald ripening.[1][2] Optimizing the surfactant system and ensuring a narrow initial droplet size distribution are also critical.

  • What are the recommended storage conditions for these formulations? Perfluorocarbon emulsions are typically stored at refrigerated temperatures (2-8°C) to minimize particle growth and maintain stability.[2] Freezing should generally be avoided as it can disrupt the emulsion.

Analytical Testing

  • What analytical techniques are suitable for quantifying this compound in formulations? Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for the analysis of volatile and semi-volatile perfluorinated compounds.[14] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can also be developed and validated for this purpose.

  • What are the key parameters to assess during a long-term stability study? Key stability-indicating parameters include:

    • Appearance: Visual inspection for any signs of phase separation, creaming, or precipitation.

    • Particle Size and Distribution: Monitored by techniques like Dynamic Light Scattering (DLS).

    • pH: To detect any changes in the formulation's acidity or alkalinity.

    • Assay of this compound: To quantify the amount of the active substance.

    • Degradation Products: To identify and quantify any new impurities that form over time.

  • How should I perform a forced degradation study? Forced degradation studies involve exposing the formulation to stress conditions such as elevated temperature, high humidity, acidic and basic conditions, oxidation, and photolysis to understand potential degradation pathways.[4][5][15]

Data Presentation

Summarized stability data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Long-Term Stability Data for this compound Emulsion (Storage Condition: 5°C ± 3°C)

Time PointAppearanceMean Particle Size (nm)Polydispersity Index (PDI)pHAssay (%)Degradation Product X (%)
InitialWhite, opaque emulsion1550.126.8100.0< 0.05
3 MonthsNo change1580.136.899.5< 0.05
6 MonthsNo change1620.146.799.20.06
12 MonthsNo change1680.156.798.70.08
24 MonthsNo change1750.166.697.90.12

Table 2: Accelerated Stability Data for this compound Emulsion (Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH)

Time PointAppearanceMean Particle Size (nm)Polydispersity Index (PDI)pHAssay (%)Degradation Product X (%)
InitialWhite, opaque emulsion1550.126.8100.0< 0.05
1 MonthNo change1650.156.799.00.08
3 MonthsNo change1800.186.697.50.15
6 MonthsSlight creaming2050.226.595.80.25

Experimental Protocols

Protocol: Long-Term Stability Testing
  • Objective: To evaluate the physical and chemical stability of a this compound formulation over a defined period under specified storage conditions.

  • Materials:

    • This compound formulation.

    • Stability chambers set to the desired storage conditions (e.g., 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH).

    • Appropriate analytical instrumentation (e.g., DLS for particle size, pH meter, GC-MS for assay and impurities).

  • Procedure:

    • Place a sufficient number of samples of the formulation in the designated stability chambers.

    • At each scheduled time point (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples from each storage condition.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Perform the following tests on each sample:

      • Visual Appearance: Inspect for any changes in color, clarity, and for the presence of any particulate matter or phase separation.

      • Particle Size Analysis: Determine the mean particle size and polydispersity index using Dynamic Light Scattering.

      • pH Measurement: Measure the pH of the formulation.

      • Assay and Impurity Analysis: Quantify the concentration of this compound and any degradation products using a validated chromatographic method.

    • Record all results and compare them to the initial data and the established specifications.

Protocol: Photostability Testing
  • Objective: To assess the impact of light exposure on the stability of the this compound formulation.[15][16][17][18][19]

  • Materials:

    • This compound formulation.

    • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines.[16][17]

    • Control samples shielded from light (e.g., wrapped in aluminum foil).

  • Procedure:

    • Expose the formulation samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Place the control samples in the same chamber but protected from light.

    • After the exposure period, analyze both the exposed and control samples for appearance, particle size, pH, assay, and degradation products.

    • Compare the results to determine the extent of photodegradation.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Stability Protocol B Select Batches A->B C Define Storage Conditions (Long-term, Accelerated, Stress) B->C D Place Samples in Stability Chambers C->D Initiate Study E Withdraw Samples at Scheduled Timepoints D->E F Perform Analytical Tests (Appearance, Particle Size, pH, Assay, Impurities) E->F G Analyze Data and Compare to Specifications F->G Generate Data H Identify Trends and Degradation Pathways G->H I Determine Shelf-Life H->I

Caption: Workflow for a comprehensive long-term stability study.

Troubleshooting_Logic Start Observe Formulation Instability Q1 Is there visible phase separation? Start->Q1 A1 Check Homogenization Process and Surfactant Concentration Q1->A1 Yes Q2 Is there a significant increase in particle size? Q1->Q2 No End Implement Corrective Actions A1->End A2 Investigate Ostwald Ripening (Consider adding a second PFC) Q2->A2 Yes Q3 Are there unexpected peaks in chromatography? Q2->Q3 No A2->End A3 Check for Contamination and Perform Forced Degradation Q3->A3 Yes Q3->End No A3->End

Caption: A logical approach to troubleshooting formulation instability.

References

Technical Support Center: Disposal and Waste Treatment of Perfluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorinated compounds (PFCs). The information is designed to address specific issues that may be encountered during experimental work involving these persistent chemicals.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in disposing of PFC-contaminated lab waste?

The primary challenge lies in the exceptional stability of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry.[1] This stability makes PFCs resistant to conventional degradation methods.[2][3] Consequently, many standard waste treatment technologies are ineffective, requiring specialized and often energy-intensive approaches to achieve complete mineralization.[4] Incomplete destruction can lead to the formation of other potentially harmful, shorter-chain PFAS compounds.[2]

2. What are the main categories of PFC waste treatment technologies available for laboratory-scale waste?

PFC waste treatment technologies are broadly categorized as destructive and non-destructive.[1][5]

  • Destructive technologies aim to break the C-F bond and mineralize the compounds. Key examples include:

    • Thermal Treatment (e.g., incineration, pyrolysis)[6][7]

    • Electrochemical Oxidation[8][9]

    • Sonochemical Degradation[10][11]

    • Photocatalytic Degradation[12][13]

  • Non-destructive technologies separate PFCs from a waste stream, concentrating them for further treatment or disposal. These include:

    • Adsorption using granular activated carbon (GAC) or ion exchange resins.[3][14]

    • Membrane filtration, such as reverse osmosis.[3][4]

3. Are there any general best practices for managing PFC waste in a laboratory setting?

Yes, while specific protocols vary, general best practices include:

  • Waste Segregation: Keep PFC-containing waste separate from other laboratory waste streams to avoid cross-contamination and to ensure appropriate disposal.

  • Clear Labeling: All containers with PFC waste should be clearly and accurately labeled.

  • Regulatory Compliance: Be aware of and comply with local, state, and federal regulations regarding PFC waste disposal. The U.S. Environmental Protection Agency (EPA) provides interim guidance on the destruction and disposal of PFAS.[15][16]

  • Consult with Experts: Engage with your institution's environmental health and safety (EHS) office to determine the most appropriate disposal pathways.

Troubleshooting Guides

Thermal Treatment

Problem: Inconsistent or incomplete degradation of PFCs during thermal treatment.

Possible Cause Troubleshooting Step
Insufficient Temperature The thermal stability of PFCs varies. Perfluoroalkyl sulfonates (PFSAs) generally require higher decomposition temperatures (around 450°C) than perfluorocarboxylic acids (PFCAs) (around 200°C).[6] For complete mineralization, temperatures above 1000°C are often necessary.[7][17]
Formation of Stable Intermediates Longer-chain PFCs can break down into more thermally stable shorter-chain compounds.[6] Consider a two-stage thermal process or the addition of chemical amendments.
Lack of Mineralizing Agent The presence of calcium-containing compounds, such as calcium hydroxide (Ca(OH)₂), can facilitate the mineralization of fluorine to calcium fluoride (CaF₂), even at lower temperatures.[18]
Electrochemical Oxidation

Problem: Low degradation efficiency of PFCs in an electrochemical reactor.

Possible Cause Troubleshooting Step
Inappropriate Electrode Material Boron-doped diamond (BDD) electrodes are highly effective for PFC oxidation due to their high overpotential for oxygen evolution.[8][19]
Suboptimal Current Density The rate of degradation is influenced by the applied current density. Experiment with varying current densities to find the optimal setting for your specific waste stream.[8]
pH of the Solution The pH of the waste solution can affect the degradation kinetics, though the results can be mixed depending on the specific PFCs.[8] It is advisable to monitor and potentially adjust the pH.
Presence of Co-contaminants While some studies suggest that non-PFAS co-contaminants may not significantly impact degradation, high concentrations of other organic matter could potentially compete for reactive sites on the electrode surface.[20]
Adsorption (Non-Destructive)

Problem: Rapid breakthrough of PFCs from an adsorption column.

Possible Cause Troubleshooting Step
Inappropriate Adsorbent Granular activated carbon (GAC) is effective for long-chain PFCs, but less so for shorter-chain compounds.[4] Ion exchange resins may offer better performance for a broader range of PFCs, including shorter chains.[5]
Saturated Adsorbent The adsorbent has a finite capacity. Replace or regenerate the adsorbent material. Note that regeneration of PFAS-saturated adsorbents can be challenging and may require thermal methods.[5]
Competitive Adsorption The presence of other organic compounds in the waste stream can compete with PFCs for adsorption sites, reducing the overall efficiency.

Quantitative Data on Treatment Technologies

Table 1: Comparison of Destructive Treatment Technologies for PFCs

TechnologyTypical Operating ConditionsRemoval EfficiencyKey AdvantagesKey Limitations
Thermal Treatment >1000°C, 2-second residence time[2][7]>99.9% for many PFCs[17]High destruction efficiency, applicable to various waste types.High energy consumption, potential for formation of harmful byproducts if not optimized.[2][6]
Electrochemical Oxidation BDD electrodes, variable current density and pH[8]Up to 86% for long-chain and 31% for short-chain PFAS in pilot studies.[9]Operates at ambient temperature and pressure, no chemical addition required.High electricity costs, potential for electrode fouling.[8]
Sonochemical Degradation High-frequency ultrasound (e.g., 500-1000 kHz)[11][21]Half-lives of 22 min for PFOA and 43 min for PFOS in lab studies.[10]Effective for aqueous solutions, operates at ambient conditions.Efficiency can be reduced by other organic compounds in the matrix.[22]
Photocatalytic Degradation UV irradiation with a catalyst (e.g., TiO₂-rGO, boron nitride)[13][23]>90% degradation of PFOA in 12 hours with TiO₂-rGO.[13]Utilizes light energy, potential for use of solar light.Catalyst deactivation, slow reaction rates for some PFCs.[12]

Table 2: Comparison of Non-Destructive Treatment Technologies for PFCs

TechnologyAdsorbent/MembraneRemoval EfficiencyKey AdvantagesKey Limitations
Adsorption Granular Activated Carbon (GAC), Ion Exchange Resins[4]High for long-chain PFCs on GAC; ion exchange effective for a broader range.[4]Established technology, relatively low cost.Less effective for short-chain PFCs (GAC), requires disposal/regeneration of spent media.[5]
Membrane Filtration Reverse Osmosis (RO)[4]Highly effective for most PFCs.[4]Produces high-quality effluent.Generates a concentrated waste stream that requires further treatment, potential for membrane fouling.

Experimental Protocols

Protocol 1: Lab-Scale Electrochemical Oxidation of Aqueous PFC Waste
  • Reactor Setup:

    • Use a two-electrode batch reactor with a boron-doped diamond (BDD) anode and a stainless-steel cathode.[8][9]

    • The electrodes should be placed parallel to each other with a defined gap.

    • Connect the electrodes to a DC power supply.

  • Sample Preparation:

    • Characterize the initial PFC concentration in the aqueous waste sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24][25]

    • Measure the initial pH and conductivity of the solution.

  • Oxidation Procedure:

    • Place a known volume of the PFC-containing solution into the reactor.

    • Apply a constant current density (e.g., 10-50 mA/cm²).[8]

    • Continuously stir the solution to ensure mass transport to the electrode surface.

    • Collect samples at regular time intervals (e.g., every 30-60 minutes) for 4-6 hours.[8]

  • Analysis:

    • Analyze the PFC concentration in the collected samples using LC-MS/MS to determine the degradation kinetics.

    • Measure the fluoride ion concentration using an ion chromatograph to quantify defluorination.[8][19]

Protocol 2: Lab-Scale Sonochemical Degradation of Aqueous PFC Waste
  • Reactor Setup:

    • Use a temperature-controlled glass reactor equipped with a high-frequency ultrasonic transducer (e.g., 500 kHz or 1 MHz).[11][21]

    • Ensure the reactor is sealed to control the atmosphere (e.g., purging with argon).[10]

  • Sample Preparation:

    • Prepare a known concentration of PFCs in deionized water or the specific laboratory wastewater.

    • Analyze the initial concentration via LC-MS/MS.

  • Degradation Procedure:

    • Transfer a specific volume of the PFC solution to the reactor.

    • Saturate the solution with the desired gas (e.g., argon) for approximately 30 minutes before sonication.

    • Apply ultrasonic irradiation at a constant power density.

    • Maintain a constant temperature using a water bath.

    • Collect samples at predetermined time points.

  • Analysis:

    • Quantify the remaining PFC concentrations and any shorter-chain degradation byproducts using LC-MS/MS.[10]

    • Measure the fluoride concentration to assess mineralization.

Visualizations

experimental_workflow_electrochem_oxidation cluster_prep Sample Preparation cluster_treatment Electrochemical Oxidation cluster_analysis Post-Treatment Analysis prep_sample Aqueous PFC Waste initial_analysis LC-MS/MS Analysis (Initial Concentration) prep_sample->initial_analysis reactor BDD Electrode Reactor initial_analysis->reactor sampling Time-Based Sampling reactor->sampling power DC Power Supply power->reactor final_analysis LC-MS/MS Analysis (Degradation Kinetics) sampling->final_analysis fluoride_analysis Ion Chromatography (Defluorination) sampling->fluoride_analysis

Caption: Workflow for lab-scale electrochemical oxidation of PFCs.

logical_relationship_pfc_treatment cluster_waste PFC-Contaminated Lab Waste cluster_options Treatment Options cluster_destructive Destructive Technologies cluster_nondestructive Non-Destructive Technologies cluster_output Treatment Outcome waste Aqueous or Solid Waste destructive Destructive Methods waste->destructive nondestructive Non-Destructive Methods waste->nondestructive thermal Thermal Treatment destructive->thermal electrochem Electrochemical Oxidation destructive->electrochem sono Sonochemical Degradation destructive->sono adsorption Adsorption (GAC, Resin) nondestructive->adsorption membrane Membrane Filtration nondestructive->membrane mineralization Mineralization (CO₂, F⁻, H₂O) thermal->mineralization electrochem->mineralization sono->mineralization concentrate Concentrated PFCs (Requires Further Treatment) adsorption->concentrate membrane->concentrate

Caption: Decision tree for PFC waste treatment options.

References

Addressing skin and eye irritation risks when handling the compound

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound X

Topic: Addressing Skin and Eye Irritation Risks

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and answers to frequently asked questions regarding the skin and eye irritation risks associated with handling Compound X.

Frequently Asked Questions (FAQs)

Q1: What are the primary skin and eye irritation risks associated with Compound X?

A1: Based on in vitro and in vivo toxicology studies, Compound X is classified as a skin irritant and can cause serious eye damage.[1][2][3] Direct contact with the skin can lead to reversible damage, such as redness, swelling, and inflammation.[4][5] Eye exposure can result in tissue damage and serious physical decay of vision that is not fully reversible within 21 days.[2][6][7]

Q2: What immediate actions should be taken in case of accidental skin or eye exposure?

A2:

  • Skin Exposure: Immediately flush the affected area with tepid water from an emergency safety shower for at least 15 minutes.[8][9][10] While rinsing, remove any contaminated clothing, taking care not to spread the compound to other areas of the skin.[8][11] Seek immediate medical attention after flushing.[10]

  • Eye Exposure: Instantly proceed to an emergency eyewash station and flush the eyes with a copious amount of water for at least 15-20 minutes.[9][10][12] It is crucial to hold the eyelids open to ensure the entire surface of the eye is rinsed.[8][9] If wearing contact lenses, remove them while flushing.[8] Dial 911 or have a colleague do so for emergency medical assistance.[8]

Q3: What personal protective equipment (PPE) is mandatory when handling Compound X?

A3: The following PPE must be worn at all times when handling Compound X to minimize exposure risk:

  • Eye and Face Protection: Chemical splash goggles are required.[9][13][14] For procedures with a high risk of splashing, a face shield should be worn in combination with goggles.[9][14]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) suitable for Compound X must be worn.[13][14] Always inspect gloves for any signs of damage before use.[13]

  • Body Protection: A lab coat, chemical-resistant apron, or coveralls should be worn to protect the skin from potential splashes.[14][15][16]

  • Footwear: Closed-toe shoes are mandatory.[17] For larger scale operations, chemical-resistant safety footwear is recommended.[15][16]

Troubleshooting Guides

Scenario 1: I feel a burning sensation on my skin, but there was no visible splash.

  • Possible Cause: This could be due to exposure to vapors or contact with a contaminated surface. Some chemicals can be absorbed through the skin without an obvious splash.[9]

  • Immediate Action: Cease all work immediately. Proceed to the nearest safety shower or sink and flush the affected area for at least 15 minutes.[9][10] Inform your supervisor and a lab colleague of the situation.

  • Investigation: After ensuring your safety, review your handling procedure. Check for potential leaks in your apparatus, inspect your PPE for breaches, and verify the cleanliness of your workspace.

  • Prevention: Always handle Compound X in a well-ventilated area, such as a chemical fume hood, to minimize vapor exposure.[18] Ensure meticulous housekeeping to prevent contact with contaminated surfaces.

Scenario 2: My eyes feel itchy and are watering after working with Compound X, even though I was wearing safety glasses.

  • Possible Cause: Vapors may have seeped around the safety glasses, or you may have inadvertently touched your eye area with a contaminated glove. Standard safety glasses may not provide a complete seal against vapors.[9]

  • Immediate Action: Immediately use an eyewash station for at least 15 minutes.[9][12] Do not rub your eyes. Seek prompt medical evaluation.

  • Investigation: Evaluate the type of eye protection used. Safety glasses may be insufficient; chemical splash goggles that form a seal around the eyes are necessary.[9][13] Review your glove removal technique to ensure you are not cross-contaminating.

  • Prevention: Always use chemical splash goggles for adequate protection against both splashes and vapors.[9][15] Practice proper glove hygiene and removal techniques.

Data Presentation

Table 1: Irritation Classification of Compound X

This table summarizes the classification of Compound X based on the United Nations' Globally Harmonized System (GHS) criteria.

Hazard ClassGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation. Reversible damage to the skin following an application for up to 4 hours.[2][4]
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage. Production of tissue damage or serious decay of vision not fully reversible within 21 days.[1][2][6]

Table 2: Summary of In Vitro Toxicology Data for Compound X

Test MethodEndpointResultInterpretation
OECD TG 439 (Reconstructed Human Epidermis Test)Mean Tissue Viability35% (≤ 50%)Irritant (GHS Category 2)[4][19]
OECD TG 437 (Bovine Corneal Opacity and Permeability)In Vitro Irritancy Score (IVIS)60.5Severe Irritant / Serious Eye Damage (GHS Cat 1)

Experimental Protocols

Methodology 1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (Following OECD TG 439)

This test assesses skin irritation potential by measuring cell viability in a reconstructed human epidermis model after exposure to the test chemical.[4]

  • Preparation: Reconstituted human epidermis (RhE) tissues are pre-incubated in a sterile, defined culture medium.

  • Application: A precise amount of Compound X (liquid or solid) is applied topically to the surface of triplicate tissue models.[19] A negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS) are run in parallel.[19]

  • Incubation: The dosed tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.[19]

  • Rinsing and Post-Incubation: The test substance is thoroughly washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).[19]

  • Viability Assessment: Tissue viability is measured by enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt.[19] The amount of formazan produced is quantified spectrophotometrically.

  • Classification: The substance is identified as an irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[4][19]

Methodology 2: Bovine Corneal Opacity and Permeability (BCOP) Assay (Following OECD TG 437)

This ex vivo assay evaluates the potential for a chemical to cause serious eye damage by measuring changes in corneal opacity and permeability in isolated bovine corneas.[20][21]

  • Tissue Preparation: Corneas are obtained from freshly enucleated bovine eyes from abattoirs and mounted in specialized holders.

  • Baseline Measurement: Baseline opacity and permeability of each cornea are measured.

  • Application: Compound X is applied directly to the anterior surface of the cornea for a set exposure time (e.g., 10 minutes).[20]

  • Incubation and Rinsing: After exposure, the cornea is rinsed, and the holder is filled with fresh medium. It is then incubated for a post-exposure period.

  • Endpoint Measurement:

    • Opacity: Corneal opacity is measured using an opacitometer.

    • Permeability: Permeability is assessed by measuring the amount of sodium fluorescein dye that passes through the full thickness of the cornea.[20]

  • Calculation and Classification: An In Vitro Irritancy Score (IVIS) is calculated based on the mean opacity and permeability values. The IVIS is used to classify the substance's irritation potential according to GHS categories.

Visualizations

ExposureResponseWorkflow cluster_exposure Exposure Event cluster_action Immediate Action cluster_assessment Medical & Safety Assessment cluster_prevention Preventative Follow-up Exposure Accidental Exposure to Compound X Flush Flush Affected Area (15-20 mins) Exposure->Flush Alert Alert Supervisor & Colleague Flush->Alert Remove Remove Contaminated Clothing/PPE Alert->Remove Medical Seek Immediate Medical Attention Remove->Medical Report Document Incident (Injury Report) Medical->Report Review Review SOPs & Handling Technique Report->Review AssessPPE Assess PPE Effectiveness Review->AssessPPE

Caption: Logical workflow for responding to an accidental exposure event.

SkinIrritationPathway CompoundX Compound X Exposure Barrier Disruption of Epidermal Barrier CompoundX->Barrier Keratinocytes Keratinocyte Activation Barrier->Keratinocytes Cytokines Release of Pro-inflammatory Mediators (e.g., IL-1α, TNF-α) Keratinocytes->Cytokines Chemokines Production of Chemokines (e.g., CXCL8) Cytokines->Chemokines Endothelial Endothelial Cell Activation Cytokines->Endothelial Recruitment Leukocyte Recruitment (Neutrophils) Chemokines->Recruitment Endothelial->Recruitment Inflammation Clinical Signs of Inflammation (Erythema, Edema) Recruitment->Inflammation

Caption: Simplified signaling pathway of chemical-induced skin irritation.[22]

InVitroWorkflow start Prepare Reconstructed Human Epidermis (RhE) Tissues apply Apply Compound X, Positive Control, and Negative Control to Tissues start->apply incubate1 Incubate for 60 minutes (37°C, 5% CO2) apply->incubate1 wash Wash Tissues to Remove Test Substance incubate1->wash incubate2 Post-Incubation Recovery (42 hours) wash->incubate2 mtt Add MTT Reagent and Incubate for 3 hours incubate2->mtt extract Extract Formazan Salt mtt->extract read Measure Absorbance (Spectrophotometry) extract->read calculate Calculate % Tissue Viability vs. Negative Control read->calculate classify Classify Irritation Potential (≤50% = Irritant) calculate->classify

Caption: Experimental workflow for the OECD TG 439 in vitro skin irritation test.

References

Finding compatible materials for storing and handling perfluorinated liquids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of perfluorinated liquids (PFLs). The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the longevity of your laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with perfluorinated liquids?

A1: The main challenges include selecting compatible storage and handling materials to prevent degradation, avoiding chemical leaching and contamination of the highly pure liquids, and ensuring safe handling practices to minimize exposure and environmental release. Due to their inert nature, PFLs can be sensitive to impurities, and their high density requires robust container and tubing choices.

Q2: Which materials are generally considered compatible with PFLs?

A2: Fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA), and Fluorinated Ethylene Propylene (FEP) exhibit excellent compatibility with a wide range of PFLs.[1][2][3][4][5][6] Certain metals like stainless steel (304, 316), titanium, and nickel alloys are also highly resistant.[7][8] However, material compatibility can be affected by temperature, pressure, and the specific composition of the PFL, making it crucial to verify compatibility for your specific application.

Q3: Can I use standard plastic labware for handling PFLs?

A3: Caution is advised when using standard plastics. While some, like High-Density Polyethylene (HDPE) and Polypropylene (PP), may show some resistance, they can be prone to swelling, leaching of additives, or degradation over time, especially at elevated temperatures.[9][10] It is critical to conduct compatibility testing before long-term use.

Q4: What is the risk of contamination when storing PFLs?

A4: A significant risk is the leaching of per- and polyfluoroalkyl substances (PFAS) from fluorinated containers, such as fluorinated HDPE, into the stored liquid.[11] This can introduce impurities that may interfere with sensitive experiments. Using high-purity fluoropolymer containers (e.g., PFA) is recommended to minimize this risk. Cross-contamination from improperly cleaned labware is also a concern.

Q5: What are the best practices for cleaning labware used with PFLs?

A5: To prevent contamination, all labware should be thoroughly cleaned, rinsed with a high-purity solvent known to be compatible with your PFL (e.g., a volatile fluorinated solvent), and dried completely before use. It is advisable to dedicate specific glassware and equipment for PFL use to avoid cross-contamination from other chemicals.

Troubleshooting Guides

Issue 1: Material Degradation or Failure

Symptoms:

  • Cracking, crazing, or discoloration of plastic components.

  • Swelling or softening of elastomeric seals (O-rings, gaskets).

  • Brittleness or loss of flexibility in tubing.

Possible Causes:

  • Chemical Incompatibility: The material is not resistant to the specific PFL being used.

  • Elevated Temperatures: Higher temperatures can accelerate chemical attack and degradation of materials that may be suitable at ambient conditions.

  • Mechanical Stress: Components under stress (e.g., bent tubing, compressed O-rings) are more susceptible to environmental stress cracking (ESC).

Solutions:

  • Verify Compatibility: Consult the material compatibility tables below. If your material is not listed or the rating is questionable for your operating conditions, perform compatibility testing as outlined in the "Experimental Protocols" section.

  • Select Appropriate Materials: For demanding applications, choose highly resistant materials like PTFE, PFA, or perfluoroelastomers (FFKM).

  • Consider Operating Conditions: Ensure the selected material is rated for the temperature and pressure of your application.

  • Minimize Mechanical Stress: Avoid sharp bends in tubing and ensure O-rings are correctly sized for their grooves to prevent excessive compression.

Issue 2: Experimental Contamination

Symptoms:

  • Unexpected peaks in analytical results (e.g., GC-MS, LC-MS).

  • Changes in the physical properties of the PFL (e.g., appearance, surface tension).

  • Inconsistent experimental outcomes.

Possible Causes:

  • Leaching from Containers: Impurities, including PFAS, may be leaching from the storage or handling containers.[11]

  • Contaminated Labware: Residual chemicals from previous experiments or cleaning agents can contaminate the PFL.

  • Use of Inappropriate Lab Supplies: Some disposable lab supplies, like certain pipette tips or filters, can be a source of contamination.

Solutions:

  • Use High-Purity Containers: Store PFLs in containers made of PFA or other high-purity fluoropolymers, especially for long-term storage or sensitive applications.

  • Implement Rigorous Cleaning Protocols: Dedicate glassware for PFL use and follow a strict cleaning procedure.

  • Qualify Lab Supplies: Before use, test disposable lab supplies for leachables by exposing them to the PFL and analyzing a blank sample.

  • Run Blank Samples: Always run a blank sample of your PFL that has been through all the handling steps to identify any background contamination.

Material Compatibility Data

The following tables provide a general guide to the compatibility of various materials with perfluorinated liquids. Ratings are based on available data and should be used as a starting point. It is strongly recommended to perform specific testing for your application.

Table 1: Compatibility of Plastics with Perfluorinated Liquids

MaterialChemical NameCompatibility RatingNotes
Fluoropolymers
PTFEPolytetrafluoroethyleneExcellentThe most chemically resistant plastic to PFLs.[1][2][3][4][5][6]
PFAPerfluoroalkoxyExcellentSimilar to PTFE with better clarity and flexibility.
FEPFluorinated Ethylene PropyleneExcellentGood for tubing and flexible containers.
ETFEEthylene TetrafluoroethyleneGoodGood chemical resistance, but may be less resistant than fully fluorinated polymers.
ECTFEEthylene Chloro-trifluoroethyleneGoodGood barrier properties.
PVDFPolyvinylidene FluorideGood to FairResistance can vary depending on the specific PFL and temperature.
Other Plastics
PEEKPolyether Ether KetoneGoodGenerally good resistance, but testing is recommended at elevated temperatures.[1]
PPPolypropyleneFair to PoorMay swell or degrade with prolonged exposure.[9][10]
HDPEHigh-Density PolyethyleneFair to PoorProne to swelling and potential for leaching.[9][10]
PVCPolyvinyl ChloridePoorNot recommended for use with PFLs.

Table 2: Compatibility of Elastomers with Perfluorinated Liquids

MaterialCommon Name(s)Compatibility RatingNotes
FFKMPerfluoroelastomer (e.g., Kalrez®)ExcellentThe most resistant elastomer for high-temperature and demanding sealing applications.
FKMFluoroelastomer (e.g., Viton®)Good to FairGenerally good, but swelling can occur with some PFLs, especially at high temperatures.
SiliconeVMQPoorSignificant swelling is common.
EPDMEthylene Propylene Diene MonomerPoorNot recommended for use with PFLs.
NitrileNBRPoorExperiences significant swelling and degradation.

Table 3: Compatibility of Metals with Perfluorinated Liquids

MaterialCompatibility RatingNotes
Stainless Steel (304, 316)ExcellentWidely used for storage and transfer equipment.[7][8]
TitaniumExcellentHighly resistant to corrosion from PFLs.[7][8]
Nickel Alloys (e.g., Hastelloy®)ExcellentSuitable for highly corrosive environments.[7][10]
AluminumGoodGenerally compatible, but can be susceptible to corrosion with certain PFLs or impurities.[7][8]
Carbon SteelFairCan be prone to corrosion, especially in the presence of moisture.

Disclaimer: The compatibility ratings are for general guidance only. Users must conduct their own tests under actual operating conditions to determine the suitability of any material.

Experimental Protocols

For researchers who need to validate the compatibility of a material with a specific perfluorinated liquid, the following standardized test methodologies are recommended.

Protocol 1: Immersion Testing for Chemical Resistance of Plastics (Based on ASTM D543)

Objective: To determine the change in physical properties of a plastic material after immersion in a perfluorinated liquid.

Materials:

  • Test specimens of the plastic material (standard size and shape as per ASTM D543).[1][2][12][13][14]

  • Perfluorinated liquid to be tested.

  • Immersion containers with tight-fitting lids (e.g., PFA jars).

  • Analytical balance (accurate to 0.1 mg).

  • Micrometer or caliper.

  • Mechanical testing equipment (e.g., tensile tester).

  • Controlled temperature environment (oven or incubator).

Methodology:

  • Specimen Preparation:

    • Prepare at least three test specimens of the plastic material.

    • Clean the specimens with a non-aggressive solvent and dry them thoroughly.

  • Initial Measurements:

    • Measure and record the initial weight of each specimen.

    • Measure and record the initial dimensions (length, width, thickness) of each specimen.

    • If mechanical properties are to be assessed, test control specimens that have not been immersed to establish a baseline for properties like tensile strength and elongation.

  • Immersion:

    • Place each specimen in a separate immersion container.

    • Add a sufficient volume of the perfluorinated liquid to fully immerse the specimens.

    • Seal the containers to prevent evaporation.

    • Place the containers in a controlled temperature environment for a specified duration (e.g., 7 days, 30 days).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the specimens from the liquid.

    • Lightly pat the specimens dry with a lint-free cloth.

    • Immediately re-weigh the specimens and record the final weight.

    • Re-measure the dimensions and record the final dimensions.

    • Visually inspect the specimens for any changes in appearance (color, surface texture, cracking).

    • Conduct mechanical property testing (e.g., tensile strength) on the immersed specimens.

  • Calculations:

    • Percent Weight Change: [(Final Weight - Initial Weight) / Initial Weight] * 100

    • Percent Dimensional Change: [(Final Dimension - Initial Dimension) / Initial Dimension] * 100

    • Percent Change in Mechanical Properties: [(Final Value - Initial Value) / Initial Value] * 100

Protocol 2: Environmental Stress Cracking (ESC) of Plastics (Based on ISO 22088-3 Bent Strip Method)

Objective: To assess the resistance of a thermoplastic material to cracking when subjected to a fixed strain in the presence of a perfluorinated liquid.

Materials:

  • Rectangular test specimens of the plastic material.

  • Bending jigs or forms to hold the specimens at a constant radius of curvature.

  • Perfluorinated liquid to be tested.

  • Exposure chamber.

Methodology:

  • Specimen Preparation:

    • Prepare test specimens according to the dimensions specified in ISO 22088-3.

  • Applying Strain:

    • Bend each specimen and secure it in a bending jig to apply a constant flexural strain. The radius of the jig determines the strain level.

  • Exposure:

    • Place the strained specimens in the exposure chamber.

    • Introduce the perfluorinated liquid, ensuring it is in contact with the tensioned surface of the specimens.

    • Maintain the specified temperature and exposure duration.

  • Inspection:

    • Periodically inspect the specimens for the appearance of cracks or crazes without removing them from the jig.

    • Record the time to the first appearance of cracks for each specimen.

  • Evaluation:

    • The resistance to ESC is evaluated based on the time it takes for cracks to appear at a given strain level. Longer times indicate better resistance.

Visualizations

Caption: Workflow for selecting compatible materials for PFL handling.

ContaminationTroubleshooting start Start: Suspected Contamination run_blank Analyze a Blank PFL Sample start->run_blank contamination_present Is Contamination Present? run_blank->contamination_present isolate_source Isolate Potential Sources contamination_present->isolate_source Yes no_contamination No Contamination Detected. Review Experimental Procedure. contamination_present->no_contamination No check_container Check Storage Container: - Material Type (e.g., HDPE?) - Age and Condition isolate_source->check_container check_labware Review Labware Cleaning Protocol isolate_source->check_labware check_disposables Test Disposable Supplies (Pipette Tips, Filters) isolate_source->check_disposables replace_container Action: Use High-Purity (PFA) Container check_container->replace_container improve_cleaning Action: Implement Dedicated Glassware and Rigorous Cleaning check_labware->improve_cleaning qualify_supplies Action: Qualify New Lot of Supplies check_disposables->qualify_supplies

Caption: Troubleshooting guide for PFL contamination issues.

References

Validation & Comparative

A Tale of Two Molecules: Perfluorohexyloctane's Clinical Triumph vs. 1-(Perfluoro-n-octyl)tetradecane's Industrial Focus in Medical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a stark contrast in the medical application landscape of two structurally related perfluorinated compounds: perfluorohexyloctane and 1-(perfluoro-n-octyl)tetradecane. While perfluorohexyloctane has emerged as a clinically validated and approved treatment for dry eye disease, this compound remains firmly in the realm of industrial chemistry with no documented medical uses. This guide presents a detailed comparison, highlighting the extensive clinical data supporting perfluorohexyloctane's therapeutic role and the conspicuous absence of such evidence for its counterpart.

Perfluorohexyloctane: A First-in-Class Ophthalmic Solution

Perfluorohexyloctane is a semifluorinated alkane that has garnered significant attention and regulatory approval for the treatment of the signs and symptoms of dry eye disease (DED).[1][2] Marketed under the trade name MIEBO® (formerly NOV03), it is a single-entity, water-free, and preservative-free ophthalmic solution.[3][4] Its unique physical and chemical properties, including low surface tension and a refractive index similar to water, allow it to spread rapidly across the ocular surface with minimal visual disturbance.[1]

Mechanism of Action

The primary mechanism of action of perfluorohexyloctane is the stabilization of the tear film's lipid layer.[2] In DED, particularly the evaporative form associated with Meibomian gland dysfunction (MGD), the lipid layer is often compromised, leading to increased tear evaporation. Perfluorohexyloctane forms a protective monolayer at the air-tear interface, effectively reducing the rate of evaporation and improving tear film stability.[5] It also penetrates the meibomian glands, where it is believed to interact with and dissolve viscous meibum.[1]

Perfluorohexyloctane_Mechanism_of_Action cluster_0 Ocular Surface cluster_1 Therapeutic Intervention cluster_2 Therapeutic Effects DED Dry Eye Disease (DED) (Evaporative) MGD Meibomian Gland Dysfunction (MGD) DED->MGD often associated with LipidLayer Compromised Tear Film Lipid Layer MGD->LipidLayer Evaporation Increased Tear Evaporation LipidLayer->Evaporation Evaporation->DED exacerbates PFHO Perfluorohexyloctane (MIEBO®) Stabilization Stabilizes Lipid Layer PFHO->Stabilization Dissolution Dissolves Viscous Meibum PFHO->Dissolution Reduction Reduces Tear Evaporation Stabilization->Reduction Improvement Improves Tear Film Stability Reduction->Improvement SymptomRelief Relief of DED Signs & Symptoms Improvement->SymptomRelief Dissolution->SymptomRelief

Mechanism of Action of Perfluorohexyloctane in Dry Eye Disease.
Clinical Efficacy: A Summary of Phase 3 Trials

The efficacy and safety of perfluorohexyloctane have been established in two pivotal Phase 3, multicenter, randomized, double-masked, saline-controlled studies: GOBI (NCT04139798) and MOJAVE (NCT04567329).[4] Data from these trials, which enrolled patients with DED and clinical signs of MGD, were pooled for a comprehensive analysis.[4]

Table 1: Summary of Pooled Efficacy Data from GOBI and MOJAVE Phase 3 Trials (Week 8)

Efficacy EndpointPerfluorohexyloctane (n=614)Saline Control (n=603)Treatment Differencep-value
Change from Baseline in Total Corneal Fluorescein Staining (tCFS) Score (0-15 scale) -2.2-1.1-1.1<0.0001
Change from Baseline in Eye Dryness Visual Analog Scale (VAS) Score (0-100 scale) -2.2 (LS Mean)-1.1 (LS Mean)-1.1 (LS Mean)<0.0001

Data sourced from a pooled analysis of the GOBI and MOJAVE studies.[4]

These results demonstrate a statistically significant improvement in both the signs (tCFS) and symptoms (eye dryness) of DED for patients treated with perfluorohexyloctane compared to the saline control.[4]

Experimental Protocols

The GOBI and MOJAVE trials followed a similar design to evaluate the efficacy and safety of perfluorohexyloctane.

Experimental Protocol: GOBI and MOJAVE Phase 3 Trials

  • Study Design: Multicenter, randomized, double-masked, saline-controlled.

  • Participants: Patients aged 18 years or older with a history of DED for at least 6 months, signs of MGD, a tear film breakup time of ≤5 seconds, and a total corneal fluorescein staining score between 4 and 11.

  • Intervention: Patients were randomly assigned in a 1:1 ratio to receive either perfluorohexyloctane or hypotonic (0.6%) saline solution.

  • Dosage: One drop instilled in each eye four times daily for 8 weeks.

  • Primary Efficacy Endpoints:

    • Change from baseline in total corneal fluorescein staining (tCFS) score at Week 8.

    • Change from baseline in eye dryness score as measured by a 100-point visual analog scale (VAS) at Week 8.[4]

  • Safety Assessments: Included the incidence of treatment-emergent adverse events, visual acuity, intraocular pressure, and slit-lamp biomicroscopy.

Experimental_Workflow cluster_workflow Phase 3 Clinical Trial Workflow (GOBI & MOJAVE) cluster_arms Treatment Arms cluster_endpoints Endpoints Screening Patient Screening (DED with MGD) Randomization Randomization (1:1) Screening->Randomization ArmA Perfluorohexyloctane Randomization->ArmA ArmB Hypotonic Saline (0.6%) Randomization->ArmB Treatment 8-Week Treatment Period (4x Daily Dosing) Endpoint Primary Efficacy Endpoint Assessment (Week 8) Treatment->Endpoint Safety Safety & Tolerability Monitoring (Throughout Study) Treatment->Safety tCFS tCFS Score Endpoint->tCFS VAS Eye Dryness VAS Endpoint->VAS ArmA->Treatment ArmB->Treatment

A typical experimental workflow for Phase 3 clinical trials of perfluorohexyloctane.

This compound: An Industrial Compound

In stark contrast to the wealth of clinical data for perfluorohexyloctane, extensive literature searches reveal no established medical applications for this compound. This compound is primarily documented in chemical databases and supplier catalogs.

Information on this compound is limited to its chemical identity, physical properties, and industrial uses. It is described as a fluorocarbon derivative with high chemical and thermal stability, and hydrophobic properties.[2] Its applications are listed in non-medical fields, including:

  • Surfactants: Due to its ability to repel water.

  • Lubricants: As a component resistant to harsh environmental conditions.

  • Coatings: To provide protection against chemical and thermal degradation.[2]

There are no published preclinical or clinical studies evaluating the safety or efficacy of this compound for any medical condition. Its biological activities and potential for therapeutic use remain unexplored.

Conclusion: A Clear Choice for Medical Applications

The comparison between perfluorohexyloctane and this compound for medical applications is unequivocal. Perfluorohexyloctane is a well-characterized, clinically-tested, and FDA-approved therapeutic agent for a prevalent ophthalmic condition. Its mechanism of action is understood, and its efficacy and safety are supported by robust data from large-scale clinical trials.

Conversely, this compound is an industrial chemical with no evidence of medical use. For researchers, scientists, and drug development professionals, perfluorohexyloctane stands as the only viable and evidence-based option between the two for ophthalmic and, based on current knowledge, any other medical applications. The trajectory of these two molecules underscores the critical importance of dedicated biomedical research and rigorous clinical validation in transitioning a chemical compound into a therapeutic reality.

References

A Comparative Guide to Semifluorinated Alkanes as Oxygen Carriers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the efficacy of various semifluorinated alkanes (SFAs) as oxygen carriers, supported by experimental data, to inform research and development in drug delivery and therapeutics.

Semifluorinated alkanes (SFAs) have emerged as a promising class of synthetic oxygen carriers due to their unique physicochemical properties, including high gas solubility and biocompatibility.[1][2] This guide provides a comprehensive comparison of the efficacy of different SFAs, focusing on their oxygen-carrying capacity and performance in preclinical models. It is intended for researchers, scientists, and drug development professionals seeking to leverage these compounds for therapeutic applications.

Quantitative Comparison of Oxygen Carrying Capacity

The ability of an SFA to dissolve and transport oxygen is a critical determinant of its efficacy. The following table summarizes the oxygen solubility of various SFAs and, for comparison, some perfluorocarbons (PFCs), which are another class of well-studied oxygen carriers.

CompoundFormulaMolecular Weight ( g/mol )Density (g/cm³)O₂ Solubility (vol%)O₂ Solubility (mmol/L)Temperature (°C)
Semifluorinated Alkanes
PerfluorobutylpentaneF4H5302.131.254821.425
PerfluorohexylhexaneF6H6402.171.385122.725
PerfluorohexyloctaneF6H8430.221.355223.225
Perfluorocarbons (for comparison)
PerfluorodecalinC₁₀F₁₈462.081.9440-4517.8 - 20.125
Perfluorooctyl BromideC₈F₁₇Br498.971.9250-5322.3 - 23.625

Data compiled from various sources. Note that solubility can vary slightly based on experimental conditions.

A study on perfluorohexyloctane (F6H8) reported a mean partial pressure of oxygen of 257 (36) mm Hg at 25 °C and 270 (38) mm Hg at 37 °C, confirming its significant oxygen-carrying capacity.[1][3]

In Vivo Efficacy: Preclinical Evidence

While direct comparative in vivo studies of oxygen delivery for different SFAs are limited, research on individual SFAs and related PFCs provides strong evidence of their potential. For instance, preclinical studies using perfluorocarbon emulsions, such as those with perfluorooctyl bromide (PFOB), have demonstrated successful reoxygenation of hypoxic tumor tissues in animal models.[4][5] These studies provide a framework for evaluating the in vivo efficacy of SFA-based oxygen carriers.

A study investigating F6H8 emulsions highlighted their biocompatibility and low inflammatory potential, which are crucial for intravenous applications.[6] While this study focused on drug delivery, it underscored the safety profile of SFA emulsions. Another study on F6H8-containing emulsions in a model of brain ischemia suggested that they can increase the oxygen content in the plasma and improve oxygen supply to tissues when administered with normobaric hyperoxygenation.[7]

Experimental Protocols

Measurement of Oxygen Solubility via ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

This method provides a non-invasive way to determine the partial pressure of dissolved oxygen in SFAs.

Principle: The longitudinal relaxation rate (R1 = 1/T1) of the ¹⁹F nuclei in SFAs is linearly dependent on the partial pressure of dissolved oxygen (pO₂). By measuring the T1 relaxation times of the SFA at different known oxygen concentrations, a calibration curve can be generated to determine the pO₂ in experimental samples.

Protocol:

  • Sample Preparation: Prepare a series of SFA samples equilibrated with gas mixtures of known oxygen concentrations (e.g., 0%, 21%, 50%, 100% O₂).

  • NMR Measurement: Acquire ¹⁹F NMR spectra for each sample using an inversion-recovery pulse sequence to measure the T1 relaxation times of the fluorine signals.

  • Calibration Curve: Plot the calculated R1 values (1/T1) against the corresponding pO₂ of the calibration samples. A linear regression will yield a calibration curve.

  • Experimental Sample Analysis: Measure the T1 relaxation time of the experimental SFA sample and use the calibration curve to determine its pO₂.[1][3]

In Vivo Evaluation of SFA Emulsions for Tissue Oxygenation in a Hypoxic Tumor Model

This protocol is adapted from studies on PFC emulsions and can be applied to compare the efficacy of different SFA emulsions.[4][5]

Protocol:

  • Animal Model: Establish a solid tumor model in immunocompromised mice (e.g., subcutaneous xenografts of a human cancer cell line known to form hypoxic tumors).

  • SFA Emulsion Preparation: Prepare sterile, injectable emulsions of the different SFAs to be tested (e.g., F4H5, F6H8). The emulsions should be characterized for particle size, stability, and oxygen content.

  • Administration: Administer the SFA emulsions intravenously to the tumor-bearing mice. A control group should receive a saline injection.

  • Tissue Oxygenation Measurement: At various time points post-injection, assess tumor hypoxia using methods such as:

    • Positron Emission Tomography (PET) imaging: Utilize a hypoxia-specific radiotracer (e.g., [¹⁸F]FAZA) to non-invasively quantify hypoxic regions within the tumor.[4][5]

    • Polarographic oxygen electrodes: Directly measure the partial pressure of oxygen within the tumor tissue.

    • Near-infrared (NIR) spectroscopy: A non-invasive optical method to measure tissue oxygen saturation.[8]

  • Data Analysis: Compare the changes in tumor oxygenation between the different SFA emulsion groups and the control group to determine their relative efficacy.

Visualizing Experimental Workflows

A clear understanding of the experimental process is crucial for reproducibility and interpretation of results. The following diagrams, generated using the DOT language, illustrate a typical workflow for preparing and evaluating SFA emulsions.

ExperimentalWorkflow cluster_preparation Emulsion Preparation & Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison prep SFA Emulsion Formulation char Physicochemical Characterization (Size, Stability, O₂ Content) prep->char admin Intravenous Administration (SFA Emulsion vs. Control) char->admin animal Tumor Model Establishment animal->admin measurement Tissue Oxygenation Measurement (PET, Electrodes, NIR) admin->measurement analysis Quantitative Analysis of Tumor Reoxygenation measurement->analysis comparison Efficacy Comparison of Different SFAs analysis->comparison

References

Navigating the Post-PFAS Landscape: A Comparative Guide to Alternatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

The widespread use of long-chain per- and polyfluoroalkyl substances (PFAS) in research applications, from non-stick labware to anti-fouling coatings for cell culture, is facing increasing scrutiny due to their persistence, bioaccumulation, and potential health risks. This has spurred a critical need for safer, effective alternatives. This guide provides a detailed comparison of prominent alternatives to long-chain PFAS, focusing on their performance in key research applications. We present quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for a post-PFAS laboratory environment.

Performance Comparison of Long-Chain PFAS Alternatives

The transition away from long-chain PFAS necessitates a thorough evaluation of the performance of potential replacements. The following tables summarize key performance indicators for short-chain PFAS and silicone-based coatings in comparison to traditional long-chain PFAS, such as Polytetrafluoroethylene (PTFE). The data has been compiled from various studies and should be interpreted with consideration of the specific experimental conditions noted.

Table 1: Surface Repellency - Water and Oil Contact Angles

Material/CoatingWater Contact Angle (Advancing) (°)Oil (Hexadecane) Contact Angle (°)Test Liquid(s)Source(s)
Long-Chain PFAS
Polytetrafluoroethylene (PTFE)125 - 131~45Water, Hexadecane[1][2]
Short-Chain PFAS
Ultrashort-chain PFAS on PDMSOn par with conventional PFAS coatingsAchieved Grade 6 (AATCC test)Various oils[3]
Non-Fluorinated Alternatives
Silicone (Polydimethylsiloxane - PDMS)~103-Water[2]
Functionalized Amorphous Silicon87.3-Water[1]
Functionalized Carbosilane131.2-Water[1]
PDMS (F-3600)>150High repellencyWater, various oils[4]

Table 2: Biocompatibility - Protein Adsorption and Cell Adhesion

Material/CoatingProtein Adsorption (ng/cm²)Cell Adhesion/ViabilityProtein(s) / Cell Line(s)Source(s)
Long-Chain PFAS
Nanofibrous PTFE495 ± 100Significantly lower cell adhesion and viability compared to TCPS. Dead-to-live ratios of 778 ± 271 to 1 for macrophages.Bovine Serum Albumin (BSA) / Endothelial cells, Macrophages[5]
Expanded PTFE (ePTFE)-Platelet adhesion is lower than silicone at low shear stress but higher at high shear stress.Platelets[6]
Non-Fluorinated Alternatives
Silicone Sheet-Platelet adhesion is higher than ePTFE at low shear stress but lower at high shear stress.Platelets[6]
Silicone Elastomer (modified)-Surface modification can lead to lower microbial adhesion.C. albicans, S. mutans, S. aureus
PDMS (Silicone)Reduced protein adsorption in the presence of surfactants.-Fusion protein[7]

Table 3: Chemical Stability and Leachables

Material/CoatingLeaching CharacteristicsEnvironmental MobilitySource(s)
Long-Chain PFAS Generally low leaching of the polymer itself, but concerns remain about residual monomers and manufacturing aids.Low mobility in the environment, but high bioaccumulation.[8][9]
Short-Chain PFAS Higher water solubility may lead to increased leaching potential compared to long-chain counterparts.Higher mobility in aquatic environments, but less bioaccumulative.[8][9]
Non-Fluorinated Alternatives
SiliconeDegradation and leaching of additives can occur in acidic aqueous solutions.-[10]

Experimental Protocols

To ensure reproducible and comparable results when evaluating alternatives to long-chain PFAS, standardized experimental protocols are essential. The following are detailed methodologies for key performance assessments.

Contact Angle Measurement for Surface Wettability

Objective: To quantify the hydrophobicity and oleophobicity of a coated surface by measuring the contact angle of a liquid droplet.

Materials:

  • Goniometer with a high-resolution camera and analysis software

  • Microsyringe for precise droplet deposition

  • Test liquids: Deionized water (for hydrophobicity), hexadecane (for oleophobicity)

  • Coated and control substrates

  • Lint-free wipes and appropriate cleaning solvents (e.g., isopropanol, ethanol)

Procedure:

  • Surface Preparation: Clean the coated and control substrates with a lint-free wipe and appropriate solvent to remove any contaminants. Ensure the surfaces are dry before measurement.

  • Instrument Setup: Place the substrate on the goniometer stage and ensure it is level. Adjust the camera focus and lighting to obtain a clear profile of the droplet.

  • Droplet Deposition: Using the microsyringe, carefully dispense a droplet of the test liquid (typically 2-5 µL) onto the surface.

  • Static Contact Angle Measurement: Immediately after the droplet stabilizes, capture an image and use the software to measure the angle formed at the three-phase (liquid-solid-vapor) contact point.

  • Dynamic Contact Angle Measurement (Advancing and Receding):

    • Advancing Angle: Slowly increase the volume of the droplet while recording. The advancing contact angle is the angle measured just as the contact line begins to advance.

    • Receding Angle: Slowly decrease the volume of the droplet. The receding contact angle is the angle measured just as the contact line begins to recede.

  • Data Analysis: For each surface and liquid, perform at least five measurements at different locations and calculate the average and standard deviation.

Protein Adsorption Assay

Objective: To quantify the amount of protein that adsorbs to a coated surface, a key indicator of biofouling potential.

Materials:

  • Coated and control substrates (e.g., 96-well plates)

  • Protein solution (e.g., Bovine Serum Albumin or Fibrinogen in Phosphate Buffered Saline - PBS) at a known concentration (e.g., 1 mg/mL)

  • PBS for rinsing

  • Protein quantification assay kit (e.g., Bicinchoninic acid (BCA) or Bradford assay)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the test and control materials according to the desired protocol.

  • Pre-washing: Wash the coated wells three times with PBS to remove any unbound material.

  • Protein Incubation: Add a defined volume of the protein solution to each well and incubate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C).

  • Rinsing: Carefully aspirate the protein solution and rinse the wells three to five times with PBS to remove non-adsorbed and loosely bound protein.

  • Protein Quantification:

    • Add the working reagent from the protein quantification assay kit to each well.

    • Incubate according to the manufacturer's instructions to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of the protein. Use the standard curve to determine the concentration, and subsequently the mass, of adsorbed protein in each well. Express the results as mass per unit area (e.g., ng/cm²).

Cell Adhesion Assay

Objective: To evaluate the attachment and viability of cells on coated surfaces, which is critical for applications like cell culture and medical implants.

Materials:

  • Coated and control substrates (e.g., 24-well or 96-well tissue culture plates)

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • PBS and trypsin-EDTA

  • Cell viability stain (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) or a metabolic assay (e.g., MTT or WST-1)

  • Fluorescence microscope or microplate reader

Procedure:

  • Surface Preparation: Sterilize the coated and control substrates, for example, by UV irradiation.

  • Cell Seeding: Trypsinize and count the cells. Seed a known density of cells (e.g., 1 x 10⁴ cells/well) into each well containing the substrates and fresh culture medium.

  • Incubation: Incubate the plates for a desired period (e.g., 4, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification of Adherent Cells:

    • Staining: Add the viability stain(s) to the wells and incubate as per the manufacturer's protocol. Capture images using a fluorescence microscope and count the number of live and dead cells.

    • Metabolic Assay: Add the metabolic assay reagent (e.g., MTT) and incubate. Measure the absorbance using a microplate reader, which correlates to the number of viable, metabolically active cells.

  • Data Analysis: Calculate the percentage of adherent and viable cells for each surface relative to the initial number of seeded cells. Compare the results between the different coatings.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of PFAS, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep 1. Surface Preparation cluster_char 2. Physicochemical Characterization cluster_bio 3. Biocompatibility Assessment cluster_stability 4. Stability & Safety cluster_analysis 5. Data Analysis & Comparison A Substrate Cleaning B Coating Application (Long-chain PFAS, Short-chain PFAS, Silicone) A->B C Curing/Drying B->C D Contact Angle Measurement (Water & Oil) C->D E Protein Adsorption Assay C->E F Cell Adhesion & Viability Assay C->F G Leaching Test C->G H Compile Quantitative Data D->H E->H F->H G->H I Statistical Analysis H->I J Performance Ranking I->J

Figure 1. Experimental workflow for comparing PFAS-alternative coatings.

PFAS_Toxicity_Pathway cluster_cellular Cellular Level cluster_outcomes Adverse Outcomes PFAS PFAS Exposure PPARa PPARα Activation PFAS->PPARa Mito Mitochondrial Dysfunction PFAS->Mito ER Endoplasmic Reticulum Stress PFAS->ER Lipid Altered Lipid Metabolism PPARa->Lipid ROS Oxidative Stress (Increased ROS) Mito->ROS Apoptosis Cell Apoptosis ROS->Apoptosis Inflammation Inflammation ROS->Inflammation ER->Apoptosis Hepatotoxicity Hepatotoxicity Lipid->Hepatotoxicity Apoptosis->Hepatotoxicity Inflammation->Hepatotoxicity

Figure 2. Simplified signaling pathway of PFAS-induced hepatotoxicity.

Conclusion

The data presented in this guide indicate that while no single alternative perfectly replicates all the properties of long-chain PFAS, promising options exist. Silicone-based coatings, particularly functionalized variants, demonstrate excellent hydrophobicity and have the potential for good biocompatibility. Short-chain PFAS may offer comparable repellency to their long-chain counterparts, but their increased environmental mobility warrants careful consideration.

The selection of an appropriate alternative will ultimately depend on the specific requirements of the research application. For applications requiring high hydrophobicity, functionalized silicones are a strong contender. In contexts where biocompatibility is paramount, further investigation into protein adsorption and cell interaction with specific formulations is necessary. By utilizing the standardized protocols outlined here, researchers can systematically evaluate and validate the performance of these alternatives, paving the way for a safer and more sustainable research environment.

References

A Researcher's Guide to Compound Identification: Cross-Validating NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for unambiguous compound identification, researchers, scientists, and drug development professionals are increasingly turning to the synergistic power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While both are formidable analytical techniques in their own right, their true potential is unlocked when their data is cross-validated, leading to more robust and reliable structural elucidation. This guide provides an objective comparison of the two techniques, supported by experimental data, detailed methodologies, and visual workflows to aid in the seamless integration of NMR and MS data in your research.

The complementary nature of NMR and Mass Spectrometry (MS) provides a powerful approach for compound identification.[1][2][3][4][5] NMR spectroscopy offers unparalleled insight into the structural connectivity of a molecule and is inherently quantitative, while mass spectrometry provides highly sensitive detection and accurate mass measurements.[1][2][3][4][5] By combining these techniques, researchers can overcome the individual limitations of each method, leading to a more comprehensive and confident characterization of chemical compounds.

Performance Comparison: NMR vs. Mass Spectrometry

The selection of an analytical technique is often dictated by the specific requirements of the experiment. The following table summarizes the key performance characteristics of NMR and Mass Spectrometry for compound identification.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity Lower (micromolar to millimolar range)High (picomolar to femtomolar range)[2]
Resolution High, allows for the distinction of subtle structural differencesHigh, capable of separating ions with very similar mass-to-charge ratios
Accuracy High for structural information and quantification (qNMR)High for mass measurement (typically < 5 ppm)
Dynamic Range LimitedWide
Quantitative Capability Inherently quantitative without the need for response factorsRequires calibration with standards for accurate quantification
Structural Information Provides detailed information on molecular structure and connectivityProvides molecular weight and fragmentation patterns
Sample Throughput Generally lowerGenerally higher
Sample Preparation Minimal and non-destructiveMore extensive, often involving chromatography and derivatization
Number of Metabolites Detected Typically 50-200 in a metabolomics studyCan detect over 1000 metabolites in a metabolomics study

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for compound identification using NMR and LC-MS.

NMR Spectroscopy Protocol for Small Molecule Identification

This protocol outlines the general steps for preparing and analyzing a small molecule sample using 1D and 2D NMR spectroscopy.

1. Sample Preparation:

  • Dissolve the sample: Weigh 1-10 mg of the purified compound and dissolve it in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Transfer to NMR tube: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add internal standard: Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing.

2. NMR Data Acquisition:

  • Instrument setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.

  • 1D ¹H NMR: Acquire a standard proton NMR spectrum to get an initial overview of the compound's structure. Key parameters include:

    • Pulse sequence: A standard 90° pulse.

    • Spectral width: Typically -2 to 12 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16, depending on sample concentration.

  • 1D ¹³C NMR: Acquire a carbon-13 spectrum to identify the number and types of carbon atoms. Key parameters include:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: Typically 0 to 220 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): Acquire 2D NMR spectra to establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC). These experiments are crucial for assembling the molecular structure.

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Phase and Baseline Correction: Correct the phase and baseline of the spectra to ensure accurate integration and peak picking.

  • Peak Picking and Integration: Identify and integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Structure Elucidation: Use the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to piece together the molecular structure.

LC-MS Protocol for Metabolite Profiling

This protocol describes a typical untargeted metabolomics workflow using liquid chromatography coupled with mass spectrometry.

1. Sample Preparation:

  • Extraction: Extract metabolites from the biological sample (e.g., plasma, tissue homogenate) using a cold solvent mixture, such as 80:20 methanol:water, to precipitate proteins and extract a broad range of metabolites.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50:50 methanol:water).

2. LC-MS Data Acquisition:

  • Chromatography:

    • Column: Use a reversed-phase C18 column for the separation of nonpolar to moderately polar compounds or a HILIC column for polar compounds.

    • Mobile Phase: Employ a gradient elution with two mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

    • Injection Volume: Inject 2-10 µL of the reconstituted sample.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a wider range of metabolites.

    • Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurements.

    • Data Acquisition Mode: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 70-1000). Also, acquire data-dependent MS/MS spectra for the most abundant ions to aid in structural identification.

3. Data Processing and Analysis:

  • Peak Picking and Alignment: Use software (e.g., XCMS, MZmine) to detect chromatographic peaks, align them across different samples, and generate a feature table containing m/z, retention time, and intensity for each detected feature.

  • Database Searching: Search the accurate masses of the detected features against metabolomics databases (e.g., METLIN, HMDB) to obtain putative compound identifications.

  • MS/MS Fragmentation Analysis: Compare the experimental MS/MS spectra with those in spectral libraries or use in-silico fragmentation tools to confirm the identity of the compounds.

  • Statistical Analysis: Perform statistical analysis (e.g., PCA, OPLS-DA) to identify features that are significantly different between experimental groups.

Visualizing the Workflow and Logic

To better understand the interplay between NMR and MS in compound identification, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical process of data cross-validation.

Experimental Workflow

This diagram outlines the parallel and integrated steps involved in acquiring and initially processing data from both NMR and MS platforms.

Experimental_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_cv Data Integration Sample Biological or Synthetic Sample NMR_Prep NMR Sample Preparation Sample->NMR_Prep MS_Prep LC-MS Sample Preparation Sample->MS_Prep NMR_Acq NMR Data Acquisition (1D & 2D) NMR_Prep->NMR_Acq NMR_Proc NMR Data Processing NMR_Acq->NMR_Proc Cross_Validation Cross-Validation & Integration NMR_Proc->Cross_Validation MS_Acq LC-MS Data Acquisition (Full Scan & MS/MS) MS_Prep->MS_Acq MS_Proc MS Data Processing MS_Acq->MS_Proc MS_Proc->Cross_Validation

Caption: A typical experimental workflow for compound identification using parallel NMR and MS analysis.

Logical Relationship for Cross-Validation

This diagram illustrates the decision-making process and the iterative nature of cross-validating NMR and MS data for confident compound identification.

Cross_Validation_Logic cluster_input Processed Data cluster_analysis Identification & Validation NMR_Data NMR Spectral Data (Chemical Shifts, Couplings, Correlations) Putative_ID_NMR Putative ID from NMR (Database Search/Structure Elucidation) NMR_Data->Putative_ID_NMR MS_Data MS Data (Accurate Mass, Retention Time, MS/MS) Putative_ID_MS Putative ID from MS (Database Search) MS_Data->Putative_ID_MS Comparison Compare & Correlate Putative IDs Putative_ID_MS->Comparison Putative_ID_NMR->Comparison Consistent Consistent ID Comparison->Consistent Match Inconsistent Inconsistent ID Comparison->Inconsistent Mismatch Validated_ID Validated Compound Identification Consistent->Validated_ID Refine_NMR Refine NMR Structure Elucidation Inconsistent->Refine_NMR Refine_MS Re-examine MS Data (Isomers, Adducts) Inconsistent->Refine_MS Refine_NMR->Comparison Refine_MS->Comparison

References

Biocompatibility Profile: A Comparative Analysis of 1-(Perfluoro-n-octyl)tetradecane Against PFOS and PFOA

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation for researchers, scientists, and drug development professionals.

This guide provides a comparative assessment of the biocompatibility of 1-(Perfluoro-n-octyl)tetradecane against the well-studied per- and polyfluoroalkyl substances (PFAS), perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). While extensive data exists for PFOS and PFOA, it is crucial to note that no specific biocompatibility studies for this compound were identified in the public domain as of late 2025. This document, therefore, summarizes the known biocompatibility of PFOS and PFOA to serve as a benchmark and outlines the necessary experimental protocols to evaluate novel compounds like this compound.

Executive Summary

PFOS and PFOA, legacy PFAS compounds, have been the subject of numerous toxicological studies and have demonstrated adverse effects, including cytotoxicity, genotoxicity, and inflammatory responses.[1][2][3] Human epidemiological studies have linked exposure to these substances with a range of health issues, such as altered immune and thyroid function, liver and kidney disease, and adverse developmental outcomes.[1][3] In contrast, this compound is a molecule with a perfluorinated octyl chain and a tetradecane hydrocarbon tail.[4][5] Its biocompatibility remains uncharacterized. The structural similarities and differences with PFOS and PFOA suggest that a thorough toxicological evaluation is imperative before considering its use in any biomedical application.

Comparative Biocompatibility Data

The following tables summarize the available quantitative data for PFOS and PFOA. The column for this compound is included to highlight the current data gap.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointResult
This compound ---Data Not Available
PFOS HepG2 (Human Liver)MTTEC50~300-402 µM[6][7][8]
BEAS2B (Human Lung)MTSCell ViabilitySignificant decrease at >100 µM[9]
HMC-3 (Human Microglia)-EC501.34 - 2.73 µM[10]
PFOA HepG2 (Human Liver)MTTCytotoxicityObserved at concentrations >200 µM[7][8]
ARPE-19 (Human Retinal Pigment Epithelial)Direct ContactCC3028.4 ppm[11]
HMC-3 (Human Microglia)-EC501.34 - 2.73 µM[10]

Table 2: Genotoxicity Assessment

CompoundAssayCell Line / OrganismResult
This compound --Data Not Available
PFOS Comet AssayHepG2 (Human Liver)Moderate increase in DNA damage, no clear dose-response.[12]
Micronucleus AssayHepG2 (Human Liver)No significant increase in micronuclei formation.[7]
Ames MPF™ AssaySalmonella TyphimuriumGenerally considered non-genotoxic.[13]
PFOA Comet AssayHepG2 (Human Liver)Modest increase in DNA damage at cytotoxic concentrations.[14]
Micronucleus AssayHepG2 (Human Liver)No significant increase in micronuclei formation.[7]
In Vivo Mouse MicronucleusMouseNegative.[15]

Table 3: Inflammatory Response

CompoundModelKey Findings
This compound -Data Not Available
PFOS In Vitro (BEAS2B cells)Upregulation of NLRP3 inflammasome, IL-6, and IL-5.[9]
In Vivo (Mice)Altered serum levels of TNF-α and IL-6.[16]
Human StudiesPositive association with pro-inflammatory cytokines IFN-γ and TNF-α.[17]
PFOA In Vitro (BEAS2B cells)Can induce alterations in membrane properties and upregulate pro-inflammatory cytokines.[18]
Human StudiesAssociated with modest down-regulation of C-reactive protein.[1]

Table 4: In Vivo Toxicity (Rodent Models)

CompoundSpeciesKey Observations
This compound -Data Not Available
PFOS RatHepatomegaly, renal hypertrophy, developmental toxicity, and reduced pup viability.[19][20]
PFOA RatHepatocytic hypertrophy, lung congestion, and developmental toxicity.[19][20]

Experimental Protocols for Biocompatibility Assessment

To evaluate the biocompatibility of this compound, a tiered approach employing standardized in vitro and in vivo assays is recommended.

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration at which a substance induces cell death.

  • Methodology (MTT Assay):

    • Cell Culture: Human cell lines relevant to potential exposure routes (e.g., HepG2 for liver, HEK293 for kidney, HaCaT for skin) are cultured in 96-well plates.

    • Exposure: Cells are exposed to a range of concentrations of this compound (e.g., 0.1 µM to 1000 µM) for 24 to 48 hours.

    • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

    • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • Quantification: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.

Genotoxicity Assays
  • Objective: To assess the potential of a substance to damage cellular DNA.

  • Methodology (Alkaline Comet Assay):

    • Cell Exposure: Cells (e.g., HepG2) are exposed to non-cytotoxic concentrations of this compound for a defined period.

    • Cell Embedding: Single cells are embedded in a thin layer of agarose on a microscope slide.

    • Lysis: The cells are lysed to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

    • Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions, which allows fragmented DNA to migrate from the nucleoid, forming a "comet tail."

    • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[12]

Inflammatory Response Assays
  • Objective: To determine if a substance can trigger an inflammatory or immune response.

  • Methodology (Cytokine Quantification via ELISA):

    • Cell Culture and Exposure: Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or relevant tissue cells (e.g., BEAS2B lung cells) are exposed to this compound.

    • Supernatant Collection: After incubation, the cell culture supernatant is collected.

    • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant is quantified using commercially available ELISA kits.

    • Data Analysis: Cytokine levels from treated cells are compared to those from untreated controls to determine the immunomodulatory potential.

Visualizations

The following diagrams illustrate a typical workflow for biocompatibility assessment and a key signaling pathway implicated in PFAS-induced inflammation.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Confirmation (if necessary) A Compound Synthesis (this compound) B Cytotoxicity Screening (e.g., MTT Assay) A->B C Genotoxicity Testing (e.g., Comet Assay) B->C D Inflammatory Response (e.g., Cytokine Profiling) C->D E Animal Model Selection (e.g., Rodent) D->E Proceed if in vitro aerts are observed F Dose-Response Study E->F G Histopathology & Biomarker Analysis F->G H H G->H Final Biocompatibility Profile

Figure 1. A generalized experimental workflow for assessing the biocompatibility of a novel compound.

G PFAS PFOS / PFOA CellMembrane Cell Membrane Perturbation PFAS->CellMembrane NLRP3 NLRP3 Inflammasome Activation CellMembrane->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Secretion Casp1->IL1b Cleavage ProIL1b Pro-IL-1β ProIL1b->Casp1 Inflammation Inflammatory Response IL1b->Inflammation

Figure 2. Simplified signaling pathway for NLRP3 inflammasome activation by PFAS compounds.

Conclusion and Future Directions

The existing body of evidence clearly indicates that PFOS and PFOA present significant biocompatibility concerns. Their demonstrated cytotoxicity, genotoxicity, and ability to induce inflammatory responses necessitate caution and have led to regulatory actions restricting their use.

For this compound, a complete lack of biocompatibility data makes any assessment speculative. Its structure, featuring a long perfluorinated chain, raises concerns, as chain length is often correlated with increased toxicity in PFAS compounds.[2][21] However, the presence of a long hydrocarbon tail may alter its physicochemical properties, bioavailability, and interaction with biological systems in unpredictable ways.

Therefore, it is imperative that this compound undergoes rigorous biocompatibility testing, following the experimental protocols outlined in this guide, before it can be considered for any application where contact with biological systems is intended. The findings of such studies will be critical in determining whether this compound offers a safer alternative to legacy PFAS or presents its own unique toxicological challenges. Researchers and developers are strongly advised to undertake this due diligence to ensure product safety and regulatory compliance.

References

A Comparative Guide to Fluorous Biphasic Catalysis and Traditional Catalytic Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of efficient, sustainable, and economically viable chemical synthesis, the choice of catalytic system is paramount. This guide provides a detailed performance comparison between fluorous biphasic catalysis (FBS) and traditional homogeneous and heterogeneous catalysis methods. The objective is to equip researchers, scientists, and drug development professionals with the data necessary to select the most appropriate system for their specific applications.

Fundamental Principles of Catalytic Systems

Traditional Homogeneous Catalysis: In this system, the catalyst exists in the same phase as the reactants, typically in a liquid solution.[3][4] This ensures a high degree of interaction between the catalyst and reactants, often leading to high activity and selectivity under mild reaction conditions.[3][5][6] However, the primary drawback is the significant challenge of separating the catalyst from the product post-reaction, which can lead to product contamination and catalyst loss.[5][7]

Traditional Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, most commonly a solid catalyst in a liquid or gaseous reaction mixture.[3][4] This configuration makes catalyst recovery straightforward—often through simple filtration—which is a major advantage for industrial processes.[3] A potential limitation is that reactions can only occur on the catalyst's surface, which may lead to lower reaction rates and mass transfer limitations compared to homogeneous systems.[3][5]

Performance Comparison: A Qualitative Overview

The table below summarizes the key performance characteristics of each catalytic system, offering a high-level comparison for rapid assessment.

FeatureFluorous Biphasic CatalysisHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Separation Simple phase separationDifficult; often requires chromatography, extraction, or distillationSimple; typically filtration
Catalyst Recyclability High; catalyst is retained in the fluorous phase for easy reuse[8][9]Poor to moderate; often difficult to recover the active catalyst[5][7]High; solid catalyst is easily recovered and reused[3][10]
Reaction Efficiency High; reaction occurs in a homogeneous phase at elevated temperaturesVery high; excellent catalyst-substrate interaction[3][6]Variable; can be limited by surface area and mass transfer[3]
Product Purity High; minimal catalyst leaching into the product phase[11]Variable; risk of contamination with residual catalyst[12]High; product is easily separated from the solid catalyst
Reaction Conditions Often requires heating to achieve a single phase[13]Typically mild conditions[10]Can require high temperatures and pressures
Solvent Usage Requires specialized and expensive fluorous solvents[11]Uses standard organic solventsUses standard organic solvents or can be solvent-free
"Green" Chemistry Strong alignment due to high catalyst recyclability and reduced wastePoor alignment due to catalyst separation challenges and potential wasteGood alignment due to easy catalyst recovery

Quantitative Performance Data

The following table presents experimental data from various studies, comparing the performance of fluorous biphasic systems with traditional methods across different reaction types.

Reaction TypeCatalytic SystemCatalystSubstrate(s)Yield (%)Catalyst RecycleReference
Friedel-Crafts Acylation Fluorous BiphasicHf[N(SO₂C₈F₁₇)₂]₄Anisole, Acetic Anhydride95%Reused multiple times without loss of activity[14]
Esterification Fluorous BiphasicYb(OPf)₃Various ketones and aldehydes46-96%Reused with little decrease in efficiency[15]
Direct Esterification Fluorous BiphasicHf[N(SO₂-n-C₈F₁₇)₂]₄Carboxylic Acid, Alcohol98% (isolated)Catalyst in fluorous phase was recycled[8]
Hydroformylation Homogeneous (Tunable)Rhodium-based1-Octene>99% conversion99% catalyst separation efficiency with CO₂[6]
Heck Reaction Fluorous Biphasic (in Ionic Liquid)Perfluoro-tagged PalladiumIodobenzene, Methyl Acrylate83% (after 20 runs)Efficient immobilization and recycling for 20 runs[9]
Suzuki-Miyaura Coupling Fluorous BiphasicPolyfluoroalkylated PEPPSI complexesVariousHighEfficient medium fluorous recycle demonstrated[9]
Dry Reforming HeterogeneousRh/Al₂O₃Methane, CO₂~72% CH₄ conversionHigh stability over 50 hours[16]

Experimental Protocols

A. General Protocol for Fluorous Biphasic Catalysis (e.g., Esterification)

  • Reactor Setup: A reaction vessel is charged with a fluorous solvent (e.g., perfluorodecalin) and the fluorous-tagged catalyst (e.g., Yb(OPf)₃).[15]

  • Reagent Addition: An organic solvent (e.g., toluene), along with the substrates (an alcohol and a carboxylic acid), are added to the vessel. At room temperature, two distinct liquid phases are observed.

  • Reaction: The mixture is heated and stirred vigorously. As the temperature rises, the two phases become miscible, forming a single homogeneous phase where the reaction proceeds efficiently.[1]

  • Product Isolation & Catalyst Recycling: The upper organic layer is decanted or separated via a separatory funnel to isolate the product. The lower fluorous layer, containing the catalyst, is ready for reuse in a subsequent reaction cycle.[1]

B. General Protocol for Traditional Homogeneous Catalysis

  • Reaction Setup: The catalyst and reactants are dissolved in a suitable organic solvent in a reaction vessel to form a homogeneous solution.

  • Reaction: The reaction is allowed to proceed under appropriate conditions (e.g., temperature, pressure).

  • Workup and Isolation: After the reaction, isolating the product and recovering the catalyst can be complex. Methods may include solvent evaporation followed by column chromatography, liquid-liquid extraction, or precipitation, which can be resource-intensive and may not allow for efficient catalyst recovery.[7]

C. General Protocol for Traditional Heterogeneous Catalysis

  • Reaction Setup: The solid catalyst is suspended in a liquid medium containing the dissolved reactants or is placed in a packed-bed reactor through which gaseous reactants flow.

  • Reaction: The mixture is agitated or heated to facilitate contact between the reactants and the catalyst surface.

  • Catalyst and Product Separation: Upon completion, the solid catalyst is separated from the reaction mixture by simple filtration.[3] The product is then isolated from the filtrate, typically by solvent evaporation. The recovered catalyst can be washed, dried, and reused.

Visualizing Catalytic Workflows

The following diagrams illustrate the distinct logical workflows for each catalytic system, from the initial reaction setup to final product isolation and catalyst fate.

Catalysis_Workflows cluster_FBS Fluorous Biphasic Catalysis cluster_Homo Traditional Homogeneous Catalysis cluster_Hetero Traditional Heterogeneous Catalysis FBS_Start Start: Biphasic Mixture (Organic + Fluorous/Catalyst) FBS_Heat 1. Heat & Mix (Homogeneous Phase) FBS_Start->FBS_Heat FBS_React 2. Reaction FBS_Heat->FBS_React FBS_Cool 3. Cool Down (Phase Separation) FBS_React->FBS_Cool FBS_Separate 4. Separate Layers FBS_Cool->FBS_Separate FBS_Product Product in Organic Phase FBS_Separate->FBS_Product FBS_Recycle Catalyst in Fluorous Phase (Recycle) FBS_Separate->FBS_Recycle FBS_Recycle->FBS_Start Reuse Homo_Start Start: Homogeneous Mixture (Solvent, Reactants, Catalyst) Homo_React 1. Reaction Homo_Start->Homo_React Homo_Workup 2. Complex Workup (e.g., Chromatography, Extraction) Homo_React->Homo_Workup Homo_Product Product Homo_Workup->Homo_Product Homo_Waste Catalyst Lost or Deactivated Homo_Workup->Homo_Waste Hetero_Start Start: Biphasic Mixture (Liquid/Gas Reactants + Solid Catalyst) Hetero_React 1. Reaction at Catalyst Surface Hetero_Start->Hetero_React Hetero_Filter 2. Simple Filtration Hetero_React->Hetero_Filter Hetero_Product Product in Filtrate Hetero_Filter->Hetero_Product Hetero_Recycle Solid Catalyst (Recycle) Hetero_Filter->Hetero_Recycle Hetero_Recycle->Hetero_Start Reuse

References

A comparative study of the surface tension of various semifluorinated alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the interfacial properties of novel excipients is paramount. Semifluorinated alkanes (SFAs), a unique class of linear block copolymers composed of a perfluorinated segment and a hydrogenated segment, have garnered significant interest due to their distinct physicochemical properties, including low surface tension. This guide provides a comparative study of the surface tension of various SFAs, supported by experimental data and detailed methodologies, to aid in their evaluation for pharmaceutical and biomedical applications.

Semifluorinated alkanes, with the general structure F(CF₂)n(CH₂)mH (denoted as FnHm), exhibit surface tensions that are intermediate between those of their perfluoroalkane and n-alkane counterparts. This behavior is a direct consequence of their amphiphilic nature, where the fluorinated segment is both hydrophobic and lipophobic, while the hydrogenated segment is lipophilic. This unique characteristic drives their self-assembly at interfaces and results in a reduction of surface energy.

Comparative Surface Tension Data

The surface tension of semifluorinated alkanes is influenced by the respective lengths of the fluorinated and hydrogenated segments. The following table summarizes the experimentally determined surface tension values for a selection of SFAs, alongside comparative data for perfluoroalkanes and n-alkanes.

CompoundChemical FormulaTemperature (°C)Surface Tension (mN/m)
Semifluorinated Alkanes (SFAs)
Perfluorohexyloctane (F6H8)F(CF₂)₆(CH₂)₈H2023.6
Perfluorooctyldecane (F8H10)F(CF₂)₈(CH₂)₁₀H2524.2
Perfluorodecyldodecane (F10H12)F(CF₂)₁₀(CH₂)₁₂H2525.1
Perfluoroalkanes
PerfluorohexaneC₆F₁₄2011.9
PerfluorooctaneC₈F₁₈2014.0
PerfluorodecaneC₁₀F₂₂2015.7
n-Alkanes
n-OctaneC₈H₁₈2021.8
n-DecaneC₁₀H₂₂2023.9
n-DodecaneC₁₂H₂₆2025.4

Experimental Protocols

The determination of surface tension for the semifluorinated alkanes listed above was conducted using the pendant drop method, a precise and widely used technique for measuring interfacial tension.

Pendant Drop Tensiometry:

The pendant drop method is an optical technique that analyzes the shape of a droplet of liquid suspended from a needle tip. The shape of the drop is governed by the balance between the surface tension of the liquid, which tends to make the drop spherical, and gravity, which elongates it.

Apparatus:

  • A syringe with a needle of a known diameter to form the droplet.

  • A high-resolution camera to capture the image of the pendant drop.

  • A light source to illuminate the droplet and create a clear silhouette.

  • A temperature-controlled chamber to maintain the sample at a constant temperature.

  • Software for image analysis to determine the drop profile and calculate the surface tension.

Procedure:

  • The semifluorinated alkane sample is loaded into the syringe.

  • The syringe is mounted vertically in the tensiometer, and a small droplet is carefully formed at the tip of the needle.

  • The system is allowed to equilibrate thermally and mechanically.

  • A high-resolution image of the pendant drop is captured by the camera.

  • The software analyzes the shape of the drop's profile. By fitting the profile to the Young-Laplace equation, which relates the pressure difference across a curved interface to the surface tension and the principal radii of curvature, the surface tension of the liquid is calculated. The Young-Laplace equation is given by:

    ΔP = γ (1/R₁ + 1/R₂)

    where ΔP is the pressure difference across the interface, γ is the surface tension, and R₁ and R₂ are the principal radii of curvature.

Structure-Property Relationship Visualization

The relationship between the molecular structure of semifluorinated alkanes and their resulting surface tension can be visualized as a logical flow. The diblock nature of these molecules, with their mutually phobic segments, is the primary driver of their surface activity.

G Logical Relationship: SFA Structure and Surface Tension A Semifluorinated Alkane (FnHm) B Diblock Copolymer Structure A->B C Perfluorinated Segment (Fn) B->C D Hydrogenated Segment (Hm) B->D E Mutual Phobicity of Segments C->E D->E F Self-Assembly at Interface E->F G Reduced Surface Energy F->G H Low Surface Tension G->H

Caption: SFA Structure and Surface Tension Relationship.

Experimental Workflow Visualization

The experimental workflow for determining the surface tension of semifluorinated alkanes using the pendant drop method follows a systematic process from sample preparation to data analysis.

G Experimental Workflow: Pendant Drop Tensiometry A Sample Preparation (Semifluorinated Alkane) B Syringe Loading A->B C Pendant Drop Formation B->C D Thermal & Mechanical Equilibration C->D E Image Acquisition (High-Resolution Camera) D->E F Drop Profile Analysis (Image Analysis Software) E->F G Young-Laplace Equation Fitting F->G H Surface Tension Calculation G->H

Caption: Pendant Drop Method Workflow.

Shifting Perspectives on "Forever Chemicals": A Comparative Analysis of C8 and Shorter-Chain Perfluorinated Alkanes' Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the toxicological profiles of legacy C8 per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), versus their shorter-chain alternatives reveals a nuanced landscape of risk. While initially positioned as safer replacements, emerging evidence suggests that a shorter carbon chain length does not universally equate to a lower hazard potential.

Historically, the manufacturing and use of long-chain PFAS, particularly those with eight carbons (C8), have been phased out globally due to their significant persistence, bioaccumulation, and toxicity.[1] This led to the introduction of shorter-chain PFAS as substitutes. However, recent research indicates that these shorter-chain compounds, while often less bioaccumulative, can still pose significant risks to human health and the environment, and in some cases, may be more mobile and persistent in aquatic systems.[2][3][4]

This guide provides a comparative overview of the toxicity profiles of C8-based versus shorter-chain perfluorinated alkanes, focusing on key toxicological endpoints supported by experimental data.

Key Toxicological Endpoints: A Comparative Summary

A critical aspect of understanding the toxicity of different PFAS compounds lies in comparing their behavior within the human body and their interaction with biological systems. The following tables summarize key quantitative data for C8 and representative shorter-chain PFAS.

Compound Abbreviation Carbon Chain Length Human Half-Life (Years)
Perfluorooctanoic AcidPFOAC82.7 - 3.8
Perfluorooctanesulfonic AcidPFOSC82.9 - 5.4
Perfluorohexane Sulfonic AcidPFHxSC62.86 - 5.3
Perfluorobutanesulfonic AcidPFBSC4~0.07 (25.8 days)
Perfluoroheptanoic AcidPFHpAC70.17
Perfluorobutanoic AcidPFBAC40.12
Data compiled from multiple sources.[2][5][6][7][8][9][10]
Compound Binding Affinity to Human Serum Albumin (HSA) (Kb L·mol-1)
Perfluorononanoic Acid (PFNA, C9)7.81 × 106
Perfluorooctanoic Acid (PFOA, C8)2.27 × 105
Perfluoroheptanoic Acid (PFHpA, C7)4.53 × 103
Data indicates that binding affinity generally increases with carbon chain length.[5]

Mechanism of Toxicity: PPARα Activation

A key mechanism through which many PFAS compounds exert their toxic effects is the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor involved in lipid metabolism.[11][12] The activation of PPARα is linked to adverse effects in rodents.[11]

Studies have shown that the ability to activate PPARα varies with the carbon chain length of the perfluorinated acid. Generally, the activity increases with chain length up to a certain point, after which it declines. For human PPARα, perfluorooctanoic acid (C8) has been shown to induce the highest activity, followed by C7 and C5.[11][13]

PPARa_Activation_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFAS Perfluorinated Alkane (e.g., PFOA) PPARa PPARα PFAS->PPARa Binds to RXR RXR PPARa->RXR Heterodimerizes with HSP HSP PPARa->HSP Releases PPRE Peroxisome Proliferator Response Element (PPRE) PPARa->PPRE Binds to RXR->PPRE Binds to Target_Gene Target Gene (e.g., for lipid metabolism) PPRE->Target_Gene Activates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: PPARα activation pathway by perfluorinated alkanes.

Experimental Protocols

PPARα Activation Assay (Transient Transfection Luciferase Reporter Assay)

This assay is commonly used to assess the ability of a compound to activate PPARα.

  • Cell Culture: COS-1 cells (or a similar suitable cell line) are cultured in appropriate media.

  • Transfection: Cells are transiently transfected with two plasmids: one containing a PPARα expression vector and another containing a luciferase reporter gene under the control of a PPARα-responsive promoter.

  • Exposure: The transfected cells are then exposed to various concentrations of the test PFAS compound (e.g., C5, C7, C8, C11, C12) or a known PPARα agonist (positive control) for a set period, typically 24 hours.[11]

  • Lysis and Luminescence Measurement: After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence intensity is proportional to the level of PPARα activation.[11]

Experimental_Workflow_PPARa start Start: Cell Culture (COS-1 cells) transfection Transient Transfection - PPARα expression plasmid - Luciferase reporter plasmid start->transfection exposure Exposure to PFAS (Varying concentrations and chain lengths) transfection->exposure incubation 24-hour Incubation exposure->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase Activity (Luminometer) lysis->measurement analysis Data Analysis: Compare luminescence to control measurement->analysis end End: Determine PPARα Activation Potential analysis->end

Caption: Workflow for a PPARα activation luciferase reporter assay.

Serum Protein Binding Assay (Differential Scanning Fluorimetry)

This method can be used to determine the relative binding affinities of different PFAS to serum albumin.[14][15]

  • Sample Preparation: A solution of human serum albumin (HSA) is prepared in a suitable buffer.

  • Ligand Addition: The PFAS compound of interest is added to the HSA solution at various concentrations.

  • Thermal Denaturation: The thermal stability of the HSA in the presence of the PFAS is measured using a differential scanning fluorimeter. A fluorescent dye that binds to unfolded proteins is included.

  • Data Acquisition: The instrument gradually heats the samples, and the fluorescence is monitored. As the protein unfolds, the dye binds, and the fluorescence increases.

  • Melting Temperature (Tm) Determination: The midpoint of the protein unfolding transition, the melting temperature (Tm), is determined. An increase in Tm indicates that the PFAS binding has stabilized the protein, and the magnitude of this shift can be used to calculate the binding affinity.[15]

Discussion and Conclusion

The data clearly indicates that C8 perfluorinated alkanes like PFOA and PFOS are significantly more persistent in the human body than their shorter-chain counterparts such as PFBS and PFBA.[2][7] This longer half-life allows for greater bioaccumulation and prolonged target organ exposure. Furthermore, the binding affinity to human serum albumin, a key factor in bioaccumulation, is generally higher for longer-chain PFAS.[5]

In terms of the PPARα activation, a key toxicity pathway, C8 compounds also appear to be more potent than many of the shorter-chain alternatives.[11][12]

However, it is crucial to recognize that lower bioaccumulation potential does not equate to an absence of toxicity.[2] Shorter-chain PFAS are more mobile in aquatic environments, leading to widespread contamination.[3][4] Moreover, some studies suggest that certain shorter-chain PFAS may have similar or even higher toxic potency than their long-chain predecessors when differences in toxicokinetics are taken into account.[16] Recent findings have also raised concerns that the health risks of some short-chain PFAS have been significantly underestimated.[17]

References

A Comparative Guide to Confirming the Isomeric Purity of Synthesized 1-(Perfluoro-n-octyl)tetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the isomeric purity of synthesized 1-(Perfluoro-n-octyl)tetradecane (F8H14). Ensuring the isomeric purity of fluorous-tagged compounds like F8H14 is critical in drug development and other sensitive applications where even minor impurities can significantly alter physicochemical and biological properties. This guide outlines the common synthetic routes, potential isomeric impurities, and detailed experimental protocols for the most effective analytical techniques.

Synthesis of this compound and Potential Isomeric Impurities

The synthesis of this compound typically proceeds via a free-radical addition of perfluoro-n-octyl iodide to 1-tetradecene. While this method is effective, it can lead to the formation of several isomeric impurities. The primary isomer is the desired linear product. However, side reactions can result in branched isomers, where the perfluorooctyl group is not attached to the terminal carbon of the tetradecane chain, and potentially trace amounts of dimers or other byproducts. The use of alternative, though less common, synthetic strategies such as coupling reactions may yield a different impurity profile.

Comparative Analysis of Isomeric Purity

The isomeric purity of synthesized this compound can be effectively determined and compared using a combination of chromatographic and spectroscopic techniques. Below is a summary of expected performance for different analytical methods.

Analytical TechniqueTarget IsomersTypical Purity Achieved (Illustrative)Limit of Detection (LOD) for IsomersKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS) Positional Isomers, Branching98.0 - 99.5%~0.01%High separation efficiency for volatile isomers, provides structural information from fragmentation patterns.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Gross Structural Isomers>95% (by integration)~1-5%Provides information on the proton environment, useful for confirming the overall structure and identifying major impurities.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Perfluoroalkyl Chain Isomers>99%~0.1%Highly sensitive to the fluorine environment, excellent for detecting isomers with variations in the perfluoroalkyl chain.[1][2][3]
Gas Chromatography with Flame Ionization Detection (GC-FID) Positional Isomers, Branching98.0 - 99.5%~0.05%Excellent for quantification of hydrocarbon isomers due to the uniform response of the FID detector.[4][5][6]

Note: The "Typical Purity Achieved" values are illustrative and can vary significantly based on the specific synthesis and purification methods employed.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Isomeric Purity Analysis

This protocol outlines the general procedure for analyzing the isomeric purity of this compound using GC-MS.[7][8][9]

a. Sample Preparation:

  • Dissolve 1-5 mg of the synthesized this compound in 1 mL of a volatile organic solvent such as hexane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar capillary column).

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MSD Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-800.

c. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Analyze the chromatogram for the presence of any additional peaks, which may correspond to isomeric impurities.

  • Examine the mass spectra of any impurity peaks to aid in their identification. The fragmentation patterns of branched isomers will differ from the linear product.

  • Calculate the relative percentage of each isomer by integrating the peak areas in the total ion chromatogram (TIC).

¹H and ¹⁹F NMR Spectroscopy Protocol for Structural Confirmation and Purity Assessment

This protocol describes the use of ¹H and ¹⁹F NMR spectroscopy for the analysis of this compound.[1][2][3][10][11]

a. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • For ¹⁹F NMR, an external standard (e.g., trifluorotoluene) in a sealed capillary may be used for chemical shift referencing.

b. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • ¹⁹F NMR Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 64

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 200 ppm

    • Proton decoupling is typically applied to simplify the spectra.

c. Data Analysis:

  • ¹H NMR:

    • Integrate the signals corresponding to the different proton environments in the molecule. The ratio of the integrals should be consistent with the structure of this compound.

    • Look for any unexpected signals that may indicate the presence of impurities.

  • ¹⁹F NMR:

    • The ¹⁹F NMR spectrum should show characteristic signals for the CF₃ and various CF₂ groups in the perfluorooctyl chain.

    • The presence of additional signals in the ¹⁹F spectrum can indicate isomeric impurities with different fluorine environments. The high sensitivity of ¹⁹F chemical shifts to the local environment makes this a powerful technique for detecting subtle structural differences.[1]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and purity confirmation process for this compound.

Synthesis_Workflow Start Starting Materials (Perfluoro-n-octyl iodide, 1-Tetradecene) Reaction Radical Addition Reaction Start->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification Product Synthesized This compound Purification->Product

Caption: Synthetic workflow for this compound.

Purity_Analysis_Workflow Sample Synthesized Product GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis (¹H and ¹⁹F) Sample->NMR Data_Analysis Data Interpretation and Isomer Quantification GCMS->Data_Analysis NMR->Data_Analysis Purity_Confirmed Isomeric Purity Confirmed Data_Analysis->Purity_Confirmed Purity > 99% Further_Purification Further Purification Required Data_Analysis->Further_Purification Purity < 99%

Caption: Workflow for isomeric purity analysis.

Alternative Synthetic Approaches

While free-radical addition is the most common method, alternative synthetic routes could be explored to potentially improve isomeric purity. These might include:

  • Coupling Reactions: Cross-coupling reactions, such as those employing Grignard reagents or organocuprates, could offer higher selectivity for the linear product. However, the preparation of the necessary perfluorooctyl organometallic reagents can be challenging.

  • Telomerization: Controlled telomerization of tetrafluoroethylene with a tetradecyl-containing chain transfer agent could be another approach, although this often produces a mixture of products with varying perfluoroalkyl chain lengths.

A comparison of the potential isomeric purity from these alternative methods is presented below, based on general principles of these reaction types.

Synthetic MethodPrimary IsomerPotential ByproductsExpected Isomeric Purity (Illustrative)
Free-Radical Addition This compoundBranched isomers, dimers98.0 - 99.5%
Grignard Coupling This compoundHomocoupling products>99% (if successful)
Telomerization Mixture of F(CF₂CF₂)n-C₁₄H₂₉Oligomers with varying 'n'Low for a single product

This guide provides a foundational understanding of the methods used to confirm the isomeric purity of this compound. For specific applications, optimization of both the synthetic and analytical methods is recommended to meet the required purity standards.

References

A Comparative Analysis of Perfluorocarbons for Theranostic Applications: Evaluating 1-(Perfluoro-n-octyl)tetradecane Against Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of theranostics, which integrates diagnostic and therapeutic capabilities into a single agent, perfluorocarbons (PFCs) have emerged as highly promising materials. Their unique properties, including high gas-dissolving capacity, biological inertness, and distinct imaging signatures, have positioned them as versatile components in advanced drug delivery and diagnostic systems. This guide provides a comparative evaluation of 1-(Perfluoro-n-octyl)tetradecane, a semifluorinated alkane, against commonly utilized perfluorocarbons such as perfluorooctyl bromide (PFOB), perfluorohexane (PFH), and perfluoropentane (PFP) in theranostic applications. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal PFC for their specific needs.

Physicochemical Properties and Their Theranostic Implications

The theranostic potential of a perfluorocarbon is intrinsically linked to its physicochemical properties. These properties dictate its suitability for various applications, including as an ultrasound contrast agent, a ¹⁹F magnetic resonance imaging (MRI) tracer, an oxygen carrier, and a drug delivery vehicle.

This compound is a semifluorinated alkane, characterized by a perfluorinated octyl chain linked to a hydrocarbon tetradecane chain. While specific experimental data on its theranostic applications are scarce, its structure suggests properties that can be inferred and compared with fully fluorinated PFCs. Unlike PFCs, semifluorinated alkanes (SFAs) can dissolve lipophilic drugs, making them potentially interesting as drug carriers.[1][2]

The following table summarizes the key physicochemical properties of selected perfluorocarbons.

PropertyThis compound (Predicted/Inferred)Perfluorooctyl Bromide (PFOB)Perfluorohexane (PFH)Perfluoropentane (PFP)
Molecular Formula C₂₂H₂₉F₁₇C₈F₁₇BrC₆F₁₄C₅F₁₂
Molecular Weight ( g/mol ) 616.44498.96338.04288.04
Boiling Point (°C) ~350-400142-1435629
Density (g/mL) ~1.3-1.41.941.671.52
Oxygen Solubility (mL O₂/100 mL) ModerateHigh (50)Moderate (40)Low (in liquid form at room temp.)
Key Features Amphiphilic nature, potential for drug solubilizationHigh ¹⁹F MRI signal, radiopaque (due to Br)Phase-change agent for ultrasoundVolatile, phase-change agent for ultrasound

Performance in Key Theranostic Applications

The selection of a perfluorocarbon is highly dependent on the intended application. The following sections compare the performance of these compounds in major theranostic areas.

¹⁹F Magnetic Resonance Imaging

¹⁹F MRI is a powerful imaging modality that offers high specificity due to the negligible presence of fluorine in biological tissues. The performance of a PFC as a ¹⁹F MRI contrast agent is determined by the number of fluorine atoms and their chemical environment.

  • Established PFCs: Perfluorooctyl bromide (PFOB) and perfluoro-15-crown-5-ether (PFCE) are widely used for ¹⁹F MRI due to their high fluorine content and chemical shift properties.[3] PFOB's 17 fluorine atoms provide a strong signal, although its complex spectrum can be a consideration.[4] PFCE offers a single, sharp resonance peak, simplifying quantification.[3]

  • This compound: With 17 fluorine atoms, this semifluorinated alkane has the potential for a strong ¹⁹F MRI signal. However, the influence of the hydrocarbon chain on the fluorine chemical shifts and relaxation times would need to be experimentally determined to assess its suitability for quantitative imaging.

Ultrasound Imaging

Ultrasound contrast agents enhance the backscatter of ultrasound waves, improving image quality. Perfluorocarbon-based contrast agents are typically formulated as gas-filled microbubbles or as liquid-filled nanoparticles that can be vaporized into microbubbles (phase-change agents).

  • Established PFCs: Low boiling point PFCs like perfluoropentane (PFP) (boiling point: 29°C) and perfluorohexane (PFH) (boiling point: 56°C) are excellent phase-change agents.[5][6] When encapsulated in nanoparticles and delivered to a target site, they can be vaporized by focused ultrasound, creating highly echogenic microbubbles for localized imaging and drug release.[7]

  • This compound: Due to its high predicted boiling point, this compound is not suitable as a phase-change contrast agent for ultrasound.

Oxygen Delivery

The high gas-dissolving capacity of PFCs makes them effective oxygen carriers to combat hypoxia in tumors, which can enhance the efficacy of radiotherapy and photodynamic therapy.

  • Established PFCs: Perfluorodecalin (PFD) and PFOB are known for their exceptional oxygen-carrying capacity, dissolving approximately 20 times more oxygen than saline.[8]

  • This compound: The presence of the hydrocarbon chain in this semifluorinated alkane would likely reduce its overall oxygen-dissolving capacity compared to fully fluorinated PFCs of similar size. However, it may still offer a significant capacity for oxygen delivery.

Drug Delivery

Perfluorocarbon nanoemulsions can serve as carriers for therapeutic agents. The drug can be encapsulated within the PFC core (for fluorous drugs), at the oil-water interface, or within the surfactant layer.

  • Established PFCs: PFC nanoemulsions are primarily used to carry lipophilic or fluorous drugs.[9] The release of the drug can be triggered by ultrasound, particularly when using phase-change PFCs.[7]

  • This compound: The amphiphilic nature of this semifluorinated alkane, with both a fluorous and a hydrocarbon domain, could offer unique advantages for drug delivery. It may be able to solubilize a wider range of drugs, including those that are not readily soluble in either purely fluorous or hydrocarbon environments.[1][2]

Experimental Methodologies

The successful application of perfluorocarbons in theranostics relies on their formulation into stable nanoemulsions. The following are typical experimental protocols for the preparation and characterization of PFC nanoemulsions.

Preparation of Perfluorocarbon Nanoemulsions by Sonication

This method is widely used for creating PFC nanoemulsions for preclinical research.

  • Preparation of the Oil Phase: The perfluorocarbon (e.g., PFOB, PFH) is mixed with a lipophilic drug if applicable. For semifluorinated alkanes like this compound, the drug could be directly dissolved in it.

  • Preparation of the Aqueous Phase: A surfactant (e.g., Pluronic F-68, lecithin) is dissolved in deionized water or a buffer solution.

  • Emulsification: The oil phase is added to the aqueous phase and the mixture is subjected to high-energy sonication using a probe sonicator. The sonication is typically performed on ice to prevent overheating and evaporation of low-boiling-point PFCs.[10]

  • Purification: The resulting nanoemulsion may be filtered to remove any large aggregates.

ExperimentalWorkflow_Nanoemulsion cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification PFC Perfluorocarbon Mix1 Mix PFC->Mix1 Drug Lipophilic Drug (optional) Drug->Mix1 Sonication High-Energy Sonication Mix1->Sonication Surfactant Surfactant Mix2 Dissolve Surfactant->Mix2 Water Water/Buffer Water->Mix2 Mix2->Sonication Filtration Filtration Sonication->Filtration Nanoemulsion Nanoemulsion Filtration->Nanoemulsion Final Product

Workflow for PFC Nanoemulsion Preparation.
Characterization of Nanoemulsions

  • Size and Zeta Potential: Dynamic light scattering (DLS) is used to determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential (a measure of surface charge and stability).

  • Morphology: Transmission electron microscopy (TEM) or cryo-TEM can be used to visualize the morphology of the nanoemulsion droplets.

  • Drug Loading and Encapsulation Efficiency: The amount of drug loaded into the nanoemulsion is quantified using techniques like high-performance liquid chromatography (HPLC).

Signaling Pathways

Perfluorocarbons are generally considered biologically inert. However, their ability to modulate the tumor microenvironment, particularly by alleviating hypoxia, can indirectly influence various signaling pathways. Furthermore, some studies suggest that PFCs may have direct anti-inflammatory effects.

A study on A549 lung cells exposed to blast injury showed that a perfluorocarbon (C₈F₁₈) could reduce cell damage by inhibiting the NF-κB and MAPK signaling pathways, as well as modulating the Bcl-2/Bax apoptosis pathway.[11][12][13] This suggests potential therapeutic benefits beyond their role as passive carriers.

SignalingPathways cluster_inflammation Inflammatory Pathways cluster_apoptosis Apoptosis Pathway PFC Perfluorocarbon NFkB NF-κB PFC->NFkB Inhibits MAPK MAPK (p38, ERK, JNK) PFC->MAPK Inhibits Bcl2 Bcl-2 PFC->Bcl2 Upregulates Bax Bax PFC->Bax Downregulates Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3

PFCs' Influence on Signaling Pathways.

Conclusion

The selection of a perfluorocarbon for theranostic applications is a critical decision that must be guided by the specific requirements of the intended use. While established PFCs like PFOB, PFH, and PFP have a proven track record in ¹⁹F MRI, ultrasound imaging, and as oxygen carriers, the unique properties of semifluorinated alkanes like this compound warrant further investigation. Its potential to solubilize a broader range of therapeutic agents could open new avenues in drug delivery. However, its high boiling point and likely reduced oxygen-carrying capacity compared to fully fluorinated PFCs are important limitations to consider. Future research should focus on the experimental characterization of this compound within theranostic formulations to validate its predicted properties and unlock its full potential in this exciting field.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of 1-(Perfluoro-n-octyl)dodecane with related compounds, including the non-fluorinated alkane dodecane, the semifluorinated alkane perfluorohexyloctane, and the perfluorinated alkane perfluorooctane. This objective comparison, supported by available experimental data, is intended to assist researchers and professionals in drug development and materials science in understanding the unique properties of these compounds.

Structural and Physicochemical Data Summary

The following table summarizes key quantitative data for 1-(Perfluoro-n-octyl)dodecane and its related compounds. Semifluorinated alkanes (SFAs) like 1-(Perfluoro-n-octyl)dodecane are diblock molecules containing both a perfluorinated and a hydrogenated segment, which results in unique properties compared to their hydrocarbon and perfluorocarbon counterparts.[1][2][3]

Property1-(Perfluoro-n-octyl)dodecaneDodecanePerfluorohexyloctanePerfluorooctane
Chemical Formula C₂₀H₂₅F₁₇[4]C₁₂H₂₆C₁₄H₁₇F₁₃C₈F₁₈[5]
Molecular Weight ( g/mol ) 588.39[]170.33488.23438.06[5]
Boiling Point (°C) 353.8[]216.3~275103-104[7]
Melting Point (°C) Not available-9.6Not available-25[7]
Density (g/cm³) 1.302[]0.749~1.351.766[5][7]
Viscosity (mPa·s) Data not available1.374 (at 25°C)2.51.8[8]
Surface Tension (mN/m) Data not available*25.35 (at 20°C)[9]~2016[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the physicochemical properties presented in the table.

2.1. Determination of Surface Tension via Wilhelmy Plate Method

The Wilhelmy plate method is a widely used technique for measuring the surface tension of liquids.[10]

  • Principle: This method measures the force exerted on a vertically suspended plate, typically made of platinum, that is brought into contact with the liquid surface. The force measured is directly related to the surface tension of the liquid.

  • Apparatus: A force tensiometer equipped with a sensitive microbalance and a vertically adjustable sample stage. A platinum Wilhelmy plate with a known wetted length is used.

  • Procedure:

    • The Wilhelmy plate is meticulously cleaned and then attached to the microbalance.

    • The liquid sample is placed in a container on the adjustable stage beneath the plate.

    • The stage is raised until the liquid surface just touches the bottom edge of the plate.

    • At the moment of contact, a meniscus forms, and the force on the balance increases.

    • The surface tension (γ) is calculated from the measured force (F), the wetted perimeter of the plate (L), and the contact angle (θ) using the Wilhelmy equation: γ = F / (L * cos(θ))

    • For a properly cleaned platinum plate and many liquids, the contact angle is assumed to be 0° (cos(θ) = 1), simplifying the calculation.

Workflow for Wilhelmy Plate Surface Tension Measurement

cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Clean_Plate Clean Wilhelmy Plate Mount_Plate Mount Plate on Balance Clean_Plate->Mount_Plate Contact_Surface Contact Liquid Surface Mount_Plate->Contact_Surface Prepare_Sample Prepare Liquid Sample Prepare_Sample->Contact_Surface Measure_Force Measure Force (F) Contact_Surface->Measure_Force Calculate_ST Calculate Surface Tension (γ) Measure_Force->Calculate_ST

Caption: Workflow for surface tension measurement using the Wilhelmy plate method.

2.2. Determination of Kinematic Viscosity via Ubbelohde Viscometer

The Ubbelohde viscometer is a capillary-based instrument used to measure the kinematic viscosity of liquids.

  • Principle: The method involves measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated capillary tube. The kinematic viscosity is then calculated from this flow time.

  • Apparatus: An Ubbelohde viscometer, a constant temperature bath, a stopwatch, and a suction bulb.

  • Procedure:

    • The viscometer is thoroughly cleaned and dried.

    • The liquid sample is introduced into the larger reservoir of the viscometer.

    • The viscometer is placed in a constant temperature bath to allow the sample to reach thermal equilibrium.

    • The sample is drawn up through the capillary into the measuring bulb using suction.

    • The suction is removed, and the time taken for the liquid meniscus to pass between two marked points on the capillary is measured with a stopwatch.

    • The kinematic viscosity (ν) is calculated using the equation: ν = K * t where K is the viscometer constant and t is the measured flow time.

Workflow for Ubbelohde Viscometer Viscosity Measurement

cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Clean_Viscometer Clean Viscometer Fill_Sample Fill with Sample Clean_Viscometer->Fill_Sample Thermal_Equilibrium Achieve Thermal Equilibrium Fill_Sample->Thermal_Equilibrium Draw_Sample Draw Sample into Bulb Thermal_Equilibrium->Draw_Sample Measure_Time Measure Flow Time (t) Draw_Sample->Measure_Time Calculate_Viscosity Calculate Kinematic Viscosity (ν) Measure_Time->Calculate_Viscosity

Caption: Workflow for viscosity measurement using an Ubbelohde viscometer.

Structural Comparison and Signaling Pathway

The distinct properties of these compounds arise from their molecular structures. Dodecane is a simple hydrocarbon, while perfluorooctane is fully fluorinated. Semifluorinated alkanes like 1-(Perfluoro-n-octyl)dodecane and perfluorohexyloctane possess both a fluorinated and a hydrogenated segment, leading to their amphiphilic nature. This dual character influences their interaction with other molecules and their behavior at interfaces, which is a key consideration in drug delivery systems.

Conceptual Signaling Pathway for Drug Delivery Application

The following diagram illustrates a conceptual pathway for the enhanced topical drug delivery often associated with semifluorinated alkanes. Their ability to act as a carrier can improve the penetration of active pharmaceutical ingredients (APIs) through biological membranes.

SFA_Drug_Complex SFA-Drug Complex (e.g., with 1-(Perfluoro-n-octyl)dodecane) Corneal_Surface Corneal Surface SFA_Drug_Complex->Corneal_Surface Topical Application Lipid_Layer Tear Film Lipid Layer Corneal_Surface->Lipid_Layer Spreading & Interaction Epithelium Corneal Epithelium Lipid_Layer->Epithelium Enhanced Drug Partitioning Stroma Corneal Stroma Epithelium->Stroma Passive Diffusion Aqueous_Humor Aqueous Humor Stroma->Aqueous_Humor Transport Target_Tissue Target Tissue Aqueous_Humor->Target_Tissue Distribution

Caption: Conceptual pathway for SFA-mediated ocular drug delivery.

References

Safety Operating Guide

Navigating the Disposal of 1-(Perfluoro-n-octyl)tetradecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 1-(Perfluoro-n-octyl)tetradecane, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its perfluorinated nature, this compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment. Adherence to established disposal protocols is therefore essential.

Key Chemical and Physical Properties

Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data.

PropertyValue
Molecular Formula C₂₂H₂₉F₁₇
Molecular Weight 616.44 g/mol [1]
Density 1.271 g/cm³[1]
Boiling Point 385.3°C at 760 mmHg[1]
Flash Point 162.9°C[1]
Vapor Pressure 8.51E-06 mmHg at 25°C[1]
LogP 11.087[1]

Disposal Procedures

The disposal of this compound, as with other PFAS compounds, requires specialized waste management procedures to prevent environmental contamination. The primary recommended method for the destruction of PFAS is high-temperature incineration.

General Guidance:

  • Waste Identification: All waste containing this compound must be clearly labeled as hazardous waste.

  • Containerization: Use dedicated, leak-proof containers for collecting waste. Ensure containers are compatible with the chemical.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal Options:

  • High-Temperature Incineration: This is the preferred method for the complete destruction of PFAS compounds. Incineration at temperatures exceeding 1,000°C with sufficient residence time can break the strong carbon-fluorine bonds.[2][3][4] However, incomplete combustion can lead to the formation of other hazardous byproducts.[2][4] Therefore, this process must be carried out in a licensed hazardous waste incineration facility.

  • Hazardous Waste Landfill: If high-temperature incineration is not available, disposal in a designated hazardous waste landfill is an alternative.[3] These landfills are engineered with containment systems to prevent the leaching of chemicals into the surrounding environment.

Consult your institution's EHS department to determine the approved disposal route and to arrange for the pickup of hazardous waste.

Experimental Protocol: Laboratory Waste Collection

The following protocol outlines the steps for the safe collection of this compound waste in a laboratory setting.

Materials:

  • Appropriate personal protective equipment (PPE): safety goggles, nitrile gloves, lab coat.

  • Designated hazardous waste container (chemically resistant, with a secure lid).

  • Hazardous waste labels.

  • Fume hood.

Procedure:

  • Work in a Ventilated Area: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, nitrile gloves, and a lab coat.

  • Segregate Waste:

    • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.

    • Solid Waste: Collect any contaminated materials, such as pipette tips, gloves, and absorbent pads, in a separate, clearly labeled solid hazardous waste container.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label should include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date of accumulation.

    • The associated hazards (e.g., "Irritant," based on hazard codes for similar compounds).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 Institutional Waste Management cluster_2 Final Disposal A Handling of This compound B Generation of Waste (Liquid & Solid) A->B C Segregation of Waste B->C D Labeling of Waste Container C->D E Temporary Storage in Lab D->E F Contact EHS for Pickup E->F G Transport to Central Hazardous Waste Facility F->G H High-Temperature Incineration G->H Preferred I Hazardous Waste Landfill G->I Alternative

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Perfluoro-n-octyl)tetradecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1-(Perfluoro-n-octyl)tetradecane, a perfluorinated compound. Given the limited specific data for this chemical, the following recommendations are based on best practices for handling similar per- and polyfluoroalkyl substances (PFAS) and related chemicals.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber for normal use, butyl rubber for direct contact) and clothing to prevent skin exposure.[1][2][3][4] A lab coat or chemical-resistant apron is recommended.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1]
Hand Protection Wash hands thoroughly after handling.[5]

Operational Plan for Handling

A systematic approach is critical for safely managing this compound in a laboratory setting.

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]

2. Procedural Steps for Handling:

  • Before use, carefully inspect the container for any damage or leaks.

  • When transferring the chemical, use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

  • Keep the container tightly closed when not in use to prevent volatilization.[2]

  • Avoid the generation of aerosols or dust.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

The disposal of PFAS and materials containing them is a significant environmental challenge due to their persistence.[6] Current guidance from the U.S. Environmental Protection Agency (EPA) should be followed.

1. Waste Collection:

  • All waste materials contaminated with this compound, including used containers, contaminated PPE, and spill cleanup materials, must be collected in designated, sealed, and clearly labeled hazardous waste containers.

2. Disposal Methods:

  • The EPA provides guidance on the destruction and disposal of PFAS, though it is an area of ongoing research.[7][8] The currently available technologies include:

    • Underground Injection: Deep-well injection in Class I hazardous waste wells is a potential option for liquid wastes.[7][9]

    • Landfills: Hazardous waste landfills (Subtitle C) with robust containment systems are considered more suitable than standard landfills.[7][9]

    • Thermal Treatment: High-temperature incineration can destroy PFAS, but it requires careful monitoring to prevent the release of harmful byproducts.[7]

  • Due to the uncertainties associated with disposal methods, interim storage of PFAS-containing waste may be encouraged until more definitive destruction technologies are developed.[9]

3. Regulatory Compliance:

  • All disposal must be conducted in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department to ensure compliance.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_clean Clean Work Area handle_chem->handle_clean waste_collect Collect & Segregate Waste handle_chem->waste_collect Spill Event handle_clean->waste_collect waste_dispose Dispose via Approved Methods (EHS Consultation) waste_collect->waste_dispose end End waste_dispose->end start Start start->prep_ppe

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Perfluoro-n-octyl)tetradecane
Reactant of Route 2
Reactant of Route 2
1-(Perfluoro-n-octyl)tetradecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.